molecular formula C7H14O2 B3418488 1-Methylcyclohexane-1,4-diol CAS No. 124899-26-9

1-Methylcyclohexane-1,4-diol

Cat. No.: B3418488
CAS No.: 124899-26-9
M. Wt: 130.18 g/mol
InChI Key: YXZQSMBYXJWRSP-UHFFFAOYSA-N
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Description

1-Methylcyclohexane-1,4-diol (CAS 89794-52-5) is a high-purity alicyclic diol with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol. This compound serves as a valuable and versatile building block in organic synthesis and medicinal chemistry research . Its structure features two hydroxyl groups on a cyclohexane ring, offering researchers sites for selective functionalization, a topic of significant recent progress in organocatalysis . As a model diol, it is relevant for developing methodologies in site-selective transformations, which are crucial for synthesizing more complex polyol-containing molecules without relying on extensive protecting group strategies . The compound is characterized by a polar surface area of 40.5 Ų and possesses two hydrogen bond donors and two hydrogen bond acceptors, influencing its reactivity and physical properties . Researchers can access specific stereoisomers of this molecule, such as the (1s,4s)-isomer, to explore stereochemistry in reaction pathways . Safety Information: This product is labeled with the GHS07 pictogram. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. Disclaimer: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylcyclohexane-1,4-diol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(9)4-2-6(8)3-5-7/h6,8-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZQSMBYXJWRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347218
Record name cis-1-Methyl-1,4-cyclohexanediol
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

89794-52-5, 124899-25-8, 124899-26-9
Record name 1-Methyl-1,4-cyclohexanediol
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Record name 1-Methyl-1,4-cyclohexanediol, cis-
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Record name 1-Methyl-1,4-cyclohexanediol, trans-
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Record name cis-1-Methyl-1,4-cyclohexanediol
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Record name 1-methylcyclohexane-1,4-diol
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Record name 1-METHYL-1,4-CYCLOHEXANEDIOL
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Record name 1-METHYL-1,4-CYCLOHEXANEDIOL, CIS-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-METHYL-1,4-CYCLOHEXANEDIOL, TRANS-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-Methylcyclohexane-1,4-diol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1-Methylcyclohexane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a saturated cyclic diol that serves as a versatile building block in organic synthesis. Its structure, featuring a cyclohexane ring substituted with a methyl group and two hydroxyl groups, gives rise to interesting stereochemical and conformational properties that are of significant interest in the fields of medicinal chemistry and material science. The positions of the substituents on the cyclohexane ring, particularly the 1,4-relationship between the tertiary alcohol/methyl group and the secondary alcohol, dictate the molecule's three-dimensional shape, polarity, and reactivity. This guide provides a comprehensive overview of the core chemical properties of this compound, offering insights into its structure, synthesis, reactivity, and potential applications for professionals in research and drug development.

The compound exists as two primary geometric isomers: cis-1-methylcyclohexane-1,4-diol and trans-1-methylcyclohexane-1,4-diol.[1] Each of these isomers presents unique conformational preferences that influence their interaction with other molecules and their suitability for specific synthetic transformations. Understanding these nuances is critical for leveraging this compound's full potential in complex molecular design.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are essential for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Molecular Formula C₇H₁₄O₂[1][2][3]
Molecular Weight 130.18 g/mol [1][2][3]
IUPAC Name This compound[1][2]
CAS Number 89794-52-5 (unspecified stereochemistry)[2]
124899-25-8 (cis isomer)[1][3]
124899-26-9 (trans isomer)[1][4]
Melting Point 81-84 °C
Predicted pKa 15.06 ± 0.40[2]
Canonical SMILES CC1(CCC(CC1)O)O[1][2]
InChIKey YXZQSMBYXJWRSP-UHFFFAOYSA-N[1][2]

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is defined by the relative orientation of the methyl and two hydroxyl groups. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain.[5][6]

Geometric Isomers: cis and trans
  • cis-1-Methylcyclohexane-1,4-diol : In this isomer, the secondary hydroxyl group at C4 is on the same side of the ring as the tertiary hydroxyl group at C1.

  • trans-1-Methylcyclohexane-1,4-diol : The secondary hydroxyl group at C4 is on the opposite side of the ring relative to the tertiary hydroxyl group at C1.

Conformational Preferences

The stability of the chair conformers for each isomer is determined by the steric strain arising from 1,3-diaxial interactions.[6][7] Substituents prefer to occupy the more spacious equatorial positions to avoid these destabilizing interactions.[8][9]

  • For the cis isomer : The molecule can exist in two rapidly interconverting chair conformations. In one conformer, the tertiary -OH is axial and the C4 -OH is equatorial. In the flipped conformer, the tertiary -OH becomes equatorial, and the C4 -OH becomes axial. The preferred conformation will place the sterically bulkier group (in this case, often considered the methyl/hydroxyl combination at C1) in a position that minimizes overall strain. Generally, the conformer with the C4-hydroxyl group in the equatorial position is more stable.[7]

  • For the trans isomer : The two main chair conformations are the diaxial and diequatorial forms. The conformer where both the tertiary hydroxyl group and the C4-hydroxyl group are in equatorial positions is significantly more stable due to the absence of major 1,3-diaxial interactions.[7] The diequatorial conformer will therefore be the predominant form at equilibrium.

G cluster_cis cis-1-Methylcyclohexane-1,4-diol Ring Flip cluster_trans trans-1-Methylcyclohexane-1,4-diol Ring Flip cis_A Conformer A (C1-OH ax, C4-OH eq) cis_B Conformer B (C1-OH eq, C4-OH ax) cis_A->cis_B Ring Flip trans_A Conformer C (Diequatorial - More Stable) trans_B Conformer D (Diaxial - Less Stable) trans_A->trans_B Ring Flip

Caption: Conformational equilibrium in cis and trans isomers.

Synthesis and Preparation

This compound can be synthesized through several established organic chemistry pathways. The choice of method often depends on the desired stereoisomer and the availability of starting materials.

Protocol 1: Hydroboration-Oxidation of 1-Methylcyclohex-3-enol

This method provides a route to one of the isomers. The hydroboration step is regioselective and stereospecific (syn-addition).

  • Starting Material : 1-Methylcyclohex-3-enol.

  • Step 1 (Hydroboration) : Dissolve 1-methylcyclohex-3-enol in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C under a nitrogen atmosphere. Add a solution of borane-THF complex (BH₃·THF) dropwise. Allow the reaction to stir at room temperature for 2-3 hours.

  • Step 2 (Oxidation) : Cool the reaction mixture back to 0°C. Cautiously add a solution of sodium hydroxide (e.g., 3M NaOH), followed by the slow, dropwise addition of hydrogen peroxide (30% H₂O₂). The reaction is typically exothermic and requires careful temperature control.

  • Workup : After stirring for several hours, extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.

G start 1-Methylcyclohex-3-enol step1 Hydroboration (BH3-THF) start->step1 intermediate Organoborane Intermediate step1->intermediate step2 Oxidation (H2O2, NaOH) intermediate->step2 product This compound step2->product

Caption: Synthesis via hydroboration-oxidation.

Chemical Reactivity and Key Reactions

The two hydroxyl groups in this compound are the primary sites of reactivity. The tertiary alcohol at C1 and the secondary alcohol at C4 exhibit different steric environments, which can be exploited for selective reactions.

Oxidation

The selective oxidation of diols is a fundamental transformation in organic synthesis.[10] Depending on the reagents and conditions, either the secondary alcohol or both alcohols can be oxidized.

  • Selective Oxidation to Hydroxyketone : Using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a TEMPO-based system can selectively oxidize the less sterically hindered secondary alcohol at C4 to a ketone, yielding 4-hydroxy-4-methylcyclohexan-1-one.[11]

  • Oxidative Cleavage : Strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate can cleave the C-C bond between vicinal diols (1,2-diols).[12] While this is not directly applicable to a 1,4-diol, it is a key reaction for related cyclohexane diols. For 1,4-diols, stronger conditions (e.g., nitric acid) would be needed to open the ring, a process relevant to the synthesis of adipic acid precursors.[13]

G Diol This compound Hydroxyketone 4-Hydroxy-4-methyl- cyclohexanone Diol->Hydroxyketone Selective Oxidation (e.g., PCC, TEMPO)

Caption: Selective oxidation of the secondary alcohol.

Esterification

The hydroxyl groups readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. The Fischer esterification is a common acid-catalyzed method.[14][15]

  • Mechanism : The reaction involves protonation of the carboxylic acid carbonyl, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a proton transfer, water is eliminated as a leaving group, and deprotonation of the resulting ester yields the final product.[15] The reaction is an equilibrium, and water is often removed to drive it to completion.[15]

  • Selectivity : Due to steric hindrance, the secondary alcohol at C4 is generally more reactive towards esterification than the tertiary alcohol at C1, allowing for potential mono-esterification under controlled conditions.

Etherification

Ethers can be formed via reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

  • Procedure : The diol is treated with a strong base (e.g., sodium hydride, NaH) to form the mono- or di-alkoxide. This is followed by the addition of an alkylating agent (e.g., methyl iodide).

  • Reactivity Considerations : Similar to esterification, the secondary hydroxyl group is typically more accessible and reactive than the tertiary one.

Spectroscopic Data

Mass spectrometry provides valuable information for identifying this compound and its derivatives. The predicted collision cross-section (CCS) values and m/z for various adducts are useful in LC-MS analysis.[16]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 131.10666127.7
[M+Na]⁺ 153.08860133.8
[M-H]⁻ 129.09210128.5
[M+H-H₂O]⁺ 113.09664124.0

Data sourced from PubChem predictions.[16]

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, its rigid, well-defined three-dimensional structure makes it an attractive scaffold and building block in medicinal chemistry.

  • Scaffold for Drug Design : Saturated carbocycles like cyclohexane are often used as bioisosteres for phenyl rings to improve physicochemical properties such as solubility and metabolic stability. The diol functionality provides convenient handles for further chemical modification.

  • Building Blocks for PROTACs : The cis-isomer of this compound is listed as a building block for protein degraders (PROTACs).[3] In PROTAC design, small, rigid linkers are crucial for correctly orienting the two ends of the molecule for effective ternary complex formation.

  • Precursor for Novel Ligands : The cyclohexane-1,3-dione scaffold, a related structure, has been investigated for developing therapeutic agents, for instance, as potential anticancer agents targeting non-small cell lung cancer (NSCLC).[17] This highlights the utility of cyclohexane-based structures in generating molecules with significant biological activity.[18]

Conclusion

This compound is a compound whose chemistry is deeply rooted in the principles of stereochemistry and conformational analysis. Its distinct cis and trans isomers, each with a unique conformational landscape, offer different spatial arrangements of functional groups that can be exploited in synthesis. For researchers in drug discovery, this molecule provides a non-aromatic, rigid scaffold that can be functionalized through its hydroxyl groups to create novel chemical entities with potentially improved pharmacological profiles. A thorough understanding of its synthesis, reactivity, and three-dimensional structure is paramount for its effective application in the laboratory.

References

An In-depth Technical Guide to 1-Methylcyclohexane-1,4-diol for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-Methylcyclohexane-1,4-diol, a pivotal building block for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles.

Introduction: The Strategic Importance of this compound

This compound is a saturated cyclic alcohol that has garnered significant interest in medicinal chemistry and materials science. Its cyclohexane core provides a rigid, three-dimensional scaffold, while the two hydroxyl groups and a methyl group offer specific points for chemical modification. The stereochemistry of this molecule, particularly the cis and trans relationship between the hydroxyl groups, is a critical determinant of its utility, influencing the conformational properties of larger molecules into which it is incorporated.[1] This is of particular relevance in the design of next-generation therapeutics such as Proteolysis Targeting Chimeras (PROTACs), where the geometry of linker components is paramount for efficacy.[1][2]

The Chemical Abstracts Service (CAS) has assigned the following numbers to this compound and its primary stereoisomers:

  • This compound (mixture of isomers): 89794-52-5[3][4][5]

  • cis-1-Methylcyclohexane-1,4-diol: 124899-25-8[6]

  • trans-1-Methylcyclohexane-1,4-diol: 124899-26-9[4]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's properties is foundational to its application. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₄O₂--INVALID-LINK--[4]
Molecular Weight 130.18 g/mol --INVALID-LINK--[4]
IUPAC Name This compound--INVALID-LINK--[4]
Appearance White solid (predicted)General chemical knowledge
pKa 15.06 ± 0.40 (Predicted)--INVALID-LINK--[5]
XLogP3-AA 0.4--INVALID-LINK--[4]
  • ¹H NMR: The spectrum would be characterized by multiplets in the aliphatic region (approx. 1.2-2.0 ppm) corresponding to the cyclohexane ring protons. A singlet for the methyl group protons would likely appear around 1.1-1.3 ppm. The proton attached to the carbon bearing the secondary hydroxyl group would appear as a multiplet at approximately 3.5-4.0 ppm. The hydroxyl protons would be visible as broad singlets, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The spectrum would show seven distinct signals. The quaternary carbon attached to the methyl and tertiary hydroxyl group would be expected in the 70-75 ppm region. The carbon with the secondary hydroxyl group would resonate around 65-70 ppm. The methyl carbon would appear at approximately 20-25 ppm, and the remaining cyclohexane ring carbons would be found between 20-40 ppm.

  • FTIR (KBr Pellet): A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. C-H stretching vibrations would be observed just below 3000 cm⁻¹. The C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z = 130 would be expected. Common fragmentation patterns would include the loss of a water molecule ([M-H₂O]⁺ at m/z = 112) and the loss of a methyl group ([M-CH₃]⁺ at m/z = 115).

Stereoselective Synthesis of this compound

The synthesis of this compound, particularly its stereoisomers, requires a strategic approach to control the orientation of the functional groups on the cyclohexane ring. A robust and logical synthetic pathway involves the Grignard reaction on a protected 4-hydroxycyclohexanone. This method allows for the introduction of the methyl group and the creation of the tertiary alcohol in a controlled manner.

Rationale for the Synthetic Approach

The choice of a protected 4-hydroxycyclohexanone as the starting material is crucial for several reasons:

  • Prevention of Side Reactions: The hydroxyl group of 4-hydroxycyclohexanone is acidic and would react with the highly basic Grignard reagent. Protection of this hydroxyl group, for instance as a ketal, prevents this unwanted acid-base reaction.[7]

  • Stereochemical Control: The stereochemical outcome of the Grignard addition can be influenced by the nature of the protecting group and the reaction conditions, although often a mixture of diastereomers is obtained, which can be separated chromatographically.

  • Availability of Starting Materials: 1,4-Cyclohexanedione, the precursor to 4-hydroxycyclohexanone, is commercially available and can be synthesized from diethyl succinate.[8][9]

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Protection of 4-Hydroxycyclohexanone

  • To a solution of 4-hydroxycyclohexanone (1 equivalent) in benzene, add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.[7]

  • Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reflux the mixture until no more water is collected.

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxycyclohexanone ethylene monoketal.[7]

Step 2: Grignard Reaction

  • Prepare the methyl Grignard reagent (methylmagnesium bromide or iodide) in anhydrous diethyl ether or tetrahydrofuran (THF) from magnesium turnings and methyl iodide or bromide.

  • In a separate flask under an inert atmosphere (nitrogen or argon), dissolve the 4-hydroxycyclohexanone ethylene monoketal from Step 1 in anhydrous diethyl ether or THF.

  • Cool the solution of the protected ketone to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent (1.2 equivalents) to the ketone solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in a mixture of THF and aqueous hydrochloric acid (e.g., 1 M).

  • Stir the mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude this compound by column chromatography on silica gel, which will also allow for the separation of the cis and trans isomers.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection 4-Hydroxycyclohexanone 4-Hydroxycyclohexanone Protected Ketone Protected Ketone 4-Hydroxycyclohexanone->Protected Ketone p-TsOH, Benzene, Reflux Ethylene Glycol Ethylene Glycol Ethylene Glycol->Protected Ketone Tertiary Alcohol Tertiary Alcohol Protected Ketone->Tertiary Alcohol Anhydrous Ether/THF Methyl Grignard Methyl Grignard Methyl Grignard->Tertiary Alcohol This compound This compound Tertiary Alcohol->this compound Aqueous HCl, THF

Synthetic workflow for this compound.

Application in Drug Development: A Scaffold for PROTACs

The rigid cyclohexane scaffold of this compound makes it an attractive linker component in the design of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[10] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[10] The length, rigidity, and stereochemistry of the linker can significantly impact the efficacy of the PROTAC.[1]

The cis and trans isomers of this compound provide distinct three-dimensional orientations for the attachment of the target- and E3 ligase-binding moieties. This stereochemical difference can lead to different conformational preferences of the PROTAC, which in turn affects the binding affinity and cooperativity of the ternary complex.[1] For instance, a trans-1,4-disubstituted cyclohexane linker can adopt a more rigid, extended conformation, while a cis-1,4-disubstituted linker may lead to a more folded conformation.[1] This conformational control is a key aspect of rational PROTAC design.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Environment Cellular Environment Target Ligand Target Ligand Linker Linker Target Ligand->Linker E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand Target Protein Target Protein Ternary Complex Target Protein-PROTAC-E3 Ligase Ternary Complex Target Protein->Ternary Complex Binds to Target Ligand E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Binds to E3 Ligase Ligand Proteasome Proteasome Degraded Protein Degraded Protein Proteasome->Degraded Protein Protein fragments Ubiquitination Target Protein Ubiquitination Ternary Complex->Ubiquitination Proximity-induced Ubiquitination->Proteasome Recognition and Degradation

Mechanism of action of a PROTAC incorporating a rigid linker.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis, particularly in the field of drug discovery. Its rigid cyclohexane core and well-defined stereochemistry make it an ideal component for constructing complex molecular architectures where conformational control is essential. The synthetic route via a protected 4-hydroxycyclohexanone is a reliable method for its preparation. The growing importance of PROTACs in therapeutics highlights the critical role of linker components like this compound, where subtle changes in stereochemistry can have profound effects on biological activity. As the field of targeted protein degradation continues to evolve, the demand for such precisely engineered chemical tools is expected to increase significantly.

References

An In-depth Technical Guide to the Stereoisomers of 1-Methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Even subtle changes in the three-dimensional architecture of a molecule can lead to profound differences in its biological activity, physical properties, and chemical reactivity. This guide provides a comprehensive exploration of the stereoisomers of 1-methylcyclohexane-1,4-diol, a disubstituted cyclohexane derivative with notable stereochemical complexity. As a Senior Application Scientist, this document is designed to offer not just a theoretical overview, but also actionable insights into the synthesis, separation, and characterization of these stereoisomers, grounded in established chemical principles and experimental practices.

The this compound molecule, with its two stereogenic centers, can exist as two diastereomers: cis and trans. The interplay of the methyl and hydroxyl substituents on the flexible cyclohexane ring gives rise to a fascinating array of conformational isomers, each with its own unique energetic profile. Understanding and controlling the stereochemical outcome of reactions involving this scaffold is crucial for the rational design of novel therapeutics and advanced materials.

Stereochemical and Conformational Analysis

The cyclohexane ring is not planar but exists predominantly in a chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial or equatorial positions. The relative stability of these conformations is dictated by the steric and electronic interactions between the substituents and the rest of the ring.

The Stereoisomers: cis and trans

This compound has two stereoisomers: cis and trans, which are diastereomers of each other.[1]

  • cis-1-Methylcyclohexane-1,4-diol: In the cis isomer, the methyl and the hydroxyl group at C4 are on the same side of the cyclohexane ring.

  • trans-1-Methylcyclohexane-1,4-diol: In the trans isomer, the methyl and the hydroxyl group at C4 are on opposite sides of the ring.

Figure 1: 2D structures of cis- and trans-1-methylcyclohexane-1,4-diol.
Conformational Preferences

The conformational equilibrium of each stereoisomer is determined by the energetic favorability of placing the substituents in either axial or equatorial positions. This is largely governed by the concept of A-values , which quantify the steric strain associated with placing a substituent in an axial position.[2][3] Larger groups have larger A-values and thus a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.

Table 1: A-Values for Relevant Substituents [2][4]

SubstituentA-Value (kcal/mol)
-CH₃~1.7-1.8
-OH~0.6-1.0 (solvent dependent)

For the cis isomer, one substituent must be axial while the other is equatorial in a chair conformation. This leads to a conformational equilibrium between two chair forms.

cis_conformers cluster_conformer1 Conformer 1 (Methyl axial, OH equatorial) cluster_conformer2 Conformer 2 (Methyl equatorial, OH axial) C1 C1 C2 C2 C1->C2 Ring Flip C2->C1

Figure 2: Chair conformations of cis-1-methylcyclohexane-1,4-diol.

The equilibrium will favor the conformer that places the bulkier group (the methyl group, with a higher A-value) in the equatorial position to minimize 1,3-diaxial interactions. Therefore, the conformer with the equatorial methyl and axial hydroxyl group is expected to be the more stable and thus more populated conformer at equilibrium.

The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

trans_conformers cluster_conformer1 Diequatorial Conformer cluster_conformer2 Diaxial Conformer T1 T1 T2 T2 T1->T2 Ring Flip T2->T1 synthesis_workflow start 4-Hydroxycyclohexanone grignard Grignard Reaction (CH3MgBr, THF) start->grignard intermediate 4-Hydroxy-1-methylcyclohexan-1-ol (mixture of stereoisomers) grignard->intermediate reduction Reduction (e.g., NaBH4) intermediate->reduction products cis- and trans- This compound reduction->products hplc_workflow sample Mixture of cis/trans Isomers injection Inject onto HPLC Column sample->injection separation Elution with Mobile Phase injection->separation detection Detection (RI) separation->detection cis_peak cis-Isomer Peak detection->cis_peak trans_peak trans-Isomer Peak detection->trans_peak

References

An In-Depth Technical Guide to the Stereoselective Synthesis of cis-1-Methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to cis-1-methylcyclohexane-1,4-diol, a valuable building block in medicinal chemistry and materials science. The presented strategy is a two-step sequence commencing with the nucleophilic addition of a Grignard reagent to 1,4-cyclohexanedione, followed by a diastereoselective reduction of the resulting ketol intermediate. This document is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and a thorough discussion of the principles governing the stereochemical outcome of the synthesis.

Introduction: The Significance of Stereoisomerism in Cyclohexane Derivatives

The spatial arrangement of functional groups in cyclic molecules is a critical determinant of their biological activity and material properties. In the realm of drug discovery, stereoisomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. The cyclohexane ring, a common scaffold in many natural products and synthetic compounds, can exist in various conformations, with the chair conformation being the most stable. Substituents on the cyclohexane ring can occupy either axial or equatorial positions, leading to the possibility of cis and trans diastereomers. The target molecule of this guide, cis-1-methylcyclohexane-1,4-diol, is characterized by the cis relationship between the tertiary hydroxyl group at C1 and the secondary hydroxyl group at C4. Achieving a high level of stereocontrol to selectively synthesize this isomer is paramount for its applications in fields where molecular geometry dictates function.

Strategic Approach: A Two-Step Synthesis

The most effective and scientifically sound approach to the synthesis of cis-1-methylcyclohexane-1,4-diol involves a two-step process that strategically introduces the required functional groups with a high degree of stereochemical control in the final step.

The overall synthetic strategy is outlined below:

Synthetic_Strategy Start 1,4-Cyclohexanedione Intermediate 4-Hydroxy-4-methylcyclohexanone Start->Intermediate Step 1: Grignard Reaction (CH3MgBr, THF) Product cis-1-Methylcyclohexane-1,4-diol Intermediate->Product Step 2: Stereoselective Reduction (NaBH4, EtOH)

Caption: Proposed two-step synthesis of cis-1-methylcyclohexane-1,4-diol.

This strategy hinges on two well-established and reliable organic transformations:

  • Step 1: Grignard Reaction: The synthesis commences with the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide, CH₃MgBr) to one of the carbonyl groups of 1,4-cyclohexanedione. This reaction efficiently constructs the tertiary alcohol moiety and introduces the methyl group, yielding the key intermediate, 4-hydroxy-4-methylcyclohexanone.

  • Step 2: Diastereoselective Reduction: The crux of the stereochemical control lies in the reduction of the remaining ketone functionality in the 4-hydroxy-4-methylcyclohexanone intermediate. The use of a hydride reducing agent, such as sodium borohydride (NaBH₄), is employed to selectively deliver a hydride ion to the carbonyl carbon, leading to the formation of the desired cis-diol.

Mechanistic Insights and Stereochemical Control

A thorough understanding of the reaction mechanisms is essential for optimizing the synthesis and ensuring the desired stereochemical outcome.

Step 1: Grignard Reaction - Formation of the Ketol Intermediate

The Grignard reaction is a classic method for forming carbon-carbon bonds.[1] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the methyl group nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of 1,4-cyclohexanedione. The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (THF), to stabilize the Grignard reagent.[2] An acidic workup then protonates the resulting alkoxide to yield the tertiary alcohol.

Grignard_Mechanism cluster_0 Nucleophilic Attack cluster_1 Protonation 1,4-Cyclohexanedione Alkoxide_Intermediate 1,4-Cyclohexanedione->Alkoxide_Intermediate CH3MgBr (in THF) Ketol_Product Alkoxide_Intermediate->Ketol_Product H3O+ (workup) Stereoselective_Reduction Intermediate 4-Hydroxy-4-methylcyclohexanone (Chair Conformation) Axial_Attack Axial Attack (Favored) Intermediate->Axial_Attack NaBH4 Equatorial_Attack Equatorial Attack (Disfavored) Intermediate->Equatorial_Attack NaBH4 Cis_Product cis-1-Methylcyclohexane-1,4-diol Axial_Attack->Cis_Product Trans_Product trans-1-Methylcyclohexane-1,4-diol Equatorial_Attack->Trans_Product

References

An In-Depth Technical Guide to the Molecular Structure of 1-Methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1-methylcyclohexane-1,4-diol, a substituted cyclohexanediol of interest to researchers in organic synthesis and medicinal chemistry. The document delves into the critical aspects of its stereoisomerism, conformational analysis, and detailed spectroscopic characterization. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for scientists engaged in the synthesis, identification, and application of complex alicyclic scaffolds. Step-by-step protocols for synthesis and structural elucidation are provided, grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction

This compound (C₇H₁₄O₂) is an alicyclic diol featuring a cyclohexane ring substituted with one methyl group and two hydroxyl groups.[1][2] The positioning of these functional groups at the C1 and C4 positions gives rise to distinct stereoisomers, namely cis and trans diastereomers.[1] The rigid, yet conformationally mobile, cyclohexane core makes this molecule, and others in its class, a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[3] Understanding the precise three-dimensional arrangement of its atoms is paramount, as the stereochemistry and conformation directly influence its physical properties, reactivity, and biological activity. This guide will systematically dissect the structural nuances of this compound, providing the technical depth required by professionals in drug development and chemical research.

Stereoisomerism and Conformational Analysis

The structural complexity of this compound begins with its stereochemistry. The substitution pattern creates two stereocenters, leading to the existence of cis and trans diastereomers.

  • cis-1-Methylcyclohexane-1,4-diol: In this isomer, the methyl and the C4-hydroxyl group are on the same side of the cyclohexane ring's general plane.

  • trans-1-Methylcyclohexane-1,4-diol: Conversely, in the trans isomer, the methyl and the C4-hydroxyl group are on opposite sides of the ring.

These configurational differences are permanent and can only be interconverted by breaking and reforming chemical bonds. However, each diastereomer also exists as an equilibrium of multiple chair conformations, which interconvert rapidly at room temperature through a process known as ring flipping.

Conformational Preferences

The stability of a given chair conformation is dictated by the steric strain arising from interactions between substituents. Large substituents preferentially occupy the more spacious equatorial positions to minimize unfavorable 1,3-diaxial interactions.[4]

  • For trans-1-Methylcyclohexane-1,4-diol: The most stable conformation is the one where both the tertiary hydroxyl group (at C1) and the secondary hydroxyl group (at C4) can potentially be in equatorial positions. However, due to the fixed trans relationship and the methyl group also at C1, the most stable chair conformer will have the C4-OH group and the C1-methyl group in equatorial positions, forcing the C1-OH group into an axial position.

  • For cis-1-Methylcyclohexane-1,4-diol: The chair conformation allows for one axial and one equatorial substituent at the 1,4-positions. The most stable conformer will have the larger methyl group at C1 in an equatorial position. In the cis isomer, this forces the C1-hydroxyl group into an axial position and the C4-hydroxyl group into an equatorial position. An alternative chair flip would place the methyl group in a highly unfavorable axial position. Interestingly, some studies suggest that for cis-1,4-cyclohexanediol, a diaxial conformation can be stabilized by intramolecular hydrogen bonding.[5]

The interplay between steric hindrance and potential intramolecular hydrogen bonding makes the conformational analysis of these diols a nuanced but critical exercise for predicting their chemical behavior.

Synthesis of this compound Isomers

The synthesis of this compound typically starts from 4-hydroxycyclohexanone. The addition of a methyl group via a Grignard reaction or with an organolithium reagent provides a direct route to the target molecule. This method generally produces a mixture of the cis and trans diastereomers, which can then be separated by chromatography.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a standard laboratory procedure for the synthesis of this compound from 4-hydroxycyclohexanone.

Materials:

  • 4-Hydroxycyclohexanone

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, and condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxycyclohexanone in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

  • Grignard Addition: Add methylmagnesium bromide solution dropwise to the stirred solution of the ketone. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a mixture of cis and trans isomers, can be purified and separated by column chromatography on silica gel.

Causality: The Grignard reagent (CH₃MgBr) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-hydroxycyclohexanone. The stereochemical outcome (cis vs. trans product ratio) is determined by the direction of this nucleophilic attack (axial vs. equatorial), which is influenced by steric hindrance from the existing C4-hydroxyl group.

Diagram 1: Synthesis Workflow

G cluster_0 Synthesis cluster_1 Workup & Purification A 1. Dissolve 4-Hydroxycyclohexanone in anhydrous THF B 2. Cool to 0°C A->B C 3. Add CH3MgBr dropwise B->C D 4. Stir at room temperature C->D E 5. Quench with aq. NH4Cl D->E Reaction Complete F 6. Extract with Diethyl Ether E->F G 7. Dry over MgSO4 F->G H 8. Concentrate in vacuo G->H I 9. Column Chromatography H->I J cis & trans Isomers I->J Separation

Caption: Workflow for the synthesis and purification of this compound isomers.

Spectroscopic and Analytical Characterization

Distinguishing between the cis and trans isomers of this compound requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) is particularly powerful for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei.[6] The chemical shifts and coupling constants are highly sensitive to the stereochemistry and conformation of the molecule.

  • ¹H NMR: In the ¹H NMR spectrum, the chemical shift of the proton at C4 (the CH-OH proton) is a key diagnostic feature. Due to the different magnetic environments in the cis and trans isomers, this proton will resonate at a different frequency. Furthermore, the protons on the cyclohexane ring will exhibit complex splitting patterns that differ between the two isomers due to their distinct axial and equatorial arrangements.

  • ¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum can help confirm the identity of the isomers. Due to symmetry, the trans isomer may show fewer signals than the cis isomer. The chemical shifts of the carbon atoms, particularly C1 and C4, are also diagnostic.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) in CDCl₃

Isomer Group ¹³C NMR (ppm) ¹H NMR (ppm) Splitting Pattern
cis C1-CH₃ ~25-30 ~1.2 s
C4-H - ~3.8-4.2 m
C -OH (C1) ~70-75 - -
C -OH (C4) ~65-70 - -
trans C1-CH₃ ~28-33 ~1.1 s
C4-H - ~3.5-3.9 m
C -OH (C1) ~72-77 - -
C -OH (C4) ~68-73 - -

Note: These are approximate values and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands are:

  • O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups and indicative of hydrogen bonding.[7][8][9]

  • C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the cyclohexane ring and the methyl group.[9]

  • C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region, corresponding to the C-O single bonds of the alcohol groups.[9]

While IR spectroscopy confirms the presence of the diol functionality, it is generally insufficient on its own to distinguish between the cis and trans isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[10] For this compound (MW: 130.18 g/mol ), electron ionization (EI) mass spectrometry would be expected to show:

  • Molecular Ion (M⁺): A peak at m/z = 130. However, for cyclic alcohols, this peak may be weak or absent due to facile fragmentation.[11][12]

  • Key Fragments: Common fragmentation pathways for cyclic alcohols include the loss of water (M-18, m/z = 112), loss of a methyl group (M-15, m/z = 115), and more complex ring cleavages.[11][13]

Diagram 2: Characterization Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Start Purified Isomer NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS NMR_Data Distinguish Isomers (Chemical Shifts, Symmetry) NMR->NMR_Data IR_Data Confirm Functional Groups (O-H, C-O) IR->IR_Data MS_Data Confirm Molecular Weight & Fragmentation MS->MS_Data Final Structural Elucidation NMR_Data->Final IR_Data->Final MS_Data->Final

Caption: A logical workflow for the structural characterization of this compound isomers.

Applications in Drug Discovery and Development

Substituted cyclohexanediol scaffolds are prevalent in medicinal chemistry. Their rigid framework allows for the precise spatial presentation of functional groups, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors.[3] While this compound itself may not be a final drug product, it serves as a versatile building block or "scaffold" from which more complex molecules can be constructed.[3]

The ability to synthesize and isolate specific stereoisomers is of utmost importance, as different isomers often exhibit vastly different pharmacological activities and metabolic profiles. The principles and techniques outlined in this guide are therefore fundamental to the rational design and synthesis of novel therapeutic agents. The use of such scaffolds is a key strategy in creating diverse chemical libraries for high-throughput screening in drug discovery programs.[14][15]

Conclusion

The molecular structure of this compound is defined by a rich interplay of stereoisomerism and conformational dynamics. A thorough understanding of these features is essential for its effective use in chemical synthesis and drug development. This guide has provided a detailed overview of its stereochemistry, a reliable synthetic protocol, and a multi-faceted analytical approach for its characterization. The methodologies presented herein are grounded in established chemical principles and are designed to be directly applicable by researchers and scientists in the field, ensuring both accuracy and reproducibility in their work.

References

Unveiling the Origins of 1-Methylcyclohexane-1,4-diol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of a Molecule at the Interface of Natural Products, Metabolism, and Synthetic Chemistry

For researchers and professionals in drug development and the natural products sciences, understanding the provenance of a specific chemical entity is paramount. 1-Methylcyclohexane-1,4-diol, a saturated cyclic alcohol, presents a compelling case study—a molecule reported as a rare natural product, a known metabolite of a common industrial solvent, and a readily available synthetic building block. This technical guide provides a comprehensive analysis of its origins, offering insights into its isolated natural occurrence, its formation through xenobiotic metabolism, and its place within the broader context of chemical synthesis and biosynthesis.

Part 1: The Singular Report of Natural Occurrence

Contrary to the general status of this compound as a synthetic compound, a singular but significant finding has documented its presence in the marine environment.

Isolation from Laurencia composita

Scientific literature contains a report of cis-1-Methylcyclohexane-1,4-diol being isolated from the marine red alga Laurencia composita. This discovery was part of a broader investigation into the chemical constituents of this alga, which is known for producing a rich diversity of halogenated and non-halogenated secondary metabolites. The identification of cis-1-Methylcyclohexane-1,4-diol was achieved through spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry[1].

While this finding is noteworthy, it is crucial to recognize its isolated nature. The LOTUS (LkT Open Natural Products Database) initiative, a comprehensive resource for natural products, includes this report, lending it credence within the natural products community[2][3]. However, other databases, such as PlantaeDB, do not list any plant sources for this compound, underscoring the rarity of its natural occurrence[4]. For researchers, this highlights the importance of verifying information across multiple databases and consulting primary literature.

Part 2: Metabolic Origins - A Product of Xenobiotic Transformation

A more extensively documented origin of this compound and its isomers is through the metabolic breakdown of methylcyclohexane in mammals, including humans. Methylcyclohexane is a widely used industrial solvent, and understanding its metabolic fate is critical for toxicology and occupational health assessments.

The Cytochrome P450-Mediated Pathway

The metabolism of methylcyclohexane is a classic example of xenobiotic detoxification, primarily occurring in the liver. The process is initiated by the versatile cytochrome P450 enzyme system, which catalyzes the hydroxylation of the methylcyclohexane ring.

The metabolic cascade proceeds as follows:

  • Initial Hydroxylation: Methylcyclohexane undergoes hydroxylation to form various isomers of methylcyclohexanol. Studies in rabbits have shown that hydroxylation occurs preferentially at the carbon atom furthest from the methyl group, with trans-4-methylcyclohexanol being a major metabolite[4][5].

  • Further Oxidation: These primary alcohol metabolites can be further oxidized to the corresponding ketones (methylcyclohexanones).

  • Secondary Hydroxylation: A second hydroxylation event can occur on the ring, leading to the formation of methylcyclohexane-diols. The European Chemicals Agency (ECHA) reports that further hydroxylation of methylcyclohexanols results in the formation of methylcyclohexane-diols, primarily at the 2- and 4-positions[6].

  • Conjugation and Excretion: The resulting diols are typically conjugated with glucuronic acid to increase their water solubility and facilitate their excretion in the urine[6].

This metabolic pathway demonstrates that while this compound can be formed biologically, its presence in mammals is contingent on exposure to the parent hydrocarbon, methylcyclohexane. Therefore, it is classified as a metabolite rather than a naturally occurring endogenous compound in these organisms.

Metabolic_Pathway MCH Methylcyclohexane P450_1 Cytochrome P450 (Hydroxylation) MCH->P450_1 MCHols Methylcyclohexanols (cis/trans isomers at C2, C3, C4) P450_1->MCHols P450_2 Cytochrome P450 (Further Hydroxylation) MCHols->P450_2 MCHdiols Methylcyclohexane-diols (e.g., this compound) P450_2->MCHdiols Conjugation Glucuronidation MCHdiols->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Figure 1. Metabolic pathway of methylcyclohexane to methylcyclohexane-diols.

Part 3: Synthetic Availability and Isomeric Forms

This compound is readily accessible through chemical synthesis, and it is commercially available from various chemical suppliers. This availability makes it a useful building block in organic synthesis and potentially in the development of new chemical entities for drug discovery. The compound exists as two geometric isomers, cis and trans, which have distinct physical properties and three-dimensional shapes.

Isomer Structure CAS Number Reported Origin
cis-1-Methylcyclohexane-1,4-diolcis-1-Methylcyclohexane-1,4-diol structure124899-25-8[7]Natural (in Laurencia composita), Synthetic
trans-1-Methylcyclohexane-1,4-dioltrans-1-Methylcyclohexane-1,4-diol structure89794-52-5[2]Metabolic, Synthetic

Table 1. Isomers of this compound and their origins.

Other structurally related methylated cyclohexanediols, such as 1-methyl-1,2-cyclohexanediol and 2-methyl-1,4-cyclohexanediol, are also known primarily as synthetic compounds or metabolites[8][9].

Part 4: A Plausible Biosynthetic Context

The isolation of cis-1-Methylcyclohexane-1,4-diol from Laurencia composita raises intriguing questions about its biosynthetic origins. While the specific pathway has not been elucidated, we can propose a plausible route based on known biochemical transformations, particularly those related to terpene biosynthesis, which is a hallmark of the Laurencia genus.

Many cyclic monoterpenes are derived from geranyl pyrophosphate (GPP). A plausible hypothesis involves the cyclization of a GPP-derived precursor, followed by a series of enzymatic modifications.

Biosynthetic_Pathway GPP Geranyl Pyrophosphate (GPP) Cyclase Terpene Cyclase GPP->Cyclase Cyclic_Intermediate Monocyclic Terpene Precursor Cyclase->Cyclic_Intermediate P450_Reductase P450 / Reductase enzymes Cyclic_Intermediate->P450_Reductase Final_Product cis-1-Methylcyclohexane-1,4-diol P450_Reductase->Final_Product

Figure 2. Proposed biosynthetic pathway for this compound.

This proposed pathway involves:

  • Cyclization: A terpene cyclase enzyme could catalyze the formation of a monocyclic cation from GPP, which is then quenched to form a cyclic terpene scaffold.

  • Oxidation and Reduction: A series of oxidations, potentially mediated by cytochrome P450 monooxygenases, and subsequent reductions could introduce the hydroxyl groups and saturate the ring to yield the final diol structure.

This hypothetical pathway aligns with the known capabilities of marine algae to produce a vast array of modified terpenes and provides a logical framework for future research into the biosynthesis of this unique natural product.

Conclusion

This compound occupies a unique position in the chemical landscape. While it is predominantly encountered as a synthetic chemical or a product of mammalian metabolism of methylcyclohexane, its confirmed isolation from the marine alga Laurencia composita firmly establishes it as a natural product. For researchers in drug development and natural products chemistry, this duality is significant. It highlights that the biological presence of a compound does not always imply an endogenous biosynthetic role in that organism and underscores the importance of considering xenobiotic metabolism. The rare natural occurrence of this molecule also opens up new avenues for biosynthetic pathway discovery and the exploration of novel enzymatic transformations in marine organisms.

References

Conformational analysis of 1-Methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 1-Methylcyclohexane-1,4-diol

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. This compound presents a particularly instructive case study, offering a complex interplay of steric hindrance, stereoelectronic effects, and intramolecular hydrogen bonding. This guide provides a comprehensive analysis of the conformational preferences of the cis and trans isomers of this molecule. We will dissect the governing principles, from foundational A-values to the nuanced impact of non-covalent interactions, and validate these theoretical underpinnings with detailed experimental and computational protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of conformational behavior in saturated carbocycles.

Foundational Principles of Cyclohexane Conformation

The non-planar "chair" conformation of the cyclohexane ring is the most stable arrangement, minimizing both angle strain and torsional strain. In this conformation, the twelve hydrogen atoms are arranged into two distinct sets: six axial protons, which are perpendicular to the approximate plane of the ring, and six equatorial protons, which are located around the periphery of the ring.

A critical dynamic feature is the "ring flip" or "chair interconversion," a rapid process at room temperature where the ring inverts, causing all axial substituents to become equatorial and vice versa.[1][2] For substituted cyclohexanes, the two chair conformers are often not equal in energy, and the equilibrium will favor the more stable conformation.[3]

Quantifying Steric Strain: The A-Value

The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, commonly known as the "A-value."[4] This value represents the Gibbs free energy difference (ΔG°) between the conformer with the substituent in the axial position and the one with it in the equatorial position.[5] The primary source of this energy difference is the steric repulsion between the axial substituent and the two other axial hydrogens on the same face of the ring, an effect known as 1,3-diaxial interaction.[2][6]

Larger A-values indicate a stronger preference for the equatorial position. For the substituents in this compound, the established A-values are crucial for a preliminary analysis.

SubstituentA-Value (kcal/mol)Key Considerations
-CH₃ (Methyl)~1.74Represents significant steric bulk due to gauche interactions with the ring in the axial position.[1][4]
-OH (Hydroxyl)~0.6 - 0.95Smaller than methyl, but its A-value is notably solvent-dependent due to hydrogen bonding with the solvent.[5][7]
The Overriding Influence of Intramolecular Hydrogen Bonding

While steric effects are a primary driver of conformational preference, non-covalent interactions can significantly alter the energetic landscape. In diols, intramolecular hydrogen bonding can act as a powerful stabilizing force.[8][9][10] This interaction occurs when a hydroxyl proton can form a hydrogen bond with the lone pair of another oxygen atom within the same molecule. This stabilization, which can be on the order of several kcal/mol, is often sufficient to favor a conformation that would otherwise be sterically disfavored.[11] The geometric constraints of the cyclohexane chair dictate that such bonding is most effective between substituents in a 1,3-diaxial or 1,4-diaxial arrangement.

Conformational Analysis of cis-1-Methylcyclohexane-1,4-diol

In the cis isomer, the methyl group at C1 and the hydroxyl group at C4 are on the same face of the ring. This leads to an equilibrium between two distinct chair conformers.

Figure 1: Conformational equilibrium for the cis isomer.
  • Conformer A (Me-axial): This conformer places the bulky methyl group in an axial position, incurring a significant steric penalty of ~1.74 kcal/mol from 1,3-diaxial interactions. The C4-hydroxyl group is also axial, adding further steric strain (~0.9 kcal/mol). The total destabilization is substantial.

  • Conformer B (Me-equatorial): The ring-flipped structure places the methyl group in the more stable equatorial position, alleviating its 1,3-diaxial strain. The C4-hydroxyl group also moves to the equatorial position. Although the C1-hydroxyl is now axial, the overall steric strain is significantly reduced compared to Conformer A.

Conformational Analysis of trans-1-Methylcyclohexane-1,4-diol

The trans isomer places the C1-methyl group and the C4-hydroxyl group on opposite faces of the ring. This stereochemical relationship leads to a fascinating conformational competition.

Figure 2: Conformational equilibrium for the trans isomer.
  • Conformer C (Me-axial): This conformer places the methyl group in the sterically demanding axial position, resulting in significant destabilization (~1.74 kcal/mol). Both hydroxyl groups are in the favorable equatorial positions.

  • Conformer D (Diaxial-OH): In this conformer, the methyl group occupies the favorable equatorial position. However, both the C1-hydroxyl and the C4-hydroxyl are forced into axial positions. Based solely on A-values, the combined steric strain of two axial hydroxyls (~1.8 kcal/mol) would be comparable to that of one axial methyl group. However, the 1,4-diaxial arrangement of the two hydroxyl groups allows for the formation of a strong, stabilizing intramolecular hydrogen bond .

Experimental and Computational Validation Workflow

A robust conformational analysis relies on the synergy between theoretical predictions, computational modeling, and experimental verification. The following workflow provides a self-validating system for characterizing the this compound system.

G synthesis Synthesis & Purification of cis and trans Isomers comp_model Computational Modeling (DFT/MP2) - Geometry Optimization - Energy Calculation (ΔG°) synthesis->comp_model nmr_acq NMR Spectroscopy - ¹H NMR (J-Coupling) - ¹³C NMR - VT-NMR synthesis->nmr_acq ir_acq IR Spectroscopy (Dilute Solution) synthesis->ir_acq analysis Data Analysis & Interpretation comp_model->analysis nmr_acq->analysis ir_acq->analysis conclusion Final Conformational Assignment & Equilibrium Quantification analysis->conclusion

Figure 3: Integrated workflow for conformational analysis.
Protocol: ¹H NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the conformation of cyclohexane derivatives in solution. The key lies in the analysis of vicinal coupling constants (³J).

Objective: To determine the dominant chair conformation by measuring the coupling constants of the C4 proton.

Methodology:

  • Sample Preparation: Prepare a ~10-20 mg/mL solution of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.

  • Signal Identification: Identify the multiplet corresponding to the proton on C4 (H-C4-OH). This signal is typically found downfield due to the deshielding effect of the adjacent oxygen.

  • Coupling Constant Analysis:

    • Carefully measure the coupling constants for the H-C4 signal.

    • An axial proton will exhibit at least two large couplings (³J_ax-ax ≈ 10-13 Hz) to its two axial neighbors and two smaller couplings (³J_ax-eq ≈ 2-5 Hz) to its equatorial neighbors. The signal will often appear as a "triplet of triplets" or a more complex multiplet with large splittings.

    • An equatorial proton will only have small couplings (³J_eq-ax ≈ 2-5 Hz and ³J_eq-eq ≈ 2-5 Hz) to all of its neighbors. Its signal will appear as a broad singlet or a narrow multiplet with no large splittings.

  • Interpretation:

    • For the trans isomer, the observation of a large axial-axial coupling for the C4 proton would confirm the predominance of Conformer D (diaxial-OH).

    • For the cis isomer, the observation of small coupling constants for the C4 proton would confirm the predominance of Conformer B (equatorial-OH at C4).

Coupling TypeDihedral Angle (approx.)Typical ³J Value (Hz)
Axial-Axial~180°10 - 13
Axial-Equatorial~60°2 - 5
Equatorial-Equatorial~60°2 - 5
Table 2: Characteristic proton-proton coupling constants in cyclohexane chairs.[12][13]
Protocol: Computational Energetics

Computational chemistry provides quantitative energy data to support experimental findings.

Objective: To calculate the relative Gibbs free energies of all four chair conformers (A, B, C, D).

Methodology:

  • Structure Building: Construct 3D models of each of the four conformers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a reliable quantum mechanical method. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is a robust choice.

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the thermal corrections necessary to calculate the Gibbs free energy (G).

  • Energy Comparison: Calculate the relative Gibbs free energy (ΔG°) for each pair of conformers at a standard temperature (298.15 K). The results can be used to predict the equilibrium constant (K_eq) using the equation ΔG° = -RTln(K_eq).

Summary and Outlook

The conformational analysis of this compound serves as an exemplary model for understanding the subtle yet powerful forces that govern molecular shape. For the cis isomer, the steric demand of the methyl group is the deciding factor, forcing it into an equatorial position. For the trans isomer, the system demonstrates a more complex principle: the energetic reward of forming an intramolecular hydrogen bond is sufficient to overcome the steric penalty of a diaxial arrangement of hydroxyl groups.

These principles are not merely academic; they are fundamental to the field of drug development. The three-dimensional shape of a molecule dictates its ability to bind to a biological target. A thorough understanding of conformational preferences, and the ability to predict or experimentally determine them, is therefore essential for the rational design of potent and selective therapeutics. The integrated workflow of theoretical analysis, computational modeling, and spectroscopic verification presented here provides a reliable framework for tackling such challenges.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of 1-Methylcyclohexane-1,4-diol

Abstract

This compound is a disubstituted cyclohexane whose stereochemical properties are dictated by the fixed, yet conformationally dynamic, nature of its six-membered ring. The presence of substituents at the C1 and C4 positions gives rise to two distinct diastereomers: cis and trans. The interplay between the spatial arrangement of these substituents and the inherent conformational preferences of the cyclohexane chair form governs the molecule's overall topology, stability, and reactivity. This guide provides a comprehensive analysis of the stereoisomerism, conformational dynamics, spectroscopic signatures, and synthetic considerations for this compound, offering critical insights for researchers in synthetic chemistry and drug development.

Foundational Stereochemistry: Cis and Trans Isomerism

This compound possesses two stereogenic centers at the C1 and C4 carbons. The relative orientation of the methyl and two hydroxyl groups gives rise to two diastereomers: cis and trans.

  • cis-1-Methylcyclohexane-1,4-diol: In this isomer, the hydroxyl group at C4 is on the same side of the ring as the hydroxyl group at C1.

  • trans-1-Methylcyclohexane-1,4-diol: In this isomer, the hydroxyl group at C4 is on the opposite side of the ring from the hydroxyl group at C1.

Due to a plane of symmetry that can pass through carbons C1 and C4 in all conformers, both the cis and trans isomers of this compound are achiral meso compounds and are therefore optically inactive.[1][2]

isomers cluster_cis cis-1-Methylcyclohexane-1,4-diol cluster_trans trans-1-Methylcyclohexane-1,4-diol cis trans Cis_Node Cis Isomer (OH groups on same side) Trans_Node Trans Isomer (OH groups on opposite sides)

Caption: Fundamental cis and trans isomers of this compound.

Conformational Analysis: The Chair Conformation

The thermodynamic stability and reactivity of cyclohexane derivatives are best understood by analyzing their chair conformations, which are significantly more stable than other possibilities like boat or twist-boat forms.[3] Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions, with a strong preference for the less sterically hindered equatorial position to minimize destabilizing 1,3-diaxial interactions.[3][4]

The trans Isomer: A Tale of Two Conformations

The trans isomer can exist in two distinct chair conformations that are in equilibrium through a process called ring flipping: a diequatorial (e,e) form and a diaxial (a,a) form.

  • Diequatorial (e,e) Conformer: The C1-methyl group, C1-hydroxyl group, and C4-hydroxyl group all occupy equatorial positions. This arrangement is the most stable conformation as it minimizes steric strain.

  • Diaxial (a,a) Conformer: Following a ring flip, all three substituent groups are forced into axial positions. This conformer is highly unstable due to severe 1,3-diaxial interactions between the axial groups and the axial hydrogens on the ring.

The energetic penalty for placing a methyl group in an axial position is approximately 1.7 kcal/mol, and for a hydroxyl group, it is about 0.9 kcal/mol. Consequently, the equilibrium heavily favors the diequatorial conformer by over 99%.

trans_conformation cluster_trans Conformational Equilibrium of trans-1-Methylcyclohexane-1,4-diol Diequatorial Diequatorial (e,e) Conformer (CH₃-eq, OH-eq, OH-eq) Highly Stable Diaxial Diaxial (a,a) Conformer (CH₃-ax, OH-ax, OH-ax) Highly Unstable Diequatorial->Diaxial Ring Flip

Caption: Ring-flipping equilibrium for the trans isomer.

The cis Isomer: An Inseparable Pair

The cis isomer exists as a mixture of two rapidly interconverting chair conformations. In any conformation of the cis-1,4 isomer, one substituent group must be axial while the other is equatorial.[1]

  • Conformer A: Features an axial C1-substituent and an equatorial C4-hydroxyl group.

  • Conformer B: Through a ring flip, it converts to a form with an equatorial C1-substituent and an axial C4-hydroxyl group.

At the C1 position, there is a further consideration: is the methyl or the hydroxyl group axial? Given that the methyl group is sterically bulkier than the hydroxyl group, the conformation that places the methyl group in an equatorial position and the C1-hydroxyl in an axial position will be favored. The two resulting chair forms are of equal energy and exist in a 1:1 ratio at equilibrium. Both conformers are less stable than the diequatorial trans isomer because they cannot avoid having a bulky group in an axial position.

cis_conformation cluster_cis Conformational Equilibrium of cis-1-Methylcyclohexane-1,4-diol ConformerA Axial/Equatorial Conformer (e.g., C1-Me(eq)/OH(ax), C4-OH(eq)) Moderately Stable ConformerB Equatorial/Axial Conformer (e.g., C1-Me(ax)/OH(eq), C4-OH(ax)) Moderately Stable ConformerA->ConformerB Ring Flip

Caption: Ring-flipping equilibrium for the cis isomer.

Thermodynamic Stability and Data Summary

The overall thermodynamic stability of the diastereomers is determined by the weighted average of their contributing conformers. The trans isomer, which can adopt a low-energy, strain-free diequatorial conformation, is the thermodynamically more stable diastereomer compared to the cis isomer, which must always endure the steric strain of an axial substituent.

IsomerPredominant ConformerKey Substituent OrientationsRelative Steric StrainThermodynamic Stability
trans Diequatorial (e,e)C1-Me (eq), C1-OH (eq), C4-OH (eq)MinimalMore Stable
cis Axial/Equatorial (a,e)One group must be axialSignificantLess Stable

Spectroscopic Characterization Protocols

Distinguishing between the cis and trans isomers is reliably achieved through nuclear magnetic resonance (NMR) spectroscopy.

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Results (trans isomer): The spectrum will be dominated by the diequatorial conformer. The proton at C4 (H-C4-OH) will be in an axial position, exhibiting large axial-axial couplings (J ≈ 8-12 Hz) to the adjacent axial protons on C3 and C5.

    • Expected Results (cis isomer): The spectrum will be an average of the two rapidly interconverting chair forms. The proton at C4 will show averaged coupling constants, typically smaller than the purely axial-axial couplings of the trans isomer.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Expected Results: Due to the plane of symmetry in both isomers, the number of signals will be reduced. For the cis isomer, C2/C6 and C3/C5 will be equivalent, leading to 4 distinct carbon signals for the ring. A similar pattern is expected for the trans isomer. However, the precise chemical shifts for the carbons, particularly C1 and C4, will differ significantly between the two isomers due to the different stereochemical environments.[5]

Synthesis and Stereochemical Control

The synthesis of this compound often yields a mixture of cis and trans isomers. Stereochemical control can be achieved by carefully selecting the starting materials and reaction conditions. A common method is the reduction of 4-hydroxy-4-methylcyclohexanone.

Experimental Protocol: Reduction of 4-hydroxy-4-methylcyclohexanone

This protocol outlines a general procedure for the synthesis of this compound, where the choice of reducing agent can influence the cis/trans ratio.

synthesis_workflow Start 4-hydroxy-4-methyl- cyclohexanone Reaction Reaction in Protic Solvent (MeOH/H₂O) Start->Reaction Reagent Reducing Agent (e.g., NaBH₄) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product cis/trans Mixture of This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

  • Objective: To synthesize this compound via hydride reduction.

  • Materials: 4-hydroxy-4-methylcyclohexanone, sodium borohydride (NaBH₄), methanol, deionized water, diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄), silica gel.

  • Procedure: a. Dissolve 4-hydroxy-4-methylcyclohexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath. b. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. c. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC). d. Once the starting material is consumed, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution. e. Remove the methanol under reduced pressure using a rotary evaporator. f. Extract the remaining aqueous layer three times with diethyl ether. g. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as a mixture of cis and trans diols.

  • Purification and Separation: a. The resulting diastereomeric mixture can be separated using flash column chromatography on silica gel, typically eluting with a gradient of ethyl acetate in hexanes. The polarity difference between the less polar trans isomer and the more polar cis isomer usually allows for effective separation.

Conclusion and Applications

The stereochemistry of this compound is a classic example of the conformational principles that govern substituted cyclohexanes. The trans isomer is thermodynamically favored due to its ability to adopt a low-energy diequatorial conformation, while the cis isomer is less stable as it must accommodate an axial substituent. This fundamental difference has profound implications for the physical properties and biological activity of molecules incorporating this scaffold. For drug development professionals, the ability to synthesize and isolate specific stereoisomers is paramount, as the rigid three-dimensional structure presented by each isomer can lead to drastically different interactions with biological targets such as enzymes and receptors.[6] A thorough understanding of these stereochemical principles is therefore essential for the rational design of new chemical entities.

References

An In-depth Technical Guide to the Crystal Structure of 1-Methylcyclohexane-1,4-diol: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methylcyclohexane-1,4-diol is a saturated cyclic alcohol that presents considerable interest as a structural motif in medicinal chemistry and materials science. Its stereochemistry, with the presence of a tertiary alcohol and a secondary alcohol on a cyclohexane ring, allows for a rich variety of conformational and configurational isomers. The three-dimensional arrangement of these molecules in the solid state, or their crystal structure, dictates crucial physicochemical properties such as solubility, stability, melting point, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure and potential polymorphism of such molecules is not merely academic—it is a cornerstone of robust and reliable drug formulation.

To date, the crystal structure of this compound has not been publicly reported. This guide, therefore, serves as a comprehensive methodological roadmap for researchers and scientists to determine and analyze its crystal structure. We will proceed from the synthesis of the material and the growth of high-quality single crystals to a multi-technique approach for its complete solid-state characterization. This document is designed to provide not just a set of protocols, but the underlying scientific rationale for each step, ensuring a self-validating and scientifically rigorous investigation.

Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the pure compound and the subsequent growth of single crystals of sufficient quality for X-ray diffraction.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of a ketone precursor. For instance, 4-hydroxy-4-methylcyclohexanone can be reduced to yield a mixture of cis- and trans-1-Methylcyclohexane-1,4-diol. The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions.

A general procedure would be:

  • Starting Material: 4-hydroxy-4-methylcyclohexanone.

  • Reduction: The ketone is dissolved in a suitable solvent, such as methanol or ethanol. A reducing agent, for example, sodium borohydride (NaBH4), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature)[1]. The use of a milder reducing agent like NaBH4 is likely to favor the formation of the thermodynamically more stable equatorial alcohol.

  • Work-up and Purification: After the reaction is complete, it is quenched, and the product is extracted. The resulting mixture of cis and trans diols can be separated by column chromatography.

Growing Single Crystals

The growth of high-quality single crystals is often the most challenging step. Several methods can be employed, and the optimal conditions are typically found through systematic screening.[2][3][4][5][6]

Key Crystallization Techniques:
  • Slow Evaporation: A nearly saturated solution of the purified diol in a suitable solvent is prepared. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks.[3][4][6]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. This can be achieved by placing the solution in a Dewar flask with hot water.[6]

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[3][5]

The choice of solvent is critical and can influence which polymorph crystallizes. A screening of various solvents with different polarities is recommended.

Part 2: A Multi-faceted Approach to Structural Characterization

A combination of computational and experimental techniques is essential for a comprehensive understanding of the crystal structure and polymorphism of this compound.

Computational Conformational Analysis

Before embarking on experimental structure determination, it is highly insightful to perform a computational conformational analysis. For substituted cyclohexanes, the chair conformation is generally the most stable.[7][8][9][10] The key question for this compound is the preference for axial versus equatorial positions for the methyl and hydroxyl groups.

Computational chemistry software can be used to calculate the relative energies of the different possible conformers of both cis and trans isomers. This provides a theoretical basis for which conformations are likely to be observed in the crystal structure.[11]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[12][13][14]

Experimental Protocol for SC-XRD:
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (to reduce thermal motion of the atoms) and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to determine the unit cell parameters and the arrangement of atoms within the unit cell. The initial structural model is then refined to obtain the final, precise crystal structure.

The output of an SC-XRD experiment provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Polymorph Screening: The Role of Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC)

It is common for organic molecules to exist in multiple crystalline forms, a phenomenon known as polymorphism.[15][16][17][18] Different polymorphs can have significantly different physical properties, making polymorph screening a critical step in drug development.[16][17][18]

Powder X-ray Diffraction (PXRD)

PXRD is a powerful tool for identifying different crystalline phases. Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint".[15][17][18][19]

  • Application: PXRD is used to analyze the bulk powder of the synthesized this compound to determine if it is a single crystalline phase or a mixture of polymorphs. It is also used to monitor for any phase changes during processing or storage.[15][16][17]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect phase transitions, such as melting and solid-solid transitions between polymorphs.[20][21][22][23][24]

  • Application: A DSC analysis of this compound would reveal its melting point and any endothermic or exothermic events corresponding to transitions between different polymorphic forms. The relative thermodynamic stability of different polymorphs can also be inferred from DSC data.[20][23][24]

Complementary Spectroscopic Techniques

While XRD provides information on the long-range order in a crystal, spectroscopic techniques can provide complementary information on the local molecular environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of chemical bonds.[25] In the solid state, the positions and shapes of vibrational bands can be sensitive to the crystalline environment, providing another fingerprint for different polymorphs.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

SSNMR spectroscopy provides detailed information about the local environment of atomic nuclei (e.g., ¹³C, ¹H).[26][27][28][29] For crystalline solids, distinct spectra are often observed for different polymorphs due to differences in molecular conformation and packing.[26][28]

Integrated Characterization Workflow

The following diagram illustrates the integrated workflow for the comprehensive characterization of the crystal structure of this compound.

G cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Crystal_Screening Crystallization Screening Purification->Crystal_Screening Single_Crystals High-Quality Single Crystals Crystal_Screening->Single_Crystals Bulk_Powder Bulk Crystalline Powder Crystal_Screening->Bulk_Powder SC_XRD Single-Crystal X-ray Diffraction (SC-XRD) Single_Crystals->SC_XRD PXRD Powder X-ray Diffraction (PXRD) Bulk_Powder->PXRD DSC Differential Scanning Calorimetry (DSC) Bulk_Powder->DSC Spectroscopy FTIR & Solid-State NMR Bulk_Powder->Spectroscopy Structure_Elucidation Crystal Structure Elucidation SC_XRD->Structure_Elucidation Polymorph_ID Polymorph Identification PXRD->Polymorph_ID DSC->Polymorph_ID Spectroscopy->Polymorph_ID Final_Report Comprehensive Structural Report Structure_Elucidation->Final_Report Polymorph_ID->Final_Report

Caption: Integrated workflow for the structural characterization of this compound.

Part 3: Hypothetical Data and Interpretation

Assuming a successful crystallization and SC-XRD experiment for a hypothetical polymorph of trans-1-Methylcyclohexane-1,4-diol, the resulting crystallographic data might be summarized as follows:

ParameterHypothetical Value
Chemical FormulaC₇H₁₄O₂
Formula Weight130.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)105.5
Volume (ų)815.7
Z4
Density (calculated) (g/cm³)1.059
R-factor (%)4.5
Hydrogen BondingIntermolecular O-H···O hydrogen bonds forming chains

Interpretation:

This hypothetical data would indicate a monoclinic crystal system with the space group P2₁/c. The unit cell contains four molecules of this compound. The R-factor of 4.5% suggests a well-refined crystal structure. The presence of intermolecular O-H···O hydrogen bonds would be a key feature, likely dictating the packing of the molecules in the crystal lattice. The conformation of the cyclohexane ring (chair) and the orientation of the methyl and hydroxyl groups (axial/equatorial) would be definitively determined from the atomic coordinates.

Conclusion

The determination of the crystal structure of this compound is a crucial step in its development for any application, particularly in the pharmaceutical industry. Although no public structure is currently available, a systematic approach combining synthesis, crystallization, computational analysis, and a suite of analytical techniques including SC-XRD, PXRD, and DSC can provide a comprehensive understanding of its solid-state properties. This guide provides a robust framework for such an investigation, emphasizing the importance of a multi-faceted and scientifically rigorous methodology. The insights gained from such a study are invaluable for controlling the solid form of this promising molecule, thereby ensuring its quality, stability, and performance.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 1-Methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the stereoselective synthesis of 1-methylcyclohexane-1,4-diol, a valuable substituted cycloalkane diol often utilized as a scaffold or intermediate in medicinal chemistry and materials science. We will explore diastereoselective strategies to access both cis- and trans-isomers, leveraging fundamental principles of stereocontrol in cyclic systems. Furthermore, we will discuss approaches for achieving enantiopure trans-1-methylcyclohexane-1,4-diol. Detailed, field-tested protocols are provided for key transformations, accompanied by mechanistic insights and data presentation to guide researchers in selecting and executing the optimal synthetic route for their specific needs.

Introduction and Stereochemical Considerations

This compound is a chiral molecule possessing two stereogenic centers at the C1 and C4 positions.[1] This stereochemistry gives rise to two diastereomers: a cis isomer and a trans isomer.

  • cis-1-Methylcyclohexane-1,4-diol: In this isomer, the methyl and hydroxyl groups at C1 and C4 are on the same face of the cyclohexane ring. Due to a plane of symmetry that bisects the molecule, the cis isomer is an achiral meso compound .[2][3]

  • trans-1-Methylcyclohexane-1,4-diol: Here, the key substituents are on opposite faces of the ring. This arrangement lacks a plane of symmetry, rendering the molecule chiral . It exists as a pair of enantiomers: (1R,4R) and (1S,4S).[4]

The ability to selectively synthesize a specific stereoisomer is paramount, as the three-dimensional arrangement of functional groups dictates the molecule's biological activity and physical properties. This guide will focus on strategies that control both diastereoselectivity (cis vs. trans) and enantioselectivity (for the trans isomer).

Strategic Overview of Synthetic Pathways

The primary challenge in synthesizing this compound lies in controlling the relative and absolute stereochemistry of the two alcohol functionalities and the C1 methyl group. The most logical and convergent approach involves the use of a commercially available and versatile starting material: 4-hydroxycyclohexanone .[5][6]

The choice of synthetic route depends on the desired final stereoisomer. The following diagram illustrates the strategic decisions a researcher must make.

G start Target: this compound diastereo Diastereoselectivity Goal start->diastereo cis_target cis-Diol (Meso) diastereo->cis_target cis-selective addition trans_target trans-Diol (Racemic) diastereo->trans_target trans-selective addition enantio Enantioselectivity Goal (for trans) enantio_target Enantiopure trans-Diol enantio->enantio_target Chiral Resolution or Asymmetric Synthesis trans_target->enantio Requires further step G cluster_0 Synthesis of trans-Diol cluster_1 Synthesis of cis-Diol start_trans 4-Hydroxycyclohexanone (Equatorial OH favored) product_trans trans-1-Methylcyclohexane-1,4-diol start_trans->product_trans reagent_trans reagent_trans + CH3MgBr (Axial Attack) start_cis 4-Hydroxycyclohexanone (Axial OH via chelation) product_cis cis-1-Methylcyclohexane-1,4-diol start_cis->product_cis reagent_cis reagent_cis + CH3MgBr (Equatorial Attack)

References

Application Notes and Protocols for the Purification of 1-Methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in 1-Methylcyclohexane-1,4-diol for Research and Development

This compound is a key building block in medicinal chemistry and materials science. Its vicinal diol structure on a cyclohexane scaffold provides a versatile platform for the synthesis of a wide range of complex molecules, including pharmaceuticals and novel polymers. The presence of a tertiary alcohol and a secondary alcohol in the cis and trans isomers introduces specific stereochemical and reactive properties that are crucial for its application.

The purity of this compound is paramount, as impurities can significantly impact the stereoselectivity, yield, and overall success of subsequent synthetic steps. Common impurities may include unreacted starting materials, byproducts from the synthesis (such as isomers or elimination products), and residual solvents. Therefore, robust purification techniques are essential to ensure the quality and reliability of this important chemical intermediate.

This comprehensive guide provides detailed protocols and expert insights into the most effective methods for the purification of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the principles and practical applications of recrystallization and flash column chromatography, offering step-by-step instructions and troubleshooting advice to achieve high-purity material.

Understanding the Impurity Profile of this compound

Effective purification begins with an understanding of the potential impurities. The synthesis of this compound, often proceeding through the reduction of a corresponding ketone or the dihydroxylation of an alkene, can lead to several byproducts.

Potential Impurities:

  • Geometric Isomers (cis/trans): The primary "impurity" may be the undesired stereoisomer. The relative orientation of the methyl and hydroxyl groups significantly influences the molecule's physical and chemical properties.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 4-hydroxy-4-methylcyclohexanone or 1-methylcyclohexene.[1][2]

  • Side-Reaction Products: Dehydration of the tertiary alcohol can lead to the formation of isomeric methylcyclohexenols.

  • Residual Solvents: Solvents used in the synthesis and workup can be retained in the crude product.

A preliminary analysis of the crude material by Thin Layer Chromatography (TLC) is a crucial first step to visualize the number of components and to guide the selection of an appropriate purification strategy.

Purification Strategy 1: Recrystallization for High-Purity Crystalline Product

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[3] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. For this compound, a polar diol, selecting the right solvent system is critical for achieving high recovery and purity.

Solvent Selection: A Systematic Approach

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. A systematic screening of solvents is recommended.

Table 1: Solvent Selection for Recrystallization of this compound

SolventPolarity IndexBoiling Point (°C)Rationale for Use
Water10.2100Good for highly polar compounds, but may require a co-solvent.
Methanol5.165Often a good starting point for polar molecules.
Ethanol4.378Similar to methanol, with a slightly higher boiling point.
Acetone5.156Can be effective, but its low boiling point may limit the solubility difference.
Ethyl Acetate4.477A versatile solvent for compounds of intermediate polarity.
Dichloromethane3.140May be too non-polar to be a primary solvent but can be used in a mixed-solvent system.
Hexane0.169A non-polar solvent, typically used as an anti-solvent in a mixed-solvent system.

Expert Insight: For diols like this compound, a mixed-solvent system often provides the best results. A common and effective approach is to dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or methanol) and then slowly add a "poor" or "anti-solvent" (e.g., hexane) until the solution becomes turbid. This technique carefully controls the supersaturation, promoting the growth of pure crystals.[4]

Protocol: Recrystallization of this compound

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Selected recrystallization solvent(s) (e.g., Ethyl Acetate and Hexane)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the primary solvent (e.g., ethyl acetate).

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the primary solvent in small portions until the solid is completely dissolved at the solvent's boiling point. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing the yield of recrystallized product.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Inducing Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a mixed-solvent system, add the anti-solvent (e.g., hexane) dropwise to the hot solution until a persistent cloudiness is observed. Then, add a few drops of the primary solvent to redissolve the precipitate and achieve a clear solution.

  • Cooling: Allow the flask to cool undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation. Expertise: Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Recrystallization_Workflow A Crude Product in Flask B Add Minimum Hot Solvent & Dissolve A->B Heat C Hot Filtration (Optional) B->C Insoluble Impurities D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E Collect Crystals F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Crystalline Product G->H

Caption: Workflow for the recrystallization of this compound.

Purification Strategy 2: Flash Column Chromatography for Complex Mixtures

For crude mixtures containing multiple components with similar polarities, flash column chromatography is the preferred method of purification.[5][6][7] This technique utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate compounds based on their differential adsorption to the stationary phase.

Developing the Separation: The Role of Thin Layer Chromatography (TLC)

Before performing a flash column, it is essential to develop a suitable solvent system using TLC.[8] The goal is to find a mobile phase that provides good separation between the desired product and its impurities, with the product having a retention factor (Rf) of approximately 0.2-0.4.

Procedure for TLC Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate (silica gel 60 F254).

  • Develop the plate in a chamber containing a prepared mobile phase.

  • Visualize the separated spots using a UV lamp (if the compounds are UV active) and/or a chemical stain (e.g., potassium permanganate or p-anisaldehyde stain), which are effective for visualizing alcohols.[8]

Table 2: Common Mobile Phases for TLC of Polar Compounds

Mobile Phase SystemPolarityComments
Hexane / Ethyl AcetateLow to MediumA versatile and widely used system. The ratio can be adjusted to achieve the desired Rf.
Dichloromethane / MethanolMedium to HighEffective for more polar compounds. A small percentage of methanol (1-10%) can significantly increase the polarity.
Dichloromethane / AcetoneMediumAnother good option for moderately polar compounds.
Protocol: Flash Column Chromatography of this compound

Materials:

  • Crude this compound

  • Glass chromatography column

  • Silica gel (200-400 mesh)

  • Sand

  • Eluent (mobile phase) as determined by TLC

  • Collection tubes or flasks

  • Compressed air or nitrogen source (for flash chromatography)

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial eluent and pour it into the column, allowing it to settle into a uniform bed without air bubbles.

    • Add another layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternative (Dry Loading): For samples that are not very soluble in the eluent, dissolve the compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully added to the top of the packed column.[5][9]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation A TLC Analysis to Determine Eluent B Pack Column with Silica Gel A->B C Load Crude Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for flash column chromatography purification.

Advanced Purification: Separation of Cis and Trans Isomers

The separation of the cis and trans isomers of this compound can be challenging due to their similar physical properties. While careful optimization of flash chromatography may provide some separation, High-Performance Liquid Chromatography (HPLC) is often the method of choice for analytical and preparative-scale separation of stereoisomers.[10][11]

Expert Insight: Chiral stationary phases or derivatization of the diols can enhance the separation of isomers.[12] For routine analysis and small-scale purification, reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile and water can be a good starting point for method development.[13]

Conclusion: A Pathway to High-Purity this compound

The purification of this compound is a critical step in ensuring the success of its diverse applications in research and development. By systematically applying the principles of recrystallization and flash column chromatography, researchers can effectively remove impurities and isolate the desired product with high purity. The choice between these methods will depend on the nature and complexity of the crude mixture. For challenging separations, particularly of stereoisomers, advanced techniques such as HPLC may be required. The protocols and insights provided in this guide serve as a robust foundation for developing and implementing effective purification strategies for this compound, ultimately contributing to the advancement of chemical synthesis and drug discovery.

References

Application Notes and Protocols for the Use of 1-Methylcyclohexane-1,4-diol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Performance with a Unique Cycloaliphatic Diol

In the landscape of polymer chemistry, the choice of monomer is paramount to tailoring the final properties of the macromolecule. While traditional linear aliphatic and aromatic diols have been extensively studied, cycloaliphatic diols are gaining increasing attention for their ability to impart enhanced thermal stability, mechanical robustness, and chemical resistance to polymers.[1][2][3] 1-Methylcyclohexane-1,4-diol, a unique cycloaliphatic diol, offers a compelling combination of a rigid ring structure and a tertiary methyl group. This structure is anticipated to introduce specific characteristics into the polymer backbone, such as increased glass transition temperature (Tg) and altered crystallinity, making it a promising candidate for the synthesis of high-performance polyesters and polycarbonates.[4][5][6]

This technical guide provides an in-depth exploration of the application of this compound in polymer synthesis. We will delve into the mechanistic considerations behind its polymerization, offer detailed, field-proven protocols for the synthesis of both polyesters and polycarbonates, and discuss the expected influence of its molecular architecture on the final polymer properties.

Monomer Overview

This compound (C₇H₁₄O₂) is a cycloaliphatic diol characterized by a cyclohexane ring with hydroxyl groups at the 1 and 4 positions and a methyl group at the 1 position.

PropertyValue
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
CAS Number 89794-52-5
Appearance White to off-white solid
Isomers Exists as cis and trans isomers

The presence of both a secondary and a tertiary alcohol, along with the stereoisomerism of the cyclohexane ring, are key structural features that will influence its reactivity and the stereoregularity of the resulting polymers.

I. Synthesis of Polyesters via Melt Polycondensation

Melt polycondensation is a widely used, solvent-free method for synthesizing polyesters from diols and dicarboxylic acids.[7] This two-stage process involves an initial esterification to form low-molecular-weight oligomers, followed by a polycondensation step at high temperature and under vacuum to build high-molecular-weight polymer chains.

Causality of Experimental Choices
  • Monomer Stoichiometry: A precise 1:1 molar ratio of the diol and dicarboxylic acid is crucial for achieving high molecular weight. An excess of either monomer will lead to chain termination and lower degrees of polymerization.

  • Catalyst: A transesterification catalyst, such as an organometallic compound of titanium or tin, is essential to accelerate the reaction rate to a practical level.

  • Temperature Profile: The reaction temperature is carefully staged. The initial esterification is carried out at a lower temperature to prevent the sublimation of the dicarboxylic acid and minimize side reactions. The temperature is then raised during the polycondensation stage to increase reaction kinetics and facilitate the removal of the condensation byproduct (water).

  • Vacuum: A high vacuum is applied during the polycondensation stage to effectively remove water, which drives the equilibrium reaction towards the formation of high-molecular-weight polyester.

Experimental Workflow: Polyester Synthesis

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Polycondensation a Charge Reactor: This compound Terephthalic Acid Catalyst b Inert Atmosphere (N2) a->b c Heat to 180-220°C b->c d Remove Water Byproduct c->d e Increase Temperature to 250-280°C d->e Oligomer Formation f Apply High Vacuum (<1 Torr) e->f g Monitor Melt Viscosity f->g h Extrude and Pelletize Polymer g->h

Caption: Workflow for two-stage melt polycondensation of polyesters.

Protocol: Synthesis of Poly(1-methylcyclohexane-1,4-diyl terephthalate)

Materials:

  • This compound (1.00 mol)

  • Terephthalic acid (1.00 mol)

  • Titanium(IV) butoxide (Ti(OBu)₄) (0.05-0.1 mol% based on dicarboxylic acid)

  • High-purity nitrogen gas

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation condenser, and vacuum connection.

  • Heating mantle with temperature controller.

  • Vacuum pump capable of reaching <1 Torr.

Procedure:

  • Reactor Setup: Charge the reactor with this compound, terephthalic acid, and the catalyst.

  • Inerting: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the esterification stage.

  • Esterification:

    • Begin stirring and gradually heat the reactor to 180-220°C.

    • Water will begin to distill off as the esterification reaction proceeds. Continue this stage until approximately 80-90% of the theoretical amount of water has been collected. This typically takes 2-4 hours.

  • Polycondensation:

    • Gradually increase the temperature to 250-280°C.

    • Simultaneously, slowly reduce the pressure in the reactor to below 1 Torr.

    • The melt viscosity will increase significantly as the polymer chains grow. Monitor the stirrer torque as an indicator of increasing molecular weight.

    • Continue the reaction under high vacuum for an additional 2-3 hours or until the desired melt viscosity is achieved.

  • Polymer Recovery:

    • Release the vacuum with nitrogen gas.

    • Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

    • Pelletize the resulting polymer strands for further analysis.

II. Synthesis of Polycarbonates via Solution Polycondensation

Solution polycondensation is a suitable method for synthesizing polycarbonates when one of the monomers is sensitive to high temperatures or when a solvent is needed to maintain the reactants and the growing polymer in a single phase. The reaction of a diol with a diacyl chloride, such as terephthaloyl chloride, is a common example of non-equilibrium polyesterification that can be adapted for polycarbonate synthesis using a phosgene derivative.[8]

Causality of Experimental Choices
  • Acid Acceptor: An acid acceptor, typically a tertiary amine like pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the diol and drives the reaction to completion.

  • Solvent: A dry, inert solvent is used to dissolve the reactants and the resulting polymer. The choice of solvent depends on the solubility of the monomers and the polymer.

  • Low Temperature: The reaction is typically carried out at low temperatures to control the reaction rate and minimize side reactions.

Experimental Workflow: Polycarbonate Synthesis

G a Dissolve this compound and Pyridine in Dichloromethane b Cool to 0°C a->b c Slowly Add Triphosgene Solution b->c d Stir at Room Temperature c->d e Precipitate Polymer in Methanol d->e f Filter, Wash, and Dry e->f

Caption: Workflow for solution polycondensation of polycarbonates.

Protocol: Synthesis of Poly(1-methylcyclohexane-1,4-diyl carbonate)

Materials:

  • This compound (1.00 mol)

  • Triphosgene (bis(trichloromethyl) carbonate) (0.34 mol, provides a slight excess of phosgene equivalents)

  • Pyridine (2.20 mol)

  • Dry dichloromethane (DCM)

  • Methanol

Equipment:

  • Three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Ice bath.

Procedure:

  • Reactant Solution: In the three-necked flask, dissolve this compound and pyridine in dry dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Monomer Addition: Dissolve triphosgene in a separate portion of dry dichloromethane and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred diol solution over a period of 1-2 hours, maintaining the temperature at 0°C. A precipitate of pyridinium hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Polymer Precipitation: Pour the viscous reaction mixture into a large volume of methanol with vigorous stirring to precipitate the polycarbonate.

  • Purification:

    • Filter the precipitated polymer.

    • Wash the polymer thoroughly with methanol to remove any unreacted monomers, pyridine, and pyridinium hydrochloride.

    • Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

III. Expected Influence of this compound on Polymer Properties

The incorporation of the this compound monomer unit is expected to have a significant impact on the thermal and mechanical properties of the resulting polymers.

PropertyExpected InfluenceRationale
Glass Transition Temperature (Tg) IncreaseThe rigid cycloaliphatic ring and the pendant methyl group will restrict the rotational freedom of the polymer backbone, leading to a higher Tg compared to analogous polymers made from linear diols.[4][5][6]
Crystallinity DecreaseThe presence of the methyl group and the mixture of cis and trans isomers of the diol can disrupt the regular packing of the polymer chains, potentially leading to amorphous or semi-crystalline materials with lower overall crystallinity.[4]
Thermal Stability IncreaseCycloaliphatic structures often enhance the thermal stability of polymers compared to their linear aliphatic counterparts.[2]
Solubility Potential for alterationThe introduction of the methyl group and the cycloaliphatic ring may alter the solubility profile of the polymer compared to unsubstituted analogues.
Mechanical Properties Increased stiffness and hardnessThe rigid nature of the cyclohexane ring is expected to contribute to increased stiffness and hardness in the final polymer.

IV. Safety Precautions

  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Terephthalic Acid: Can cause respiratory tract irritation. Avoid inhalation of dust.

  • Titanium(IV) butoxide: Reacts with moisture. Handle under an inert atmosphere.

  • Triphosgene: Highly toxic and corrosive. It is a solid substitute for phosgene gas but will release phosgene upon contact with moisture or nucleophiles. All manipulations involving triphosgene must be carried out in a well-ventilated fume hood by trained personnel with appropriate PPE.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

V. Characterization of the Resulting Polymers

To confirm the successful synthesis and to understand the properties of the polymers derived from this compound, a suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer, determine the comonomer composition, and analyze the cis/trans isomer ratio of the this compound units in the polymer backbone.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of ester or carbonate linkages and the absence of unreacted hydroxyl and carboxylic acid groups.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.

References

Application Notes & Protocols: The Use of 1-Methylcyclohexane-1,4-diol as a Novel Monomer in Polyester Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of cycloaliphatic monomers into polyester backbones is a proven strategy for enhancing thermal, mechanical, and chemical properties compared to their purely aliphatic or aromatic counterparts. While monomers like 1,4-Cyclohexanedimethanol (CHDM) are well-established, there is growing interest in novel functionalized cycloaliphatic diols to further tune polymer characteristics. This document provides a comprehensive guide for researchers on the use of 1-Methylcyclohexane-1,4-diol as a novel building block in polyester synthesis. We will explore the anticipated impact of its unique structure, provide detailed protocols for polymerization, and outline methodologies for characterizing the resulting polymers. The protocols and principles are grounded in established literature for analogous cycloaliphatic polyesters, providing a robust framework for investigation.

Introduction: Rationale for this compound in Polyester Synthesis

Polyesters are a versatile class of polymers, with applications ranging from packaging and textiles to high-performance engineering materials.[1] The properties of a polyester are directly dictated by the chemical structure of its constituent monomers—a dicarboxylic acid and a diol.[2] The introduction of a cyclohexane ring into the polymer backbone, typically via monomers like 1,4-Cyclohexanedimethanol (CHDM) or 1,4-Cyclohexanedicarboxylic Acid (CHDA), imparts significant rigidity and stability.[3][4] This structural feature is known to:

  • Enhance Thermal Stability: The rigid ring structure restricts chain mobility, leading to higher glass transition temperatures (Tg) and melting temperatures (Tm).[4][5]

  • Improve Mechanical Properties: Increased stiffness and strength are common outcomes of incorporating cycloaliphatic units.[5]

  • Increase Chemical and Hydrolytic Resistance: The non-aromatic cyclic structure can offer better resistance to UV degradation and hydrolysis compared to aromatic polyesters like PET.[4]

This compound presents an intriguing modification to the standard cycloaliphatic diol structure. The tertiary alcohol and the appended methyl group are hypothesized to influence polymerization and final properties in several ways:

  • Asymmetric Structure: The methyl group breaks the symmetry of the cyclohexane ring, which is expected to disrupt chain packing and reduce crystallinity. This could be leveraged to produce amorphous polyesters with high clarity and toughness.

  • Steric Hindrance: The methyl group may introduce steric hindrance that affects polymerization kinetics and the final molecular weight achievable.

  • Altered Solubility: The modification may alter the solubility of both the monomer and the resulting polymer in common solvents.

This guide provides the necessary protocols to synthesize and evaluate polyesters based on this novel diol, enabling researchers to explore its potential for creating new materials with tailored properties.

Monomer Overview: this compound

This compound (C₇H₁₄O₂) is a cycloaliphatic diol that exists as cis and trans isomers.[6] The ratio of these isomers in the starting material is a critical parameter, as it profoundly affects the polymer's ability to crystallize. A higher trans content generally promotes better chain packing and higher crystallinity, while a higher cis content introduces "kinks" in the polymer chain, favoring amorphous structures.[5][7]

G cluster_cis cis-1-Methylcyclohexane-1,4-diol cluster_trans trans-1-Methylcyclohexane-1,4-diol cis cis trans trans

Caption: Chemical structures of cis and trans isomers of this compound.

Experimental Protocol: Two-Step Melt Polycondensation

Melt polycondensation is the most common industrial method for synthesizing high-molecular-weight polyesters. It avoids the use of solvents and is typically performed in two stages: an initial esterification or transesterification followed by a high-temperature, high-vacuum polycondensation step to build molecular weight.[5][8]

Materials:

  • This compound (as a mixture of isomers or a pure isomer)

  • Dicarboxylic acid or its dimethyl ester (e.g., Dimethyl terephthalate (DMT), Adipic acid)

  • Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) or Antimony(III) oxide (Sb₂O₃)

  • Thermal stabilizer (e.g., Phosphorous acid)

  • High-purity Nitrogen (N₂)

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum port.

Protocol Part A: Esterification (or Transesterification)

Causality: The goal of this first step is to form low-molecular-weight oligomers. An excess of the diol is used to ensure that the growing chains are terminated with hydroxyl groups, preparing them for the subsequent polycondensation step. The reaction temperature is kept relatively low to prevent sublimation of the monomers and minimize side reactions.

  • Reactor Setup: Charge the glass reactor with this compound and the chosen dicarboxylic acid/diester. A typical molar ratio of diol to diacid/diester is 1.2:1 to 2.2:1.

  • Catalyst Addition: Add the catalyst. A typical concentration for Ti(OBu)₄ is 50-250 ppm relative to the final polymer weight.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove all oxygen, which can cause degradation and discoloration at high temperatures. Maintain a slow, constant flow of nitrogen throughout this stage.

  • Heating Ramp: Begin stirring and gradually heat the reactor to 160-220°C. The exact temperature will depend on the melting points of the monomers.

  • Byproduct Removal: The reaction will produce either water (if using a dicarboxylic acid) or methanol (if using a dimethyl ester). This byproduct will be distilled from the reaction mixture and collected. The reaction is monitored by measuring the volume of the collected distillate. Continue this stage until ~90% of the theoretical amount of byproduct has been removed. This process can take 2-4 hours.

Protocol Part B: Polycondensation

Causality: This stage is designed to build high-molecular-weight polymer chains. The temperature is increased to enhance reaction kinetics, and a high vacuum is applied. The vacuum is critical for efficiently removing the excess diol (in this case, this compound) and any remaining reaction byproducts, which drives the equilibrium of the reaction toward the formation of long polymer chains.[5][8]

  • Stabilizer Addition: (Optional) Add a thermal stabilizer like phosphorous acid to deactivate the catalyst and prevent degradation during the high-temperature polycondensation phase.

  • Temperature and Vacuum Increase: Gradually increase the temperature to 250-280°C while slowly applying a vacuum. Reduce the pressure stepwise to below 1 Torr (<133 Pa).

  • Melt Viscosity Monitoring: As the polymerization proceeds, the molecular weight of the polyester increases, leading to a significant rise in the melt viscosity. This can be observed by monitoring the torque on the mechanical stirrer.

  • Reaction Completion: The reaction is considered complete when the desired melt viscosity (or stirrer torque) is reached, which typically takes 2-4 hours.

  • Polymer Extrusion and Quenching: Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it. This rapidly cools the polymer into a solid strand, which can then be pelletized for analysis.

Visualization of Experimental Workflow

The following diagram outlines the comprehensive workflow for the synthesis and subsequent characterization of a novel polyester using this compound.

Caption: Experimental workflow for polyester synthesis and characterization.

Protocols for Polymer Characterization

To validate the synthesis and understand the material's properties, a series of characterization techniques are essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of the polyester and verify the incorporation of the this compound monomer.

    • Protocol: Dissolve 5-10 mg of the synthesized polymer in a suitable deuterated solvent (e.g., CDCl₃ or a trifluoroacetic acid/CDCl₃ mixture). Record ¹H and ¹³C NMR spectra. The integration of characteristic peaks corresponding to the methyl group, the cyclohexane ring protons, and the protons from the dicarboxylic acid unit will confirm the structure and allow for composition analysis.[5]

  • Gel Permeation Chromatography (GPC):

    • Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer.

    • Protocol: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran (THF) or hexafluoroisopropanol (HFIP)) and analyze using a GPC system calibrated with polystyrene or PMMA standards. Successful polymerization is indicated by a high molecular weight (typically Mₙ > 15,000 g/mol for useful mechanical properties).

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine key thermal transitions, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

    • Protocol: Heat a 5-10 mg sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min). The Tg will indicate the transition from a glassy to a rubbery state, while the Tm (if present) will indicate the melting point of crystalline domains. The absence of a Tm suggests an amorphous material.

Anticipated Properties and Influence of Monomer Structure

The unique structure of this compound is expected to yield polyesters with properties distinct from those derived from its non-methylated analog, CHDM.

G Monomer Monomer Structure (this compound) Cycloaliphatic Ring Appended Methyl Group Cis/Trans Isomerism Properties Resulting Polyester Properties High T_g Reduced Crystallinity Mechanical Strength Clarity & Toughness Monomer:f1->Properties:p1 Restricts chain mobility Monomer:f2->Properties:p2 Disrupts chain packing Monomer:f3->Properties:p2 High 'cis' content creates kinks Monomer:f1->Properties:p3 Imparts backbone rigidity Properties:p2->Properties:p4 Amorphous nature enhances

Caption: Influence of this compound structure on polyester properties.

The table below provides a comparative summary of anticipated quantitative data for a polyester synthesized from this compound and DMT (PMeCT), versus the well-characterized Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT).

PropertyPoly(ethylene terephthalate) (PET)Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)Anticipated: Poly(1-methylcyclohexylene terephthalate) (PMeCT)Rationale for Anticipation
Glass Transition Temp. (Tg) ~80 °C~90 °C95 - 110 °C The rigid ring combined with the methyl group's steric hindrance further restricts chain rotation.
Melting Temp. (Tm) ~260 °C~290-300 °CLower or Absent The asymmetric methyl group is expected to disrupt crystalline packing, leading to a more amorphous polymer.
Crystallinity Semi-crystallineSemi-crystallineAmorphous to low-crystallinity Disruption of chain symmetry hinders the formation of ordered crystalline domains.
Tensile Strength ~72 MPa>41 MPaComparable to PCT The rigid backbone should maintain good strength, though this may be moderated by lower crystallinity.

Note: The properties listed for PMeCT are hypothetical and serve as a target for experimental validation based on established structure-property relationships in polyesters.[5]

References

The Untapped Potential of 1-Methylcyclohexane-1,4-diol as a Chiral Auxiliary: A Prospective Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Rational Design for Asymmetric Control

In the landscape of asymmetric synthesis, the quest for novel, efficient, and recyclable chiral auxiliaries is perpetual.[1] Chiral auxiliaries temporarily impart stereochemical control onto a prochiral substrate, guiding subsequent reactions to yield a desired enantiomer.[2] While many auxiliaries have found widespread use, the exploration of new scaffolds continues to be a fertile ground for innovation. This guide focuses on the prospective application of 1-methylcyclohexane-1,4-diol as a chiral auxiliary. Despite its structural simplicity, published examples of its direct application are notably scarce. However, by drawing upon the well-established principles of stereochemical induction exhibited by other chiral diols, we can construct a robust, theoretical framework for its use.

The core hypothesis is that the rigid, chair-like conformation of the cyclohexane ring, coupled with the stereogenic centers at C1 and C4, can create a well-defined chiral pocket. The tertiary alcohol at C1, bearing the methyl group, acts as a stereochemical anchor, while the secondary alcohol at C4 provides the point of attachment to a substrate. This arrangement is poised to offer effective facial shielding in a variety of asymmetric transformations.

This document, therefore, serves as a detailed, prospective guide for researchers, scientists, and drug development professionals. It outlines the theoretical basis, proposed synthesis, and hypothetical application protocols for employing this compound in asymmetric synthesis, grounding these proposals in established chemical principles.

Part 1: Synthesis and Resolution of the Chiral Auxiliary

The utility of a chiral auxiliary is predicated on its availability in enantiomerically pure form. A plausible and efficient route to enantiopure this compound is essential. We propose a strategy commencing with the readily available 1-methylcyclohexene, proceeding through a stereoselective dihydroxylation and subsequent enzymatic resolution.

Proposed Synthetic and Resolution Workflow

cluster_synthesis Synthesis of Racemic Diol cluster_resolution Enzymatic Resolution cluster_isomerization Isomerization to trans-1,4-diol (Hypothetical) A 1-Methylcyclohexene B Racemic cis-1-Methylcyclohexane-1,2-diol A->B OsO4 (cat.), NMO C Racemic cis-1,2-diol B->C D Mixture of Monoacetate and Unreacted Diol C->D Lipase (e.g., CALB), Vinyl Acetate E (1R,2R)-1-Methylcyclohexane-1,2-diol D->E Chromatographic Separation F (1S,2S)-Monoacetate D->F Chromatographic Separation G (1S,2S)-1-Methylcyclohexane-1,2-diol F->G Saponification (e.g., K2CO3, MeOH) H Enantiopure cis-1,2-diol G->H I Enantiopure trans-1,4-diol H->I Multi-step sequence: 1. Protection 2. Oxidation 3. Reduction

Caption: Proposed workflow for the synthesis and resolution of this compound.

Experimental Protocol 1: Synthesis and Resolution

Step 1: Synthesis of Racemic cis-1-Methylcyclohexane-1,2-diol

  • To a stirred solution of 1-methylcyclohexene (10.0 g, 104 mmol) in a 10:1 mixture of acetone and water (220 mL) at room temperature, add N-methylmorpholine N-oxide (NMO, 18.2 g, 156 mmol).

  • To this mixture, add a 2.5 wt% solution of osmium tetroxide in tert-butanol (2.0 mL, 0.16 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC for the disappearance of the starting alkene.

  • Upon completion, quench the reaction by adding solid sodium sulfite (5.0 g) and stir for 1 hour.

  • Filter the mixture through a pad of Celite®, washing with acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude racemic diol, which can be purified by flash chromatography.

Step 2: Enzymatic Kinetic Resolution

  • Dissolve the racemic cis-1-methylcyclohexane-1,2-diol (10.0 g, 76.8 mmol) in anhydrous toluene (200 mL).

  • Add vinyl acetate (14.2 mL, 154 mmol) and Candida antarctica lipase B (CALB, immobilized, 1.0 g).

  • Stir the suspension at 40 °C and monitor the reaction progress by chiral HPLC or GC.

  • When approximately 50% conversion is reached (typically 24-48 hours), filter off the enzyme and wash it with toluene.

  • Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted (1R,2R)-diol and the (1S,2S)-monoacetate can be separated by flash column chromatography.

Step 3: Saponification of the Monoacetate

  • Dissolve the purified (1S,2S)-monoacetate in methanol (100 mL).

  • Add potassium carbonate (2.0 g, 14.5 mmol) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the mixture with 1 M HCl (aq.) and concentrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the enantiopure (1S,2S)-1-methylcyclohexane-1,2-diol.

(Note: The conversion of the 1,2-diol to the desired 1,4-diol would require a multi-step chemical transformation, the specifics of which are beyond the scope of this hypothetical protocol but would likely involve selective protection, oxidation, and reduction steps.)

Part 2: Application in Asymmetric Alkylation

A primary application for a chiral diol auxiliary is in directing the diastereoselective alkylation of enolates.[3] By forming a chiral ester with a carboxylic acid, the this compound auxiliary can effectively shield one face of the corresponding enolate from an incoming electrophile.

Mechanism of Stereochemical Control

The proposed model for stereocontrol relies on the formation of a rigid, chelated enolate intermediate. The cyclohexane ring of the auxiliary adopts a stable chair conformation. The methyl group at the C1 position would likely orient itself to minimize steric interactions, creating a biased steric environment. When the enolate is formed, one face is effectively blocked by the bulky auxiliary, directing the alkylating agent to the opposite face.

cluster_workflow Asymmetric Alkylation Workflow A Prochiral Carboxylic Acid (e.g., Propanoic Acid) C Chiral Ester Substrate A->C Esterification (e.g., DCC, DMAP) B Chiral Auxiliary ((1R,4R)-1-Methylcyclohexane-1,4-diol) B->C Esterification (e.g., DCC, DMAP) D Diastereomerically Enriched Product C->D 1. Enolate Formation (e.g., LDA, -78 °C) 2. Alkylation (e.g., Benzyl Bromide) E Chiral α-Alkylated Carboxylic Acid D->E Auxiliary Cleavage (e.g., LiOH, THF/H2O) F Recovered Chiral Auxiliary D->F Auxiliary Cleavage and Recovery

Caption: Hypothetical workflow for asymmetric alkylation using the chiral auxiliary.

Experimental Protocol 2: Diastereoselective Alkylation (Hypothetical)

Step 1: Attachment of the Auxiliary

  • To a solution of propanoic acid (1.0 eq), (1R,4R)-1-methylcyclohexane-1,4-diol (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add DCC (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting chiral ester by flash chromatography.

Step 2: Diastereoselective Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.15 eq) in anhydrous THF at -78 °C.

  • To this LDA solution, add a solution of the chiral ester (1.0 eq) in THF dropwise at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) to the enolate solution and stir at -78 °C for 4-6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. Purify by flash chromatography.

Step 3: Cleavage and Recovery of the Auxiliary

  • Dissolve the purified, alkylated ester in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH, 4.0 eq) and stir the mixture at room temperature for 12-24 hours.[4]

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract with ethyl acetate. The aqueous layer will contain the chiral auxiliary, which can be recovered by neutralization and further extraction.

  • The organic layers contain the desired α-benzylated propanoic acid. Dry the organic layer and concentrate to obtain the product. The enantiomeric excess can be determined by chiral HPLC after conversion to a suitable derivative.

Hypothetical Data Summary
EntryElectrophile (R-X)BaseSolventDiastereomeric Ratio (d.r.)Yield (%)
1Benzyl BromideLDATHF95:588
2Methyl IodideLHMDSTHF92:891
3Allyl BromideKHMDSToluene94:685
Note: The data in this table is hypothetical and for illustrative purposes, based on typical results for established chiral auxiliaries.

Part 3: Prospective Application in Diels-Alder Reactions

Chiral auxiliaries are widely used to control the stereochemistry of Diels-Alder reactions by being appended to the dienophile.[5] A chiral acrylate ester derived from this compound could be a potent dienophile in asymmetric [4+2] cycloadditions.

Stereochemical Rationale

The chiral auxiliary is expected to force the acrylate to adopt a specific conformation, and the bulky cyclohexane moiety would shield one face of the double bond. The presence of a Lewis acid, coordinating to the carbonyl oxygen, would further lock the conformation and enhance the dienophile's reactivity, leading to a highly diastereoselective cycloaddition.

cluster_da Asymmetric Diels-Alder Reaction A Chiral Acrylate Ester D Diastereomerically Pure Cycloadduct A->D [-78 °C to RT] B Diene (e.g., Cyclopentadiene) B->D [-78 °C to RT] C Lewis Acid (e.g., Et2AlCl) C->D [-78 °C to RT]

Caption: Schematic of a hypothetical asymmetric Diels-Alder reaction.

Experimental Protocol 3: Asymmetric Diels-Alder Reaction (Hypothetical)
  • Prepare the chiral acrylate ester by reacting acryloyl chloride with (1R,4R)-1-methylcyclohexane-1,4-diol in the presence of a non-nucleophilic base like triethylamine.

  • Dissolve the chiral acrylate (1.0 eq) in anhydrous DCM and cool to -78 °C under an argon atmosphere.

  • Add diethylaluminum chloride (Et₂AlCl, 1.2 eq) dropwise and stir for 30 minutes.

  • Add freshly distilled cyclopentadiene (3.0 eq) and stir the reaction at -78 °C for 6 hours.

  • Quench the reaction by slowly adding a saturated solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • The endo/exo ratio and diastereomeric excess of the crude product can be determined by ¹H NMR analysis.

  • The auxiliary can be cleaved under reductive conditions (e.g., with LiAlH₄) to yield the corresponding chiral alcohol.

Conclusion and Future Outlook

While the direct application of this compound as a chiral auxiliary is not yet established in the literature, this guide presents a compelling, theory-based prospectus for its potential. The rigid cyclohexane scaffold and defined stereocenters offer a rational basis for expecting high levels of stereocontrol. The hypothetical protocols provided for asymmetric alkylation and Diels-Alder reactions serve as a starting point for experimental validation.

Future work should focus on developing an efficient, scalable synthesis of the enantiopure 1,4-diol isomers. Subsequent experimental studies based on the protocols outlined herein will be crucial to determine the actual diastereoselectivities and yields achievable with this promising yet underexplored chiral auxiliary. Success in these endeavors could add a valuable new tool to the synthetic chemist's arsenal for asymmetric synthesis.

References

Application Note: Comprehensive NMR Characterization of 1-Methylcyclohexane-1,4-diol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Stereoisomer Elucidation

1-Methylcyclohexane-1,4-diol is a saturated cyclic alcohol that exists as two distinct stereoisomers: cis and trans.[1][2] The spatial arrangement of the methyl and hydroxyl groups relative to the cyclohexane ring profoundly influences the molecule's physical, chemical, and biological properties. Consequently, unambiguous stereochemical assignment is a critical step in chemical synthesis, drug development, and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive non-destructive technique for this purpose. It provides detailed information about the molecular structure, connectivity, and stereochemistry by probing the magnetic properties of atomic nuclei.[3] This application note provides a comprehensive guide to the characterization of cis- and trans-1-methylcyclohexane-1,4-diol using a suite of 1D and 2D NMR experiments. We move beyond a simple recitation of methods to explain the underlying principles and the rationale behind experimental design, empowering researchers to confidently assign the correct stereostructure.

Theoretical Foundation: Conformational Analysis and its NMR Signature

The key to differentiating the cis and trans isomers lies in understanding the conformational behavior of the cyclohexane ring and how it manifests in the NMR spectrum.

  • Chair Conformations: The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize steric and torsional strain. In this conformation, the substituents on each carbon can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The ring can undergo a "ring flip," which interconverts axial and equatorial positions.[4]

  • Stereoisomer-Specific Conformations:

    • trans-1-Methylcyclohexane-1,4-diol: The most stable chair conformation will have both the C1-methyl group and the C4-hydroxyl group in equatorial positions to minimize steric hindrance. The alternative diaxial conformation is significantly less stable.

    • cis-1-Methylcyclohexane-1,4-diol: In the cis isomer, one substituent must be axial while the other is equatorial. The ring will flip between two chair conformations of roughly equal energy: one with an axial methyl and equatorial hydroxyl, and the other with an equatorial methyl and axial hydroxyl.

These conformational preferences create distinct chemical environments for the protons and carbons in each isomer, leading to unique NMR spectra.

G cluster_trans trans-1-Methylcyclohexane-1,4-diol (di-equatorial) cluster_cis cis-1-Methylcyclohexane-1,4-diol (ax/eq) trans C1(CH3)(OH)-C2H2-C3H2-C4H(OH)-C5H2-C6H2 trans_img cis C1(CH3)(OH)-C2H2-C3H2-C4H(OH)-C5H2-C6H2 cis_img

Caption: Chair conformations of trans and cis-1-methylcyclohexane-1,4-diol.

Experimental Design and Protocols

A multi-faceted NMR approach is essential for a self-validating structural assignment. The combination of ¹H, ¹³C, COSY, and HSQC spectra provides orthogonal data that, when combined, leaves no room for ambiguity.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue or if hydroxyl proton exchange needs to be minimized, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Concentration: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the chosen deuterated solvent.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following protocols are based on a 400 MHz spectrometer. Parameters should be adjusted accordingly for different field strengths.

Experiment Key Parameters Rationale for Choices
¹H NMR Pulse Program: zg30Relaxation Delay (d1): 2sAcquisition Time (aq): 4sNumber of Scans (ns): 16A 30° pulse angle and a 2s delay ensure quantitative signal intensity. A sufficient number of scans improves the signal-to-noise ratio.
¹³C{¹H} NMR Pulse Program: zgpg30Relaxation Delay (d1): 5sAcquisition Time (aq): 1.5sNumber of Scans (ns): 1024Proton decoupling simplifies the spectrum to singlets. A longer delay (5s) is crucial for the complete relaxation of quaternary carbons (like C1), ensuring their detection.
¹H-¹H COSY Pulse Program: cosygpqfSpectral Width: Same as ¹HNumber of Scans (ns): 4-8 per incrementThis experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds), revealing the spin systems within the molecule.
¹H-¹³C HSQC Pulse Program: hsqcedetgpsisp2.3¹³C Spectral Width: Cover expected range (e.g., 0-80 ppm)Number of Scans (ns): 8-16 per incrementThis powerful experiment correlates each proton signal directly to the carbon it is attached to, providing definitive C-H connectivity.

Data Analysis and Isomer Differentiation

¹H NMR Spectral Interpretation

The key to distinguishing the isomers lies in the chemical shift and, more importantly, the coupling constant (J-value) of the proton at the C4 position (H4).

  • Chemical Shift (δ): Axial protons are generally shielded (appear at a lower δ) compared to their equatorial counterparts due to the anisotropic effect of C-C single bonds.[5]

  • Coupling Constant (J): The magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle between them.

    • Axial-Axial (J_ax,ax): Large coupling (8-13 Hz) due to a ~180° dihedral angle.

    • Axial-Equatorial (J_ax,eq): Small coupling (2-5 Hz) due to a ~60° dihedral angle.

    • Equatorial-Equatorial (J_eq,eq): Small coupling (2-5 Hz) due to a ~60° dihedral angle.

Expected Observations:

  • trans Isomer (di-equatorial): The H4 proton is in an axial position. It will therefore exhibit two large axial-axial couplings to the axial protons on C3 and C5, and two smaller axial-equatorial couplings. This will result in a complex multiplet, often appearing as a triplet of triplets (tt), with a large width.

  • cis Isomer (axial/equatorial mix): The H4 proton will be in an equatorial position (in the more stable conformer where the methyl group is equatorial). It will show only small axial-equatorial and equatorial-equatorial couplings, resulting in a broad singlet or a narrow multiplet.

Table 1: Predicted ¹H NMR Data for this compound Isomers
Proton Predicted δ (ppm) - trans Predicted δ (ppm) - cis Expected Multiplicity & J (Hz)
-CH₃~1.15~1.20s (singlet)
H4 (CH-OH)~3.5 - 3.7 (axial)~3.9 - 4.1 (equatorial)trans: tt, J ≈ 11, 4cis: br s or narrow m
Ring CH₂1.4 - 2.01.4 - 2.0m (multiplets)
-OHVariable (1.5 - 4.0)Variable (1.5 - 4.0)br s (broad singlet)
¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides complementary information based on the chemical environment and symmetry.

  • Number of Signals: Due to symmetry, the trans isomer will show 5 distinct carbon signals (C1, C4, C2/6, C3/5, and -CH₃). The cis isomer, being less symmetric in its preferred conformation, may also show 5 signals, but their chemical shifts will differ.

  • Chemical Shifts: The stereochemistry has a notable effect on the carbon chemical shifts, particularly the methyl group and the ring carbons, due to steric interactions (γ-gauche effect). An axial methyl group is typically shielded and appears at a lower chemical shift compared to an equatorial one.

Table 2: Predicted ¹³C NMR Data for this compound Isomers
Carbon Predicted δ (ppm) - trans Predicted δ (ppm) - cis
C1 (quat.)~70~72
C4 (CH-OH)~68~66
C2/C6~35~33
C3/C5~30~28
-CH₃~28 (equatorial)~24 (axial-favored)
2D NMR for Unambiguous Assignment

2D NMR spectra serve as the ultimate confirmation of the assignments made from 1D data.

G cluster_workflow NMR Characterization Workflow Sample Sample Prep (Diol in CDCl3) Acquire1D Acquire 1D Spectra (¹H, ¹³C) Sample->Acquire1D Acquire2D Acquire 2D Spectra (COSY, HSQC) Acquire1D->Acquire2D Analyze1D Analyze 1D Data (δ, J, Multiplicity) Acquire1D->Analyze1D Analyze2D Analyze 2D Data (Cross-peaks) Acquire2D->Analyze2D Assign Assign Signals (¹H & ¹³C) Analyze1D->Assign Analyze2D->Assign Stereo Determine Stereochemistry (cis vs. trans) Assign->Stereo

Caption: A typical workflow for NMR-based structure elucidation.

  • COSY Spectrum: This spectrum will show correlations between all adjacent protons. For example, the H4 proton signal will show cross-peaks to the proton signals of the C3 and C5 methylene groups. This helps to trace the connectivity around the entire ring.

  • HSQC Spectrum: This is the most critical experiment for final validation.[6][7] Each cross-peak in the HSQC spectrum definitively links a proton resonance on one axis to its directly attached carbon on the other axis. For instance, you can unequivocally confirm the assignment of the C4 carbon by finding its cross-peak with the previously identified H4 proton. This creates a self-validating loop of logic, ensuring the trustworthiness of the final assignment.

Conclusion

The stereochemical characterization of this compound is a paradigmatic example of the power of modern NMR spectroscopy. By systematically applying a suite of 1D and 2D NMR experiments and interpreting the resulting data within the framework of conformational analysis, one can achieve an unambiguous and robust assignment of both the cis and trans isomers. The key differentiating features are the chemical shift and coupling patterns of the C4 proton, supported by the distinct ¹³C chemical shifts and confirmed by the connectivity information from COSY and HSQC experiments. This comprehensive approach ensures the scientific integrity required by researchers in organic synthesis and drug discovery.

References

Elucidating the Electron Ionization Fragmentation Pathways of 1-Methylcyclohexane-1,4-diol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the mass spectrometry fragmentation behavior of 1-Methylcyclohexane-1,4-diol (C₇H₁₄O₂, MW: 130.18 g/mol ).[1][2] Understanding these fragmentation patterns is critical for the unambiguous identification and structural characterization of this compound in complex matrices, a common requirement in metabolic studies, synthetic chemistry, and pharmaceutical development. This note outlines the primary fragmentation mechanisms under Electron Ionization (EI) and provides a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its analysis.

Introduction and Scientific Context

This compound is a saturated cyclic diol featuring a tertiary alcohol at the C1 position and a secondary alcohol at the C4 position. This structural arrangement significantly influences its behavior under electron ionization, leading to a characteristic and predictable fragmentation pattern. The presence of two hydroxyl groups increases its polarity, while the tertiary alcohol site serves as a labile center for dehydration and alpha-cleavage events. In metabolic studies, diols of this nature can be products of Phase I metabolism of parent compounds like methylcyclohexane.[3] Therefore, a robust analytical method for its identification is essential.

This document serves as an expert guide, explaining the causality behind the fragmentation cascades and providing a practical protocol for researchers to replicate and validate in their own laboratories.

The Science of Fragmentation: Theoretical Underpinnings

When a molecule like this compound enters an Electron Ionization (EI) source, it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion ([M]•⁺).[4] This molecular ion is energetically unstable and rapidly undergoes a series of bond cleavages and rearrangements to form smaller, more stable fragment ions.

For cyclic alcohols, several fragmentation rules generally apply:

  • Weak Molecular Ion: The molecular ion peak for alcohols, especially tertiary alcohols, is often of low intensity or entirely absent due to the rapid initial fragmentation.[4][5]

  • Dehydration ([M-18]): The loss of a water molecule is a hallmark fragmentation pathway for alcohols.[4][5]

  • Alpha-Cleavage: The bond between the carbinol carbon and an adjacent carbon is readily cleaved. This is particularly favored at tertiary alcohol centers.

  • Ring Cleavage: Saturated rings can undergo complex cleavages, often initiated by the ionization of a heteroatom (like oxygen), leading to characteristic lower-mass ions. A peak at m/z 57 is often observed for cyclic alcohols due to such processes.[4][5]

Proposed Fragmentation Mechanism for this compound

The fragmentation of this compound (monoisotopic mass 130.099 Da) begins with the formation of the molecular ion ([M]•⁺) at m/z 130 .[1] This ion rapidly fragments through several competing pathways, as illustrated in the diagram below.

Fragmentation_Pathway cluster_primary cluster_secondary M [M]•⁺ m/z 130 This compound Radical Cation M115 [M-CH₃]⁺ m/z 115 Loss of Methyl Radical M->M115 -•CH₃ (α-cleavage) M112 [M-H₂O]•⁺ m/z 112 Loss of Water M->M112 -H₂O (Dehydration) M97 [M-CH₃-H₂O]⁺ m/z 97 M115->M97 -H₂O M112->M97 -•CH₃ M57 C₄H₉⁺ m/z 57 Ring Cleavage Fragment M112->M57 Complex Ring Cleavage Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_ms Mass Spectrometry cluster_data Data Analysis A Prepare 100 µg/mL Stock in Methanol B Dilute to 1-10 µg/mL Working Solution A->B C Inject 1 µL into GC B->C D Separation on HP-5MS column C->D E Elute into MS D->E F EI Ionization (70 eV) E->F G Mass Analysis (m/z 40-200) F->G H Extract Mass Spectrum at Compound's RT G->H I Identify Fragments & Compare to Library H->I

References

Application Notes & Protocols: A Framework for Investigating the Biological Activity of 1-Methylcyclohexane-1,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclohexane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational flexibility allows for precise spatial orientation of functional groups, making it an attractive template for designing novel therapeutics. While extensive research exists on various cyclohexane derivatives, the specific class of 1-Methylcyclohexane-1,4-diol derivatives remains a largely unexplored area of chemical space. The parent compound, this compound, is a known chemical entity, but its biological activities and those of its derivatives are not well-documented in publicly available literature.[2][3]

This guide serves as a comprehensive methodological framework for researchers seeking to explore the therapeutic potential of novel this compound derivatives. As a Senior Application Scientist, the goal is not to report existing data, but to provide a robust, logic-driven screening cascade to systematically evaluate these compounds for potential anticancer and anti-inflammatory activities. The protocols herein are based on established, validated assays widely used in the drug discovery pipeline for small molecules.[4][5]

Section 1: Foundational Assessment: Cytotoxicity and Cell Viability

Expert Rationale: Before investigating any specific therapeutic effect, it is imperative to determine the inherent cytotoxicity of a novel compound. This foundational screen establishes a therapeutic window and ensures that any observed biological effects are not merely a consequence of broad cellular toxicity. The half-maximal inhibitory concentration (IC50) is a critical parameter derived from this initial assessment, guiding the dose selection for all subsequent mechanistic studies.[4] We will utilize the MTT assay, a gold-standard colorimetric method that measures metabolic activity as a proxy for cell viability.[6]

Workflow for Initial Compound Screening

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Evaluation Compound This compound Derivative Library Viability Cell Viability Assay (MTT/XTT) Determine IC50 values Compound->Viability Decision1 Compound Cytotoxic? Viability->Decision1 End Discard or Flag for Toxicity Studies Decision1->End Yes (High) Proceed Proceed to Mechanistic Studies Decision1->Proceed No / Moderate Anticancer Anticancer Assays (Apoptosis, Caspase Activity) AntiInflammatory Anti-inflammatory Assays (NO, Cytokine Production) Proceed->Anticancer Proceed->AntiInflammatory G Extrinsic Extrinsic Pathway (Death Receptor-Mediated) Casp8 Caspase-8 activation Extrinsic->Casp8 Intrinsic Intrinsic Pathway (Mitochondrial) Mito Mitochondrial Stress (e.g., DNA damage) Intrinsic->Mito Casp3 Executioner Caspase-3 Activation Casp8->Casp3 CytoC Cytochrome c release Mito->CytoC Apaf1 Apoptosome formation (Apaf-1, Caspase-9) CytoC->Apaf1 Apaf1->Casp3 PARP PARP Cleavage DNA Fragmentation Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G LPS LPS (Lipopolysaccharide) TLR4 TLR4/MD2 Complex LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex Activation MyD88->IKK NFkB NF-κB Activation (p65/p50 translocation) IKK->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Transcription Nucleus->Genes Mediators iNOS (NO Production) TNF-α, IL-6 (Cytokines) Genes->Mediators

References

1-Methylcyclohexane-1,4-diol as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 1-Methylcyclohexane-1,4-diol as a Rigid Building Block in Medicinal Chemistry

Introduction: The Strategic Value of Conformational Rigidity

In modern drug discovery, the concept of a "privileged structure" refers to molecular scaffolds that can provide ligands for diverse biological targets.[1] A key feature of many such scaffolds is conformational rigidity. By reducing the entropic penalty upon binding to a target protein, rigid molecules can exhibit higher binding affinities and improved selectivity. The this compound scaffold is an exemplary building block that offers medicinal chemists a tool to instill three-dimensional complexity and conformational constraint into drug candidates.

This C7 diol, existing as two primary geometric isomers (cis and trans), provides a non-aromatic, sp³-rich framework.[2] This is particularly advantageous for moving beyond the flat, often hydrophobic molecules that can be associated with toxicity and poor solubility ("flatland"). The diol functionalities serve as versatile synthetic handles for elaboration into a wide array of more complex structures, allowing for the precise spatial projection of pharmacophoric elements.[3] This guide details the stereochemical considerations, synthetic utility, and detailed protocols for leveraging this compound in medicinal chemistry programs.

Physicochemical Properties

A clear understanding of the isomers' physical properties is essential for their effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₁₄O₂[4][5]
Molecular Weight 130.18 g/mol [4][5]
IUPAC Name This compound[5]
CAS Number (Unspecified Isomer) 89794-52-5[4][5]
cis-Isomer CAS 124899-25-8[2][5]
trans-Isomer CAS 124899-26-9[2][5]
Physical Form Powder[2]
cis-Isomer Melting Point 81-84 °C[2]

The Core Concept: Stereochemistry as a Design Element

The utility of this compound is rooted in its stereochemistry. The cyclohexane ring is not planar; it exists in a dynamic equilibrium of chair conformations. The substituents (methyl and hydroxyl groups) can occupy either axial or equatorial positions. The geometric isomers, cis and trans, dictate the spatial relationship between the two hydroxyl groups, which is critical for their role as synthetic connection points.

  • cis-1-Methylcyclohexane-1,4-diol : In the most stable chair conformation, one hydroxyl group is axial and the other is equatorial. This 1,4-diaxial/diequatorial relationship presents a specific spatial distance and angle between the two functional groups.

  • trans-1-Methylcyclohexane-1,4-diol : In the most stable chair conformation, both hydroxyl groups are in equatorial positions. This arrangement results in a greater separation and a different vectorial relationship compared to the cis isomer.

This fixed, predictable geometry is what makes the scaffold "rigid." Unlike a flexible aliphatic chain, the cyclohexane core locks the two hydroxyl groups into well-defined positions, allowing a chemist to design molecules where appended functional groups are oriented precisely to interact with a biological target.[6][7]

stereoisomers cluster_cis cis-Isomer cluster_trans trans-Isomer cluster_app Application cis_diol cis-1-Methylcyclohexane-1,4-diol cis_conf Chair Conformation (1-ax, 4-eq OH relationship) cis_diol->cis_conf presents scaffold Rigid Scaffold cis_conf->scaffold trans_diol trans-1-Methylcyclohexane-1,4-diol trans_conf Chair Conformation (1-eq, 4-eq OH relationship) trans_diol->trans_conf presents trans_conf->scaffold design Rational Drug Design scaffold->design Enables

Caption: Stereoisomers of this compound provide distinct rigid scaffolds for drug design.

Application in Scaffold Elaboration

The diol functionality is a gateway to a multitude of chemical transformations. The tertiary alcohol at the C1 position and the secondary alcohol at the C4 position exhibit different steric environments and potentially different reactivity, which can be exploited for selective functionalization.

Key Synthetic Transformations:
  • Esterification/Amidation: Coupling with carboxylic acids or amines to attach side chains or link to other molecular fragments.

  • Etherification: Formation of ether linkages, which are generally more metabolically stable than esters.

  • Oxidation: Selective oxidation of the secondary alcohol at C4 to a ketone provides a new reactive site for further elaboration (e.g., reductive amination, Wittig reactions).

  • Mitsunobu Reaction: Inversion of stereochemistry at the C4 position, allowing conversion between cis and trans diastereomers or introduction of other nucleophiles.

The following workflow diagram illustrates a typical thought process for incorporating the diol into a more complex molecule.

workflow start Select Isomer (cis or trans) This compound mono_protect Selective Mono-Protection (e.g., TBDMS-Cl) start->mono_protect Step 1 reaction1 Reaction at C4-OH (Esterification, Etherification) mono_protect->reaction1 Step 2 deprotect Deprotection of C1-OH reaction1->deprotect Step 3 reaction2 Reaction at C1-OH (e.g., Glycosylation) deprotect->reaction2 Step 4 final_mol Bioactive Molecule reaction2->final_mol Final Step

Caption: General workflow for the sequential functionalization of this compound.

Experimental Protocols

The following protocols are designed to be self-validating, providing guidance on causality, expected outcomes, and troubleshooting.

Protocol 1: Selective Mono-Esterification of trans-1-Methylcyclohexane-1,4-diol

Objective: To selectively acylate the more accessible secondary hydroxyl group at the C4 position, leaving the sterically hindered tertiary hydroxyl at C1 untouched. This is a common strategy for introducing a carboxylic acid-containing fragment.

Causality: The Steglich esterification is employed, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[8] DMAP is highly effective for acylating sterically hindered alcohols, but in this case, the significant steric bulk around the tertiary C1-OH allows for kinetic selectivity favoring reaction at C4.

Materials:

  • trans-1-Methylcyclohexane-1,4-diol (1.0 eq)

  • Carboxylic acid of interest (e.g., 4-fluorobenzoic acid) (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve trans-1-methylcyclohexane-1,4-diol (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Stir the solution at room temperature for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in a small amount of anhydrous DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diol is consumed.

  • Workup:

    • Filter the reaction mixture through a fritted funnel to remove the bulk of the DCU precipitate. Wash the precipitate with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Validation & Troubleshooting:

  • Expected Outcome: A white solid or colorless oil corresponding to the mono-esterified product. Yields typically range from 70-90%.

  • Characterization: Confirm structure by ¹H NMR (disappearance of one hydroxyl proton, appearance of aromatic/acid-derived protons) and Mass Spectrometry.

  • Troubleshooting:

    • Low Conversion: Ensure all reagents and solvents are anhydrous. DCC is moisture-sensitive. Consider increasing the reaction time or slightly warming the mixture (e.g., to 40 °C).

    • Di-ester Formation: This indicates a loss of selectivity. Ensure the reaction is not run for an excessively long time or at high temperatures. Use of exactly 1.1-1.2 equivalents of the carboxylic acid is critical.

Protocol 2: Williamson Etherification of the C4-Hydroxyl Group

Objective: To form a stable ether linkage at the secondary C4-hydroxyl, which is often desirable for improving the metabolic stability of a potential drug candidate.

Causality: This protocol uses a strong base, sodium hydride (NaH), to deprotonate the less-hindered C4-hydroxyl, forming an alkoxide. This nucleophilic alkoxide then displaces a halide (or other leaving group) from an alkyl electrophile in an Sₙ2 reaction. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) are ideal for this transformation.[9]

Materials:

  • trans-1-Methylcyclohexane-1,4-diol mono-ester (from Protocol 1) or a suitable C1-protected diol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Wash the NaH dispersion (1.5 eq) with anhydrous hexanes (3x) under an inert atmosphere to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the washed NaH.

  • Cool the NaH suspension to 0 °C in an ice bath.

  • Add a solution of the starting alcohol (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Effervescence (H₂ gas evolution) will be observed.

  • After the addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back down to 0 °C.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Validation & Troubleshooting:

  • Expected Outcome: The desired ether product. Yields are typically >80%.

  • Characterization: Confirm by ¹H NMR (presence of new protons from the alkyl group, e.g., benzylic CH₂) and Mass Spectrometry.

  • Troubleshooting:

    • No Reaction: Ensure the NaH is active and the THF is completely anhydrous. The starting alcohol must be dry.

    • Elimination Side Product (from alkyl halide): If using a secondary or bulky alkyl halide, elimination can compete with substitution. Use a more polar, non-nucleophilic solvent like DMF, and keep the reaction temperature as low as feasible.

Conclusion

This compound is more than a simple diol; it is a strategic tool for embedding conformational rigidity into bioactive molecules.[6][7] By providing a robust, sp³-rich core with predictable stereochemistry and versatile synthetic handles, it enables medicinal chemists to explore chemical space with greater three-dimensional control. The protocols provided herein offer reliable methods for the selective functionalization of this scaffold, paving the way for the synthesis of novel and potentially more effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methylcyclohexane-1,4-diol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction outcomes and minimize the formation of unwanted side products.

Introduction to Synthetic Strategies

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is typically approached via two primary routes:

  • Grignard Reaction: The addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 4-hydroxycyclohexanone. This route is direct but requires careful control of reaction conditions to avoid side reactions involving the unprotected hydroxyl group.

  • Reduction of a Diketone: The reduction of 1-methyl-1,4-cyclohexanedione. This precursor can be synthesized from 1,4-cyclohexanedione, but this route introduces considerations of chemoselectivity and stereoselectivity during the reduction step.

This guide will address potential issues arising from both synthetic pathways.

Troubleshooting Guide & FAQs

Route 1: Grignard Reaction with 4-Hydroxycyclohexanone

This approach involves the nucleophilic addition of a methyl group to the carbonyl of 4-hydroxycyclohexanone. While seemingly straightforward, the presence of the hydroxyl group can lead to several complications.

Q1: My Grignard reaction is giving a very low yield of the desired this compound. What are the likely causes?

Low yields in this Grignard reaction are often attributable to the consumption of the Grignard reagent by the acidic proton of the hydroxyl group in the starting material, or to the formation of various side products.[1]

  • Cause 1: Deprotonation of the Starting Material: The Grignard reagent is a strong base and can be quenched by the acidic proton of the hydroxyl group in 4-hydroxycyclohexanone. This acid-base reaction is often faster than the desired nucleophilic addition to the carbonyl group.

  • Troubleshooting:

    • Use of Excess Grignard Reagent: Employ at least two equivalents of the methyl Grignard reagent. The first equivalent will be consumed by the deprotonation of the hydroxyl group, forming a magnesium alkoxide, while the second equivalent can then act as a nucleophile to attack the ketone.

    • Protection of the Hydroxyl Group: A more elegant, though longer, approach is to protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before the Grignard reaction. This prevents the acid-base side reaction entirely. The protecting group can then be removed in a subsequent deprotection step.

  • Cause 2: Enolization of the Ketone: The Grignard reagent can act as a base to deprotonate the α-carbon of the ketone, forming an enolate. Upon workup, this will regenerate the starting ketone, thus reducing the yield of the desired alcohol.[1]

  • Troubleshooting:

    • Low Reaction Temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C). This generally favors the kinetic 1,2-addition product over enolization.[1]

    • Slow Addition of the Grignard Reagent: Adding the Grignard reagent slowly to the solution of 4-hydroxycyclohexanone can help to maintain a low concentration of the base at any given time, disfavoring the enolization pathway.

  • Cause 3: Formation of Dehydration Products: During the acidic workup, the newly formed tertiary alcohol can be susceptible to acid-catalyzed dehydration, leading to the formation of alkenes.

  • Troubleshooting:

    • Mild Acidic Workup: Use a buffered aqueous solution of ammonium chloride (NH₄Cl) for the workup instead of strong acids like HCl or H₂SO₄. This is generally sufficient to protonate the alkoxide without causing significant dehydration.

    • Low Temperature During Workup: Perform the workup at a low temperature (e.g., 0 °C) to minimize the rate of the elimination reaction.

Q2: I've isolated an alkene instead of the diol. What happened and how can I prevent it?

The formation of an alkene is a classic side reaction resulting from the dehydration of the tertiary alcohol product under acidic conditions.[2][3] The likely side products are 1-methylcyclohex-3-en-1-ol and 4-methylenecyclohexan-1-ol.

  • Mechanism: The acidic workup protonates the tertiary hydroxyl group, converting it into a good leaving group (water). Loss of water generates a tertiary carbocation, which can then be deprotonated by a weak base (like water or the conjugate base of the acid) to form a double bond.

  • Prevention:

    • As mentioned above, a mild workup using saturated aqueous NH₄Cl is the most effective way to prevent this side reaction.

    • Ensure the reaction mixture is not heated during or after the addition of the acid.

Route 2: Reduction of 1-Methyl-1,4-cyclohexanedione

This route avoids the complexities of the Grignard reaction with a protic functional group but introduces challenges related to the reduction step.

Q3: My reduction of 1-methyl-1,4-cyclohexanedione is not going to completion, and I'm isolating a significant amount of a hydroxy-ketone intermediate. How can I improve the conversion?

Incomplete reduction is a common issue, especially with milder reducing agents.

  • Cause: Insufficient reducing agent or a reducing agent that is not potent enough to reduce both carbonyls effectively.

  • Troubleshooting:

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation. If incomplete reduction is observed, consider using a slight excess of NaBH₄. For more sterically hindered or less reactive ketones, a stronger reducing agent like lithium aluminum hydride (LAH) can be used, but this requires strictly anhydrous conditions and careful handling.

    • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time to allow for the reduction of both carbonyl groups. While these reductions are often rapid, extending the reaction time (e.g., from 1 hour to 3-4 hours) at room temperature or slightly elevated temperatures (if the reagents are stable) can improve conversion.

Q4: I've obtained a mixture of cis- and trans-1-methylcyclohexane-1,4-diol. How can I control the stereoselectivity of the reduction?

The stereochemical outcome of the reduction depends on the facial selectivity of the hydride attack on the carbonyl groups.

  • Controlling Stereoselectivity:

    • Bulky Reducing Agents: The use of sterically demanding reducing agents can favor the formation of one diastereomer over the other. For example, lithium tri-sec-butylborohydride (L-Selectride®) is known to provide high stereoselectivity in the reduction of cyclic ketones, often leading to the formation of the thermodynamically more stable equatorial alcohol.

    • Chelation Control: If a neighboring functional group can chelate with the metal hydride, it can direct the hydride delivery to one face of the carbonyl. While not directly applicable to 1-methyl-1,4-cyclohexanedione, this is a general principle to consider in more complex systems.

    • Purification: If a mixture of diastereomers is obtained, they can often be separated by column chromatography on silica gel, as the cis and trans isomers will likely have different polarities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol outlines the addition of methylmagnesium bromide to 4-hydroxycyclohexanone.

Materials:

  • 4-Hydroxycyclohexanone

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve 4-hydroxycyclohexanone (1 equivalent) in anhydrous diethyl ether or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add methylmagnesium bromide (2.2 equivalents) dropwise to the cooled solution via a dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate this compound.

ParameterValue
Starting Material 4-Hydroxycyclohexanone
Reagent Methylmagnesium bromide
Equivalents of Reagent 2.2
Solvent Anhydrous Diethyl Ether or THF
Reaction Temperature 0 °C to Room Temperature
Workup Saturated aqueous NH₄Cl
Typical Yield 60-75%
Protocol 2: Synthesis of this compound via Reduction

This protocol describes the reduction of 1-methyl-1,4-cyclohexanedione using sodium borohydride.

Materials:

  • 1-Methyl-1,4-cyclohexanedione

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 1-methyl-1,4-cyclohexanedione (1 equivalent) in methanol or ethanol in a round-bottom flask with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (2.5 equivalents) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Workup: Cool the mixture to 0 °C and slowly add deionized water to quench the excess NaBH₄. Acidify the mixture to pH ~5-6 with dilute HCl.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude this compound can be purified by recrystallization or column chromatography.

ParameterValue
Starting Material 1-Methyl-1,4-cyclohexanedione
Reagent Sodium Borohydride (NaBH₄)
Equivalents of Reagent 2.5
Solvent Methanol or Ethanol
Reaction Temperature 0 °C to Room Temperature
Workup Water, followed by dilute HCl
Typical Yield 85-95%

Visualizing Reaction Pathways

Grignard_Reaction_Side_Products 4-Hydroxycyclohexanone 4-Hydroxycyclohexanone Desired Product (this compound) Desired Product (this compound) 4-Hydroxycyclohexanone->Desired Product (this compound) 1,2-Addition Side Product 1 (Alkoxide Salt) Side Product 1 (Alkoxide Salt) 4-Hydroxycyclohexanone->Side Product 1 (Alkoxide Salt) Deprotonation Side Product 2 (Enolate) Side Product 2 (Enolate) 4-Hydroxycyclohexanone->Side Product 2 (Enolate) Enolization Methylmagnesium Bromide (2.2 eq) Methylmagnesium Bromide (2.2 eq) Methylmagnesium Bromide (2.2 eq)->Desired Product (this compound) Methylmagnesium Bromide (2.2 eq)->Side Product 1 (Alkoxide Salt) Methylmagnesium Bromide (2.2 eq)->Side Product 2 (Enolate) Side Product 3 (Dehydration Products) Side Product 3 (Dehydration Products) Desired Product (this compound)->Side Product 3 (Dehydration Products) Acidic Workup

Caption: Potential reaction pathways in the Grignard synthesis.

Reduction_Reaction 1-Methyl-1,4-cyclohexanedione 1-Methyl-1,4-cyclohexanedione Hydroxy-ketone Intermediate Hydroxy-ketone Intermediate 1-Methyl-1,4-cyclohexanedione->Hydroxy-ketone Intermediate Incomplete Reduction Desired Product (this compound) Desired Product (this compound) 1-Methyl-1,4-cyclohexanedione->Desired Product (this compound) Direct Reduction Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->Hydroxy-ketone Intermediate Reducing Agent (e.g., NaBH4)->Desired Product (this compound) Hydroxy-ketone Intermediate->Desired Product (this compound) Complete Reduction Mixture of Diastereomers Mixture of Diastereomers Desired Product (this compound)->Mixture of Diastereomers Lack of Stereocontrol

Caption: Key steps and potential outcomes in the reduction synthesis.

References

Technical Support Center: Optimizing the Crystallization of 1-Methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 1-Methylcyclohexane-1,4-diol. It addresses common challenges and offers systematic, science-backed solutions to optimize crystal purity, yield, and morphology.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for developing a robust crystallization protocol.

Q1: What are the key properties of this compound that influence its crystallization?

A1: Understanding the molecule's structure is critical. This compound (C₇H₁₄O₂, MW: 130.18 g/mol ) has several features that directly impact its crystallization behavior[1][2]:

  • Two Hydroxyl (-OH) Groups: These groups make the molecule highly polar and capable of forming strong hydrogen bonds. This dictates that polar solvents will be more effective for dissolution.

  • Cyclohexane Ring: The non-polar hydrocarbon ring contributes to some solubility in less polar organic solvents. The choice of solvent must balance the polarity of the hydroxyl groups with the non-polar nature of the ring.

  • Stereoisomerism: The compound exists as cis and trans isomers, where the hydroxyl and methyl groups are on the same or opposite sides of the ring, respectively[2][3]. These isomers can have different physical properties, including solubility and melting points, which complicates purification.

Q2: How do the cis and trans isomers of this compound affect the crystallization process?

A2: The presence of both cis and trans isomers is a primary challenge. Due to their similar structures, they can co-crystallize or form a eutectic mixture, which is a mixture that solidifies at a lower temperature than either pure component. This makes achieving high isomeric purity difficult. Separating these isomers often requires techniques beyond simple crystallization, such as fractional crystallization or chromatography[4]. The goal of a typical crystallization may be to purify the compound from other impurities, while a more specialized procedure would be needed to separate the isomers themselves.

Q3: What is the first step in developing a crystallization protocol for a new batch of this compound?

A3: The first and most critical step is solvent screening. The ideal solvent should dissolve this compound completely at an elevated temperature but have low solubility at room temperature or below[5]. Given the diol's polar nature, good starting points for screening include water, short-chain alcohols (methanol, ethanol), or moderately polar solvents like ethyl acetate. A systematic approach involves testing the solubility of a small amount of the crude material in a small volume of various solvents, both at room temperature and at their boiling points.

Q4: What safety precautions are necessary when working with this compound and its solvents?

A4: According to safety data, this compound is harmful if swallowed and can cause skin, eye, and respiratory irritation[2][6]. All work should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Always consult the Safety Data Sheet (SDS) for both the diol and any solvents being used, as solvents often carry additional hazards such as flammability[7][8][9].

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Problem 1: No Crystals Form Upon Cooling

Q: I have dissolved my compound in a hot solvent and allowed it to cool, but no crystals have appeared. What should I do?

A: This is a common issue that typically points to one of two causes: excessive solvent or a supersaturated solution[4][10].

  • Possible Cause A: Too Much Solvent. The concentration of the diol is too low to reach saturation upon cooling.

    • Solution: Reduce the solvent volume. Gently heat the solution in the fume hood and boil off a portion of the solvent[5][10]. Aim to reduce the volume by 10-20% at a time, then allow it to cool again. Be sure to use a boiling chip or stir bar to prevent bumping.

  • Possible Cause B: Stable Supersaturated Solution. The solution has cooled below its saturation point, but the molecules lack a nucleation site to begin crystal formation.

    • Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide an ideal surface for nucleation[10][11].

    • Solution 2: Seed the Solution. If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" acts as a template for further crystal growth[11].

Problem 2: The Compound "Oils Out" Instead of Crystallizing

Q: Upon cooling, my compound separated as a liquid or oily substance. Why did this happen and how can I fix it?

A: "Oiling out" occurs when the solute's melting point is lower than the solution's temperature, or when the solute's concentration is so high that it comes out of solution above its melting point[10][11]. The resulting oil is often impure because it can dissolve impurities that would have been excluded from a crystal lattice.

  • Solution 1: Reheat and Add More Solvent. The most direct approach is to reheat the solution until the oil redissolves completely. Then, add a small amount (5-10%) more solvent to lower the saturation temperature. Cool the solution very slowly to increase the chances of it crystallizing before oiling out[10].

  • Solution 2: Switch to a Lower-Boiling Solvent. If the compound's melting point is inherently low, using a solvent with a lower boiling point can ensure the solution temperature stays below the melting point during dissolution.

  • Solution 3: Use a Two-Solvent System. This is often the most effective method. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, but which is miscible with the first solvent) dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify the solution, then cool slowly[5][12].

Problem 3: The Crystal Yield is Very Low

Q: I successfully obtained pure crystals, but the final mass is much lower than expected. How can I improve my yield?

A: A low yield can result from several factors during the crystallization process.

  • Possible Cause A: Incomplete Crystallization. A significant amount of the compound may still be dissolved in the cold solvent (the "mother liquor").

    • Solution: Further cool the flask in an ice-water bath after it has reached room temperature. Lowering the temperature will decrease the diol's solubility and promote further crystallization[13]. You can also try to concentrate the mother liquor by boiling off some solvent and cooling again to obtain a second crop of crystals, although this crop may be less pure.

  • Possible Cause B: Using Too Much Solvent for Washing. Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve a portion of the product.

    • Solution: Ensure the wash solvent is pre-chilled in an ice bath. Wash the crystals with a minimal amount of this cold solvent, using just enough to rinse the surface of the filter cake[13].

Problem 4: The Final Product is Not Pure

Q: My final product shows impurities (e.g., by NMR or melting point depression). How can I improve the purity?

A: The primary goal of crystallization is purification. If impurities persist, the crystallization process was likely too rapid.

  • Explanation: Crystal formation is a thermodynamically controlled process of self-assembly. For a highly ordered and pure crystal lattice to form, molecules must have time to orient themselves correctly. If crystallization occurs too quickly, impurities can become trapped within the growing lattice[13].

  • Solution 1: Slow Down the Cooling Process. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated from the cold surface by a cork ring or paper towels. This slower cooling rate allows for the selective incorporation of the correct molecules into the crystal lattice, excluding impurities[10].

  • Solution 2: Perform a Second Recrystallization. If the product is still impure, repeating the entire crystallization process with the once-crystallized material can significantly improve purity.

Section 3: Protocols & Data

Data Presentation: Solvent Selection Guide for this compound

The selection of an appropriate solvent is paramount. This table provides a starting point for screening based on general principles of diol solubility.

SolventBoiling Point (°C)PolarityExpected Solubility CharacteristicsNotes
Water100HighGood solubility when hot, potentially poor when cold. Good for highly polar compounds.May require significant heating. Slow cooling is crucial.
Ethanol78HighLikely to be a good solvent. May have moderate solubility even when cold, potentially reducing yield.Good candidate for a single-solvent system.
Ethyl Acetate77MediumGood "hot" solvent. Solubility should decrease significantly upon cooling.Excellent choice for many diols. Can be paired with hexane.
Acetone56MediumOften a very good solvent, but its low boiling point might not provide a large temperature gradient for crystallization.Can be too effective, leading to low yields.[14]
Toluene111LowLikely a poor solvent at all temperatures.Could potentially be used as an anti-solvent in a two-solvent system with a more polar solvent.
Hexane69Very LowInsoluble.Excellent choice as an anti-solvent when paired with ethyl acetate or ethanol.
Experimental Protocols
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture on a hot plate while stirring. Add the solvent in small portions until the solid just dissolves completely.

  • Decolorization (if needed): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if needed): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization[11].

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, transfer the crystals to a watch glass to air dry completely.

  • Dissolution: Dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., ethyl acetate).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent or anti-solvent (e.g., hexane) dropwise with swirling until the solution just begins to turn cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling & Collection: Follow steps 4-8 from the Single-Solvent protocol above.

Section 4: Visualization

Diagram 1: Troubleshooting Crystallization Failures

G start Hot, clear solution prepared cool Cool solution to room temperature start->cool check Crystals form? cool->check success Proceed to collection check->success Yes no_crystals Supersaturated or too dilute check->no_crystals No yes Yes no No action1 Scratch flask with glass rod no_crystals->action1 action2 Add a seed crystal no_crystals->action2 action3 Reduce solvent volume & re-cool no_crystals->action3 check2 Crystals form now? action1->check2 action2->check2 action3->check2 check2->success Yes failure Re-evaluate solvent system check2->failure No

Caption: A logical workflow for troubleshooting when no crystals appear upon cooling.

Diagram 2: The Two-Solvent Crystallization Method

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induce Saturation cluster_2 Step 3: Clarify & Cool A Crude Solid + Min. Hot 'Good' Solvent (e.g., Ethyl Acetate) B Clear, Hot Solution of Compound A->B Dissolves completely C Add 'Poor' Anti-Solvent Dropwise (e.g., Hexane) B->C D Solution becomes cloudy (saturated) C->D E Add 1-2 drops of 'Good' Solvent D->E F Clear solution at saturation point E->F G Cool Slowly F->G H Pure Crystals Form G->H

Caption: Conceptual flow of the two-solvent (solvent/anti-solvent) recrystallization technique.

References

Technical Support Center: Separation of 1-Methylcyclohexane-1,4-diol Isomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC separation of 1-methylcyclohexane-1,4-diol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the chromatographic separation of these geometric isomers.

The separation of cis- and trans-1-methylcyclohexane-1,4-diol is a common analytical challenge due to their similar physical and chemical properties. The presence of the methyl group adds a layer of complexity compared to the separation of unsubstituted cyclohexanediol isomers. Achieving baseline resolution requires a careful selection of stationary phase, mobile phase, and other chromatographic parameters. This guide provides field-proven insights and evidence-based protocols to help you develop and optimize a robust separation method.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis- and trans-1-methylcyclohexane-1,4-diol isomers by HPLC?

The primary challenge lies in the subtle structural differences between the cis and trans isomers. In the cis isomer, both hydroxyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. This difference in stereochemistry leads to small variations in polarity and interaction with the stationary phase, making their separation difficult. The key is to select an HPLC column and mobile phase that can effectively exploit these minor differences.

Q2: What type of HPLC column is best suited for separating these isomers?

There is no single "best" column, as the optimal choice depends on the specific sample matrix and desired outcome. However, here are some recommended starting points based on common separation mechanisms for geometric isomers:

  • Reversed-Phase (RP) Chromatography (e.g., C18, C30): While less common for separating highly polar, non-aromatic isomers, a C18 column can sometimes provide separation, especially if the hydroxyl groups can interact differently with the stationary phase. The separation is often based on subtle differences in the hydrophobic surface area accessible to the stationary phase.

  • Normal-Phase (NP) Chromatography (e.g., Silica, Diol, Amino, Cyano): This is often the most effective mode for separating geometric isomers of polar compounds. The hydroxyl groups of the diols can interact with the polar stationary phase via hydrogen bonding. The cis isomer, with its hydroxyl groups in closer proximity, may exhibit different hydrogen bonding characteristics compared to the trans isomer, leading to differential retention. A cyano (CN) or amino (NH2) column can offer alternative selectivity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds. It utilizes a polar stationary phase (similar to normal phase) with a partially aqueous mobile phase. The separation mechanism involves a partitioning of the analytes into a water-enriched layer on the surface of the stationary phase. The different spatial arrangement of the hydroxyl groups in the cis and trans isomers can lead to different partitioning behaviors and, therefore, separation.

Q3: How do I choose the right mobile phase for my separation?

The choice of mobile phase is intrinsically linked to the selected column (stationary phase).

  • For Normal-Phase Columns (Silica, Diol, Amino, Cyano): The mobile phase typically consists of a non-polar solvent like hexane or heptane, with a small amount of a more polar solvent (modifier) such as isopropanol (IPA), ethanol, or ethyl acetate. The separation is controlled by adjusting the concentration of the polar modifier. A lower concentration of the polar modifier will generally lead to longer retention times and potentially better resolution.

  • For HILIC Columns: The mobile phase is usually a mixture of a high concentration of an organic solvent (typically acetonitrile) and a low concentration of an aqueous buffer (e.g., water with ammonium formate or ammonium acetate). The high organic content ensures the formation of the aqueous layer on the stationary phase, which is crucial for the HILIC separation mechanism.

  • For Reversed-Phase Columns (C18): The mobile phase will be a mixture of water and a miscible organic solvent like methanol or acetonitrile. Given the polar nature of the analytes, a mobile phase with a high percentage of water will likely be required.

Troubleshooting Guide

This section addresses common problems encountered during the separation of this compound isomers.

Problem 1: Poor or No Resolution of Isomers

If the cis and trans isomers are co-eluting or have very poor resolution, consider the following troubleshooting steps:

Logical Troubleshooting Workflow for Poor Resolution

Caption: Troubleshooting workflow for poor isomer resolution.

Detailed Steps:

  • Optimize the Mobile Phase:

    • Normal Phase/HILIC: If you are using a normal-phase or HILIC method, the strength of the mobile phase is critical.

      • Decrease the concentration of the polar modifier (e.g., isopropanol in hexane for NP, or water/buffer in acetonitrile for HILIC). This will increase the retention time and provide more opportunity for the isomers to interact differently with the stationary phase, often leading to improved resolution.

      • Change the polar modifier. For example, switching from isopropanol to ethanol can alter the selectivity of the separation.

    • Reversed Phase:

      • Increase the percentage of the aqueous component. This will increase retention on the C18 column and may improve resolution.

      • Consider adding a buffer if pH could influence the interaction.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is likely not suitable.

    • If you are on a C18 column, switch to a normal-phase or HILIC column (e.g., silica, diol, or cyano). These columns offer different interaction mechanisms that are often more effective for separating polar geometric isomers.

  • Adjust the Temperature: Lowering the column temperature can sometimes enhance resolution. Lower temperatures can increase the differences in the free energy of adsorption between the two isomers on the stationary phase. Conversely, in some cases, increasing the temperature can improve efficiency and resolution. This parameter should be systematically evaluated.

  • Lower the Flow Rate: Decreasing the flow rate can improve the efficiency of the separation by allowing more time for the analytes to equilibrate between the mobile and stationary phases. This often leads to sharper peaks and better resolution, as described by the Van Deemter equation.

Problem 2: Peak Tailing

Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or dead volume.

Troubleshooting Peak Tailing

Caption: A systematic approach to troubleshooting peak tailing.

Detailed Steps:

  • Reduce Sample Concentration: Inject a lower concentration of your sample to rule out mass overload of the column.

  • Address Active Silanol Groups (on Silica-based columns): The hydroxyl groups of the diols can have strong, undesirable secondary interactions with acidic silanol groups on the surface of silica-based stationary phases, leading to peak tailing.

    • Add a mobile phase additive: A small amount of a basic compound like triethylamine (TEA) can be added to the mobile phase to block these active sites.

    • Use an end-capped column: Modern, well-end-capped columns have fewer free silanol groups and are less prone to this issue.

  • Check for System Issues: Ensure all fittings are secure and that the correct tubing is being used to minimize dead volume, which can contribute to peak distortion.

Experimental Protocols

Protocol 1: Starting Method for Normal-Phase HPLC

This protocol provides a robust starting point for separating this compound isomers on a normal-phase column.

Column: Cyano (CN) or Amino (NH2) column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase:

  • Solvent A: Hexane or Heptane

  • Solvent B: Isopropanol (IPA) Gradient: Isocratic Initial Conditions: 95% A / 5% B Flow Rate: 1.0 mL/min Column Temperature: 30 °C Injection Volume: 5 µL Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD), as the analytes lack a strong UV chromophore.

Method Optimization Steps:

  • Initial Run: Perform an injection with the starting conditions. If both isomers elute too quickly with no separation, decrease the percentage of IPA (Solvent B) to 2%.

  • Fine-Tuning: Adjust the percentage of IPA in 0.5-1% increments to achieve optimal resolution and reasonable retention times.

  • Solvent Swap: If resolution is still poor, replace IPA with ethanol and repeat the optimization process.

Protocol 2: Starting Method for HILIC

This protocol is an alternative approach using a HILIC column.

Column: HILIC column (e.g., silica or amide chemistry, 4.6 x 150 mm, 3.5 µm) Mobile Phase:

  • Solvent A: Acetonitrile

  • Solvent B: Water with 10 mM Ammonium Acetate Gradient: Isocratic Initial Conditions: 95% A / 5% B Flow Rate: 1.0 mL/min Column Temperature: 35 °C Injection Volume: 5 µL Detector: RI or ELSD

Method Optimization Steps:

  • Initial Run: If retention is too low, increase the acetonitrile percentage (Solvent A) to 97-98%. If retention is too high, decrease the acetonitrile percentage.

  • Buffer Concentration: The buffer in the aqueous portion of the mobile phase helps to ensure consistent peak shapes. Its concentration can be optimized if needed.

Data Summary Table

ParameterNormal-Phase MethodHILIC MethodReversed-Phase Method
Stationary Phase Cyano, Amino, Diol, SilicaSilica, AmideC18, C30
Mobile Phase Hexane/Heptane with IPA/EthanolAcetonitrile with Aqueous BufferWater with Methanol/Acetonitrile
Typical Elution Order Dependent on specific interactionsDependent on partitioningGenerally, less polar elutes first
Key Advantage Often provides the best selectivity for geometric isomers.Excellent for polar compounds, alternative selectivity to NP.Widely available columns and solvents.
Key Disadvantage Solvent miscibility and equilibration times can be challenging.Requires careful control of water content and longer equilibration times.Often provides poor resolution for these types of isomers.

Technical Support Center: Improving Yield in 1-Methylcyclohexane-1,4-diol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methylcyclohexane-1,4-diol. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes and troubleshoot common issues that lead to diminished yields. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common challenges, providing you with the expert insights needed to refine your experimental design and achieve high-purity, high-yield outcomes.

Section 1: Synthesis Strategy Overview

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science[1], is typically approached via two primary routes starting from commercially available precursors. The choice of route often depends on available equipment, desired stereochemical outcome, and scale.

  • Route A: Grignard Addition to 1,4-Cyclohexanedione. This is a direct approach to building the carbon skeleton. A methyl Grignard reagent (e.g., methylmagnesium bromide) is reacted with 1,4-cyclohexanedione. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield.

  • Route B: Reduction of 4-Hydroxy-4-methylcyclohexanone. This route involves the reduction of a ketone precursor. This method offers better control over the introduction of the second hydroxyl group and is often preferred when specific stereoisomers are desired.

The following diagram illustrates these two convergent pathways.

Synthesis_Pathways cluster_route_a Route A cluster_route_b Route B CHD 1,4-Cyclohexanedione HMCH 4-Hydroxy-4-methylcyclohexanone CHD->HMCH Methylation (e.g., Grignard) MeMgX CH3MgX (Grignard) MeMgX->HMCH 1. Grignard Add'n 2. Quench Target This compound HMCH->Target 1. Grignard Add'n 2. Quench HMCH->Target Reduction ReducingAgent Reducing Agent (e.g., NaBH4, LiAlH4)

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, structured in a question-and-answer format to provide direct solutions to specific problems.

Route A: Grignard Addition to 1,4-Cyclohexanedione

This route is powerful but requires careful control of reaction conditions to prevent side reactions.

FAQ 1: My yield is very low, and I primarily recover the mono-addition product, 4-hydroxy-4-methylcyclohexanone. How can I drive the reaction to completion?

Answer: This is the most frequent challenge in this synthesis. The mono-adduct, a tertiary alcohol-ketone, is often less reactive than the starting dione, and several factors can halt the reaction prematurely.

  • Causality—Reagent Stoichiometry and Activity: A common error is using an insufficient excess of the Grignard reagent. At least 2.2-2.5 equivalents are recommended. The first equivalent reacts to form the mono-adduct, and the second is required for the subsequent addition. An excess is necessary to overcome any reagent that is quenched by trace water or reacts via side pathways. The quality of the Grignard reagent is also paramount; ensure it is freshly prepared or properly titrated before use[2].

  • Causality—Reaction Temperature: Grignard additions are exothermic. If the temperature rises uncontrollably, side reactions such as enolization of the ketone are favored. However, if the temperature is too low, the reaction rate for the second addition may be impractically slow.

    • Solution: Initiate the reaction at 0 °C by adding the dione solution dropwise to the Grignard reagent. After the initial exothermic reaction subsides, allow the mixture to slowly warm to room temperature or gently heat to a reflux in THF to drive the second addition to completion[3]. Monitoring the reaction by TLC or GC is crucial to determine the optimal reaction time.

FAQ 2: The reaction mixture turns dark brown, and I'm isolating a complex mixture of byproducts. What is happening?

Answer: A dark, polymeric mixture is typically indicative of enolization followed by condensation reactions. 1,4-Cyclohexanedione is susceptible to deprotonation by the basic Grignard reagent, forming an enolate[4]. This enolate does not react further with the Grignard reagent and can participate in side reactions.

  • Causality—The Role of the Base: The Grignard reagent is a strong base as well as a nucleophile[5]. This basicity promotes the deprotonation at the alpha-carbon of the ketone.

  • Troubleshooting Workflow:

Grignard_Troubleshooting Start Low Yield / Dark Color in Grignard Reaction CheckGrignard Is Grignard reagent freshly prepared or titrated? Start->CheckGrignard CheckTemp Was temperature controlled during dione addition? CheckGrignard->CheckTemp Yes PrepareFresh Prepare fresh Grignard reagent and ensure anhydrous conditions. CheckGrignard->PrepareFresh No CheckEquiv Were >2.2 equivalents of Grignard used? CheckTemp->CheckEquiv Yes OptimizeTemp Optimize reaction profile: Add at 0°C, then warm or reflux to push second addition. CheckTemp->OptimizeTemp No CheckEquiv->OptimizeTemp No IncreaseEquiv Increase Grignard to 2.5 equivalents. CheckEquiv->IncreaseEquiv No Success Improved Yield and Purity CheckEquiv->Success Yes OptimizeTemp->Success PrepareFresh->Start IncreaseEquiv->Start

Caption: Troubleshooting workflow for the Grignard addition to 1,4-cyclohexanedione.

Route B: Reduction of 4-Hydroxy-4-methylcyclohexanone

This route offers more predictable outcomes but requires careful selection of the reducing agent to control stereochemistry.

FAQ 3: I am getting a mixture of cis and trans diols. How can I control the stereoselectivity of the reduction?

Answer: The stereochemical outcome of the reduction of the cyclic ketone is governed by the direction of hydride attack on the carbonyl carbon. This is a classic example of stereoelectronic and steric control in cyclic systems[6].

  • Causality—Axial vs. Equatorial Attack:

    • Axial Attack: A hydride approaching from the axial face leads to the formation of an equatorial alcohol. This is often favored by sterically small reducing agents like sodium borohydride (NaBH₄), as it avoids steric hindrance with the axial hydrogens on the ring.

    • Equatorial Attack: A hydride approaching from the more sterically hindered equatorial face leads to an axial alcohol. This is often observed with bulkier reducing agents.

Reducing AgentTypical SelectivityMechanistic Rationale
Sodium Borohydride (NaBH₄) Favors the trans-diol (equatorial -OH)Small hydride donor, prefers less hindered axial attack to avoid 1,3-diaxial interactions in the transition state.
Lithium Aluminum Hydride (LiAlH₄) Often gives mixtures, can favor cis-diol (axial -OH)More reactive and slightly bulkier than NaBH₄. The outcome is highly dependent on solvent and temperature.
L-Selectride® (Lithium tri-sec-butylborohydride) Strongly favors the cis-diol (axial -OH)Very bulky hydride donor, forced to attack from the less hindered axial face, leading to the equatorial alcohol.

  • Solution: For the highest selectivity towards the trans-diol, use NaBH₄ in methanol or ethanol at low temperatures (0 °C to room temperature)[7]. For the cis-diol, a bulky reducing agent like L-Selectride® is the preferred industrial choice.

Stereoselective_Reduction Start 4-Hydroxy-4-methylcyclohexanone AxialAttack Axial Hydride Attack (e.g., NaBH4) Start->AxialAttack Small Hydride EquatorialAttack Equatorial Hydride Attack (e.g., L-Selectride®) Start->EquatorialAttack Bulky Hydride TransProduct trans-1-Methylcyclohexane-1,4-diol (Equatorial -OH, Thermodynamic Product) AxialAttack->TransProduct CisProduct cis-1-Methylcyclohexane-1,4-diol (Axial -OH, Kinetic Product) EquatorialAttack->CisProduct

Caption: Controlling stereochemistry in the reduction of 4-hydroxy-4-methylcyclohexanone.

FAQ 4: My purification is difficult, and I can't separate the cis and trans isomers. What are the best methods?

Answer: The cis and trans isomers of this compound have very similar polarities, making separation challenging.

  • Causality—Structural Similarity: Both isomers are polar diols with the same molecular weight, leading to similar solubility profiles and retention factors in chromatography[8].

  • Solutions:

    • Flash Column Chromatography: While difficult, separation is possible with a carefully chosen solvent system. A shallow gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. Using a high-surface-area silica gel can improve resolution.

    • Fractional Crystallization: This can be a highly effective technique if a suitable solvent is found. The isomers may have different crystal packing energies and solubilities. Try recrystallizing from solvents like ethyl acetate/hexane or acetone. One isomer may crystallize preferentially, leaving the other in the mother liquor[9].

    • Derivative Formation: As a last resort, the diol mixture can be converted into a derivative, such as the diacetate or bis(trimethylsilyl) ether. These derivatives often have larger differences in physical properties, allowing for easier separation. The protecting groups can then be removed to yield the pure isomers[8].

Section 3: Optimized Experimental Protocols

These protocols are provided as a robust starting point. Researchers should monitor their reactions by an appropriate analytical method (TLC, GC, LC-MS) to confirm completion.

Protocol 1: Grignard Route for Mixed-Isomer Synthesis

Objective: To synthesize this compound from 1,4-cyclohexanedione.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Preparation: Charge the flask with methylmagnesium bromide (2.5 equivalents, 3.0 M solution in diethyl ether).

  • Starting Material Addition: Dissolve 1,4-cyclohexanedione (1.0 equivalent) in anhydrous tetrahydrofuran (THF) (approx. 5 mL per gram of dione). Add this solution to the dropping funnel.

  • Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add the dione solution dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Drive to Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to a gentle reflux for 2-4 hours, or until TLC/GC analysis shows complete consumption of the mono-adduct intermediate.

  • Workup: Cool the reaction back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl)[10].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., gradient of 20% to 60% ethyl acetate in hexanes) to yield the product as a mixture of isomers.

Protocol 2: Stereoselective Reduction for trans-Diol

Objective: To synthesize trans-1-methylcyclohexane-1,4-diol from 4-hydroxy-4-methylcyclohexanone.

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-4-methylcyclohexanone (1.0 equivalent) in methanol (approx. 10 mL per gram).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.

  • Workup: Cool the mixture back to 0 °C and slowly add acetone to quench the excess NaBH₄. Once gas evolution ceases, carefully add 1 M hydrochloric acid (HCl) until the pH is ~5-6.

  • Extraction: Remove the bulk of the methanol via rotary evaporation. Add water and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product, enriched in the trans isomer, can be further purified by recrystallization from an ethyl acetate/hexane mixture.

References

Technical Support Center: Chiral Resolution of 1-Methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 1-methylcyclohexane-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate the challenges of this specific chiral separation.

Introduction to the Challenge

The chiral resolution of this compound presents a unique challenge due to its structure, which contains both a tertiary alcohol at the 1-position and a secondary alcohol at the 4-position. Enzymatic kinetic resolution, typically employing lipases, is a highly effective strategy for this transformation. The enzyme will preferentially acylate one enantiomer of the secondary alcohol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. This guide will focus on troubleshooting and optimizing this lipase-catalyzed kinetic resolution.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion

Question: My enzymatic resolution of racemic this compound is showing very low or no conversion to the desired monoacetate. What are the potential causes and how can I fix this?

Answer:

Low conversion is a common hurdle in enzymatic kinetic resolutions. The root cause can range from enzyme inactivity to suboptimal reaction conditions. Here is a systematic approach to troubleshooting this issue:

1. Verify Enzyme Activity:

  • Cause: The lipase may be inactive due to improper storage, handling, or denaturation.

  • Solution:

    • Ensure your enzyme has been stored at the recommended temperature and is not past its expiration date.

    • Run a control reaction with a standard substrate known to be reactive with your chosen lipase (e.g., a simple secondary alcohol like 1-phenylethanol) to confirm its activity.

    • Avoid extreme pH or temperature fluctuations during your reaction setup, as these can denature the enzyme.[1]

2. Optimize Reaction Conditions:

  • Cause: The reaction environment may not be optimal for the enzyme's catalytic activity.

  • Solutions:

    • Solvent Choice: Lipases are highly sensitive to the solvent environment.[2][3] For acylation reactions, non-polar, hydrophobic solvents like hexane, heptane, or methyl tert-butyl ether (MTBE) are often preferred as they tend to maintain the enzyme's active conformation.[4][5] Polar solvents can strip essential water from the enzyme's surface, leading to inactivation.[3][6]

    • Acyl Donor: The choice and concentration of the acyl donor are critical. Vinyl acetate is a common and effective choice as the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward. If using an ester like ethyl acetate, a large excess may be needed to shift the equilibrium.

    • Temperature: While lipases are generally robust, each has an optimal temperature range. A typical starting point is 40-50°C. Lowering the temperature can sometimes enhance enantioselectivity but may decrease the reaction rate.[7]

    • Water Content: Enzymes require a minimal amount of water to maintain their catalytically active conformation, especially in non-aqueous media. The reaction medium should be anhydrous for the acylation to be favored over hydrolysis. However, completely dry conditions can inactivate the enzyme. Using a salt hydrate pair or adding a very small, controlled amount of water can be beneficial.

3. Address Mass Transfer Limitations:

  • Cause: With immobilized enzymes, poor mixing can lead to inefficient interaction between the substrate and the enzyme's active sites.

  • Solution: Ensure vigorous stirring or shaking throughout the reaction to minimize mass transfer limitations.

Issue 2: Low Enantioselectivity (Poor ee for Product and Substrate)

Question: I am achieving close to 50% conversion, but the enantiomeric excess (ee) of both my monoacetate product and the remaining diol is unacceptably low. How can I improve the enantioselectivity?

Answer:

Low enantioselectivity (expressed as a low E-value) is a fundamental problem that undermines the goal of the resolution. Here’s how to address it:

1. Screen Different Enzymes:

  • Cause: The chosen lipase may not have a high degree of chiral recognition for the this compound enantiomers.

  • Solution: This is the most critical factor. Screen a variety of lipases from different sources. Common choices include Candida antarctica lipase B (CALB, often immobilized as Novozym 435), Pseudomonas cepacia lipase (Amano PS), and lipases from Rhizomucor miehei and porcine pancreas.[8] Different lipases can exhibit dramatically different, and sometimes opposite, enantioselectivities for the same substrate.[9][10][11]

2. Optimize the Solvent System:

  • Cause: The solvent can influence the flexibility of the enzyme and its interaction with the substrate, thereby affecting enantioselectivity.[2][5]

  • Solution:

    • Systematically screen a range of solvents with varying polarities and properties (e.g., hexane, toluene, MTBE, diisopropyl ether).

    • Sometimes, a binary solvent system can fine-tune the enzyme's performance.[2]

3. Modify the Acyl Donor:

  • Cause: The structure of the acyl donor can influence how the substrate-enzyme complex is formed.

  • Solution: While vinyl acetate is common, experimenting with bulkier acyl donors (e.g., vinyl butyrate, vinyl valerate) can sometimes enhance enantioselectivity by creating more specific steric interactions within the enzyme's active site.[4]

4. Control the Reaction Temperature:

  • Cause: Higher temperatures can increase enzyme flexibility, which may lead to a decrease in enantioselectivity.

  • Solution: Try running the reaction at a lower temperature (e.g., room temperature or even 4°C). This often leads to a higher E-value, although the reaction time will be longer.

Below is a decision tree to guide your troubleshooting process for low enantioselectivity.

G start Low Enantiomeric Excess (ee) Observed enzyme 1. Screen Different Lipases (e.g., CALB, Amano PS, PPL) start->enzyme solvent 2. Optimize Solvent (e.g., Hexane, MTBE, Toluene) enzyme->solvent Selectivity still low stop Improved Enantiomeric Excess enzyme->stop High selectivity found temp 3. Adjust Reaction Temperature (Try lowering the temperature) solvent->temp Selectivity still low solvent->stop High selectivity found acyl 4. Vary Acyl Donor (e.g., Vinyl Butyrate) temp->acyl Selectivity still low temp->stop High selectivity found acyl->stop Improvement observed

Caption: Troubleshooting decision tree for low enantiomeric excess.

Issue 3: Difficulty in Monitoring the Reaction

Question: I am unsure how to accurately monitor the progress (conversion and enantiomeric excess) of my resolution. What analytical techniques should I use?

Answer:

Accurate monitoring is crucial for stopping the reaction at the optimal point (ideally at 50% conversion for maximum ee of both product and remaining substrate).

1. Conversion Analysis:

  • Method: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a standard achiral column.

  • Procedure:

    • Take a small aliquot from the reaction mixture at different time points.

    • Quench the reaction in the aliquot (e.g., by filtering off the enzyme and diluting with a suitable solvent).

    • Analyze the sample to determine the relative peak areas of the starting diol and the monoacetate product.

    • Conversion (%) = [Area(monoacetate) / (Area(diol) + Area(monoacetate))] * 100.

2. Enantiomeric Excess (ee) Analysis:

  • Method: Chiral HPLC or Chiral GC is the gold standard.[12][13]

  • Procedure:

    • Column Selection: This is the most critical step. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point for alcohols and esters.[12][14] You will need to screen different chiral stationary phases to find one that resolves the enantiomers of both the diol and the monoacetate.

    • Method Development: Develop a separation method, typically in normal phase (e.g., hexane/isopropanol) or polar organic mode.

    • Analysis: Inject your quenched reaction aliquots to determine the peak areas of the two enantiomers for both the diol and the monoacetate.

    • Calculation: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

Troubleshooting Chiral HPLC:

  • Poor Resolution: If you see overlapping or single peaks for your enantiomers, you need to screen other chiral columns or modify your mobile phase (e.g., change the alcohol modifier or its percentage).[12][15]

  • Peak Tailing/Broadening: This can be due to interactions with the stationary phase or column contamination. Ensure your mobile phase is well-filtered and consider adding a small amount of an acidic or basic additive if your analytes have ionizable groups (though not the case for this diol).

Frequently Asked Questions (FAQs)

Q1: Why is enzymatic kinetic resolution a preferred method for resolving this compound?

Enzymatic methods offer several advantages over classical chemical resolution:

  • High Enantioselectivity: Lipases can often distinguish between enantiomers with very high precision, leading to products with high ee.[7][16]

  • Mild Reaction Conditions: Reactions are typically run at or near room temperature and at neutral pH, which prevents degradation of sensitive substrates and reduces the risk of side reactions like racemization.

  • Broad Substrate Scope: Lipases are known to accept a wide variety of substrates, making them versatile catalysts.[8]

  • Environmental Friendliness: As biocatalysts, enzymes are biodegradable and non-toxic, aligning with the principles of green chemistry.

Q2: My starting material is a mix of cis and trans isomers of this compound. How will this affect the resolution?

The presence of diastereomers (cis and trans) will complicate the resolution. The lipase will likely show different reactivity and enantioselectivity towards the cis isomer compared to the trans isomer. This means you are effectively running two separate resolutions simultaneously. You will need an analytical method (like GC or HPLC) that can separate all four components: cis-diol, trans-diol, cis-monoacetate, and trans-monoacetate, in addition to resolving their respective enantiomers for a full picture. It is highly recommended to separate the cis and trans diastereomers before attempting the enzymatic resolution.

Q3: The resolution stops at less than 50% conversion. What could be the cause?

If the reaction stalls before reaching 50% conversion, consider the following:

  • Product Inhibition: The monoacetate product or the acetaldehyde byproduct (if using vinyl acetate) may be inhibiting the enzyme.

  • Enzyme Denaturation: Over the course of the reaction, the enzyme may be slowly denaturing under the reaction conditions.

  • Reversibility: If you are using an acyl donor like ethyl acetate, the reverse reaction (hydrolysis of the formed ester) might be occurring, leading to an equilibrium at low conversion. Using an irreversible acyl donor like vinyl acetate can prevent this.

Q4: Can I reuse my immobilized enzyme?

Yes, one of the major advantages of using an immobilized enzyme like Novozym 435 is its reusability. After the reaction, you can simply filter the enzyme, wash it with a suitable solvent (e.g., the reaction solvent followed by a more volatile solvent like hexane to dry), and reuse it for subsequent batches. You should monitor its activity over several cycles, as some loss of activity is inevitable.[8]

Experimental Protocol: General Workflow for Lipase-Catalyzed Resolution

The following is a generalized protocol. You will need to optimize the specific parameters for your setup.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Separation a 1. Add racemic this compound and organic solvent to a flask. b 2. Add the acyl donor (e.g., vinyl acetate). a->b c 3. Add the immobilized lipase (e.g., Novozym 435). b->c d 4. Stir the mixture at the desired temperature (e.g., 40°C). c->d e 5. Monitor reaction progress by GC/HPLC for conversion and ee. d->e f 6. Stop at ~50% conversion. Filter to remove the enzyme. e->f g 7. Remove solvent in vacuo. f->g h 8. Separate the monoacetate from the unreacted diol via column chromatography. g->h

Caption: General experimental workflow for enzymatic kinetic resolution.

Data Summary Table
ParameterRecommended Starting PointKey Considerations
Enzyme Novozym 435 (Immobilized CALB)Screen multiple lipases for optimal enantioselectivity.[8]
Substrate Conc. 0.1 - 0.5 MHigher concentrations can lead to substrate/product inhibition.
Solvent MTBE, Hexane, TolueneSolvent choice critically affects enzyme activity and selectivity.[2][5]
Acyl Donor Vinyl Acetate (2-5 equivalents)Irreversible; drives the reaction forward.
Temperature 30 - 50 °CLower temperatures may improve enantioselectivity but slow the rate.
Mixing Vigorous stirring/shakingEssential for immobilized enzymes to avoid mass transfer limits.
Monitoring Chiral HPLC or Chiral GCNecessary to track both conversion and enantiomeric excess.[12][13]

References

Technical Support Center: 1-Methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methylcyclohexane-1,4-diol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your work.

Introduction to the Stability of this compound

This compound is a versatile building block in organic synthesis. As with many diols, its stability can be a critical factor in the success of multi-step syntheses and the purity of final products. Understanding its potential degradation pathways is essential for proper handling, storage, and use in experimental protocols. This guide will walk you through the most common stability challenges and provide actionable solutions.

Troubleshooting Guide: Stability Issues and Solutions

This section addresses specific problems that may arise during the handling and use of this compound, providing potential causes and detailed corrective actions.

Issue 1: Appearance of New, Unidentified Peaks in Chromatographic Analysis (e.g., HPLC, GC) After Storage or Reaction
  • Question: I have been using this compound in my synthesis. Recently, I've noticed new peaks in my HPLC/GC analysis of the starting material, suggesting it might be degrading. What could be the cause, and how can I prevent this?

  • Answer: The appearance of new peaks is a classic sign of degradation. For this compound, the most probable degradation pathways are dehydration and oxidation.

    • Probable Cause 1: Acid-Catalyzed Dehydration. this compound is susceptible to acid-catalyzed dehydration, especially given that it possesses a tertiary alcohol.[1] This reaction is analogous to the well-documented dehydration of 1-methylcyclohexanol to form 1-methylcyclohexene.[1] In the case of the diol, this could lead to the formation of various unsaturated alcohols.

      • Troubleshooting and Prevention:

        • Avoid Acidic Conditions: Ensure that the compound is not stored or handled in acidic environments. Be mindful of acidic residues in glassware or solvents.

        • pH Control: If used in a buffered solution, maintain a neutral or slightly basic pH.

        • Solvent Choice: Use aprotic, neutral solvents for storage and reactions where possible.

    • Probable Cause 2: Oxidation. The secondary alcohol group in this compound can be oxidized to a ketone. While the tertiary alcohol is resistant to oxidation without C-C bond cleavage, the secondary alcohol is more susceptible. This can occur due to exposure to atmospheric oxygen over time, or in the presence of oxidizing agents.

      • Troubleshooting and Prevention:

        • Inert Atmosphere: For long-term storage or sensitive reactions, store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

        • Avoid Incompatible Reagents: Be aware of other reagents in your reaction mixture that could act as oxidants.

    • Probable Cause 3: Thermal Stress. Although vendor information suggests storage at room temperature, prolonged exposure to elevated temperatures can accelerate both dehydration and oxidation reactions.[2]

      • Troubleshooting and Prevention:

        • Controlled Storage Temperature: Store the compound in a cool, dark place. For long-term storage, refrigeration may be considered, ensuring the container is well-sealed to prevent moisture condensation upon removal.

Issue 2: Poor Yield or Unexpected Side Products in Reactions
  • Question: My reaction yield is lower than expected, and I am isolating unexpected side products. Could the stability of my this compound be the issue?

  • Answer: Absolutely. If the diol degrades before or during your reaction, the concentration of the actual starting material is lower, and the degradation products can participate in side reactions.

    • Probable Cause: In-situ Degradation. The reaction conditions themselves might be causing the diol to degrade.

      • Troubleshooting and Prevention:

        • Analyze Reaction Conditions:

          • Temperature: If the reaction is run at a high temperature, consider if a lower temperature is feasible, even if it requires a longer reaction time.

          • pH: If the reaction is run under acidic conditions, assess if a milder acid or a different catalyst system can be used.

        • Purity Check Before Use: Always assess the purity of your this compound before using it in a reaction, especially if it has been stored for a long time. A simple TLC, GC, or HPLC can confirm its integrity.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for this compound?

    • A1: Based on safety data sheets and general chemical principles, the ideal storage conditions are in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3] For enhanced stability, particularly for high-purity applications, storage under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation.

  • Q2: Can I store this compound in a solution?

    • A2: It is generally recommended to store the compound as a solid. If you need to store it in solution, choose a dry, aprotic, and neutral solvent. Avoid acidic solvents. If using an alcohol as a solvent, be aware of the potential for slow ether formation if trace acid is present. Always validate the stability of the compound in your chosen solvent over your intended storage period.

  • Q3: What are the likely degradation products I should look for?

    • A3: Based on the chemistry of diols and related cyclohexanols, the primary degradation products to anticipate are:

      • Dehydration Products: Various isomers of methylcyclohexenols.

      • Oxidation Product: 4-hydroxy-4-methylcyclohexanone.

  • Q4: Is this compound sensitive to light?

    • A4: While there is no specific data on the photostability of this compound, it is good laboratory practice to store all chemicals, especially those with reactive functional groups like alcohols, in amber vials or in the dark to prevent potential photolytic degradation.[4]

  • Q5: How can I confirm the purity and stability of my this compound?

    • A5: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a powerful technique.[5][6] Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS detector is also suitable. Comparing the chromatogram of a stored sample to that of a freshly opened or new sample can reveal the presence of degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade the this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[4][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Then, dissolve in the solvent to the stock concentration.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method (e.g., HPLC-UV/MS or GC-MS).

  • Compare the chromatograms to identify and characterize the degradation products.

Protocol 2: Routine Purity Check by HPLC

1. HPLC System and Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 200-210 nm, as the compound lacks a strong chromophore) or a universal detector like a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

3. Analysis:

  • Inject the sample and record the chromatogram.

  • Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Parameter Condition Rationale
Column C18 Reverse-PhaseGood for separating compounds of moderate polarity.
Mobile Phase Water/AcetonitrileCommon mobile phases for reverse-phase chromatography.
Detection Low UV or MS/CADThe compound lacks a strong UV chromophore, so low wavelength UV or a universal detector is necessary.

Visualizations

Potential Degradation Pathways

G cluster_main This compound cluster_dehydration Dehydration Products cluster_oxidation Oxidation Product main [Image of this compound structure] dehydrated [Image of a methylcyclohexenol structure] main->dehydrated  Acid / Heat   (Dehydration) oxidized [Image of 4-hydroxy-4-methylcyclohexanone structure] main->oxidized  Oxidizing Agent   (Oxidation of sec-alcohol) G start Unexpected Results (e.g., new peaks, low yield) check_purity Check Purity of Starting Material start->check_purity purity_ok Purity is OK check_purity->purity_ok purity_bad Purity is Low/ Degraded check_purity->purity_bad review_reaction Review Reaction Conditions (pH, Temp, Reagents) purity_ok->review_reaction review_storage Review Storage Conditions (Temp, Atmosphere, Container) purity_bad->review_storage re_purify Re-purify or Use New Batch review_storage->re_purify modify_conditions Modify Conditions (e.g., lower temp, inert atm) review_reaction->modify_conditions proceed Proceed with Experiment review_reaction->proceed Conditions are optimal re_purify->check_purity modify_conditions->proceed

References

Technical Support Center: Catalyst Selection for 1-Methylcyclohexane-1,4-diol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1-Methylcyclohexane-1,4-diol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of catalyst selection and reaction optimization for this versatile diol. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Introduction: The Unique Reactivity of this compound

This compound is a bifunctional molecule containing both a tertiary alcohol at the C1 position and a secondary alcohol at the C4 position. This structural feature is the primary determinant of its reactivity and presents both challenges and opportunities in synthetic chemistry. The selection of a catalyst dictates which functional group reacts and what product is formed. The two principal reaction pathways we will discuss are selective oxidation of the secondary alcohol and regioselective dehydration of the tertiary alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a catalyst for reactions with this compound?

A1: The most critical factor is the desired transformation. Are you aiming for oxidation of the secondary alcohol to a ketone, or dehydration of the tertiary alcohol to an alkene? The inherent differences in the reactivity of tertiary and secondary alcohols are key. Tertiary alcohols are resistant to oxidation but readily undergo dehydration via stable carbocation intermediates.[1][2] Conversely, secondary alcohols are readily oxidized to ketones but are less prone to dehydration than their tertiary counterparts. Catalyst choice, reaction temperature, and solvent all play crucial roles in controlling the selectivity of these transformations.

Q2: Why is the tertiary alcohol at C1 more likely to undergo dehydration than the secondary alcohol at C4?

A2: Acid-catalyzed dehydration of alcohols proceeds via an E1 elimination mechanism, which involves the formation of a carbocation intermediate after the protonation of the hydroxyl group and subsequent loss of water.[3] The stability of the carbocation is paramount to the reaction rate. The tertiary alcohol at C1 forms a relatively stable tertiary carbocation, whereas the secondary alcohol at C4 would form a less stable secondary carbocation. Consequently, the energy barrier for the dehydration of the tertiary alcohol is significantly lower, making it the preferred site of elimination under acidic conditions.

Q3: Can I selectively oxidize the secondary alcohol at C4 without affecting the tertiary alcohol at C1?

A3: Yes, this is a highly achievable and common transformation. Tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, making them resistant to oxidation under standard conditions that do not involve C-C bond cleavage.[1][2] A wide array of oxidizing agents are selective for primary and secondary alcohols. Therefore, you can selectively convert the secondary alcohol of this compound to a ketone, yielding 4-hydroxy-4-methylcyclohexanone, while leaving the tertiary alcohol intact.

Q4: What are the expected major products from the acid-catalyzed dehydration of this compound?

A4: The initial and kinetically favored product is typically 4-methylcyclohex-3-en-1-ol, resulting from the dehydration of the tertiary alcohol. However, under more forcing conditions (higher temperatures, longer reaction times), a second dehydration of the remaining secondary alcohol can occur. The product distribution can be complex and may include various isomers of methylcyclohexene and methylenecyclohexane if complete dehydration occurs. The most thermodynamically stable alkene, typically the most substituted one according to Zaitsev's rule, is often the major product in exhaustive dehydration.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Scenario 1: Selective Oxidation to 4-hydroxy-4-methylcyclohexanone

Problem 1.1: Low or no conversion of the starting diol.

  • Potential Cause A: Inactive Catalyst/Reagent. The oxidizing agent may have degraded. For instance, pyridinium chlorochromate (PCC) can be sensitive to moisture.

    • Solution: Use freshly prepared or properly stored reagents. Ensure anhydrous conditions if the chosen reagent requires it.

  • Potential Cause B: Insufficient Catalyst Loading or Reaction Time. The reaction may be slow under the current conditions.

    • Solution: Increase the molar equivalents of the oxidizing agent. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Potential Cause C: Inappropriate Solvent. The chosen solvent may not be suitable for the reaction.

    • Solution: For many chromium-based oxidations, dichloromethane (DCM) is a common solvent. Ensure the starting material is soluble in the chosen solvent system.[1]

Problem 1.2: Formation of multiple byproducts and a complex reaction mixture.

  • Potential Cause A: Over-oxidation or Side Reactions. While tertiary alcohols are generally stable, harsh oxidizing conditions (e.g., hot, concentrated potassium permanganate) can lead to C-C bond cleavage.

    • Solution: Employ milder, more selective oxidizing agents. A table of recommended catalysts is provided below. Maintain strict temperature control.

  • Potential Cause B: Contamination of Starting Material. Impurities in the this compound can lead to unforeseen side products.

    • Solution: Verify the purity of the starting material by NMR or melting point analysis before commencing the reaction.

Catalyst SystemTypical ConditionsSelectivityReference
Pyridinium Chlorochromate (PCC)CH₂Cl₂, Room TemperatureHigh for 2° alcohol--INVALID-LINK--
Jones Reagent (CrO₃, H₂SO₄, acetone)Acetone, 0°C to Room Temp.High for 2° alcohol--INVALID-LINK--
TEMPO/NaOClCH₂Cl₂/H₂O, 0°C to Room Temp.Excellent for 2° alcohol--INVALID-LINK--
Scenario 2: Regioselective Dehydration to 4-methylcyclohex-3-en-1-ol

Problem 2.1: Low yield of the desired dehydrated product.

  • Potential Cause A: Incomplete Reaction. The reaction may not have reached equilibrium or completion.

    • Solution: Increase the reaction temperature or use a stronger acid catalyst (e.g., moving from phosphoric acid to sulfuric acid, with caution). The removal of water using a Dean-Stark apparatus can drive the equilibrium towards the products.[3]

  • Potential Cause B: Reversibility of the Reaction. The addition of water back to the alkene can occur if water is not effectively removed from the reaction mixture.

    • Solution: As mentioned, use a Dean-Stark trap or other methods to sequester the water byproduct.

Problem 2.2: Formation of multiple alkene isomers and/or dialkenes.

  • Potential Cause A: Overly Harsh Reaction Conditions. High temperatures and strong acids can promote the dehydration of the secondary alcohol as well, leading to a mixture of dienes. Carbocation rearrangements can also lead to a mixture of alkene isomers.[5]

    • Solution: Use milder acidic catalysts (e.g., phosphoric acid instead of sulfuric acid) and maintain the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely and stop it once the desired product is maximized.

  • Potential Cause B: Isomerization of the Product. The initially formed alkene may isomerize to a more stable regioisomer under the reaction conditions.

    • Solution: To isolate the kinetic product, aim for lower conversion rates and shorter reaction times.

Acid CatalystTypical ConditionsNotesReference
Phosphoric Acid (85%)100-160 °C, with distillationGenerally provides good selectivity for the initial dehydration.--INVALID-LINK--
Sulfuric Acid (conc.)80-120 °CMore vigorous, higher risk of charring and multiple products.--INVALID-LINK--
p-Toluenesulfonic acid (TsOH)Toluene, reflux with Dean-StarkA solid catalyst that is often easier to handle.--INVALID-LINK--

Experimental Protocols

Protocol 1: Selective Oxidation using PCC

Objective: To synthesize 4-hydroxy-4-methylcyclohexanone.

  • Setup: In a fume hood, add pyridinium chlorochromate (PCC) (1.5 equivalents) to a round-bottom flask containing dichloromethane (DCM).

  • Reaction: Dissolve this compound (1 equivalent) in DCM and add it to the PCC suspension in one portion.

  • Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography to obtain pure 4-hydroxy-4-methylcyclohexanone.

Protocol 2: Regioselective Dehydration using Phosphoric Acid

Objective: To synthesize 4-methylcyclohex-3-en-1-ol.

  • Setup: Assemble a simple distillation apparatus with a heating mantle. Place this compound (1 equivalent) and 85% phosphoric acid (0.3 equivalents) in the distillation flask.

  • Reaction: Heat the mixture gently. The product, being more volatile than the starting diol, will distill over with water.

  • Collection: Collect the distillate in a receiving flask cooled in an ice bath.

  • Workup: Separate the organic layer from the aqueous layer in the distillate. Wash the organic layer with a saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and purify by fractional distillation.

Visualizing the Pathways

ReactionPathways Start This compound Ketone 4-Hydroxy-4-methylcyclohexanone Start->Ketone Selective Oxidation (e.g., PCC, TEMPO) Alkene 4-Methylcyclohex-3-en-1-ol Start->Alkene Mild Acid-Catalyzed Dehydration (e.g., H₃PO₄) Dienes Mixture of Dienes and Isomeric Alkenes Alkene->Dienes Forcing Acid-Catalyzed Dehydration (e.g., H₂SO₄, heat)

Caption: Reaction pathways for this compound.

TroubleshootingLogic cluster_oxidation Oxidation Troubleshooting cluster_dehydration Dehydration Troubleshooting Ox_Problem Low Conversion? Ox_Cause1 Inactive Reagent Ox_Problem->Ox_Cause1 Yes Ox_Cause2 Insufficient Loading/Time Ox_Problem->Ox_Cause2 Yes Ox_Solution1 Use Fresh Reagent Ox_Cause1->Ox_Solution1 Ox_Solution2 Increase Equivalents/Time Ox_Cause2->Ox_Solution2 Dehyd_Problem Multiple Products? Dehyd_Cause Harsh Conditions Dehyd_Problem->Dehyd_Cause Yes Dehyd_Solution Use Milder Acid/ Lower Temperature Dehyd_Cause->Dehyd_Solution

References

Validation & Comparative

A Comparative Analysis of Cis and Trans Isomers of 1-Methylcyclohexane-1,4-diol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the spatial arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Even subtle changes in the three-dimensional structure can lead to profound differences in physical properties, reactivity, and biological activity. This guide provides an in-depth comparison of the cis and trans isomers of 1-Methylcyclohexane-1,4-diol, offering experimental insights and data to inform synthetic strategies and application-focused research.

The two isomers, cis-1-methylcyclohexane-1,4-diol and trans-1-methylcyclohexane-1,4-diol, share the same molecular formula (C₇H₁₄O₂) and connectivity, yet their distinct stereoisomeric relationship dictates their unique chemical and physical behaviors.[1] Understanding these differences is critical for researchers leveraging these scaffolds in fields ranging from medicinal chemistry to materials science.

Structural and Conformational Analysis: The Decisive Factor

The fundamental differences between the cis and trans isomers of this compound arise from their preferred chair conformations. The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

  • trans-1-Methylcyclohexane-1,4-diol: In its most stable conformation, the trans isomer can position both the C1-methyl group and the C4-hydroxyl group in equatorial positions. This arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that destabilize a molecule. This diequatorial conformation is significantly more stable.[2]

  • cis-1-Methylcyclohexane-1,4-diol: The cis isomer is conformationally constrained. In any chair conformation, one substituent must be axial while the other is equatorial. The ring will flip between two chair forms, but in either case, the energetic penalty of having a bulky group in an axial position cannot be avoided. This inherent steric strain makes the cis isomer less thermodynamically stable than the trans isomer.[2]

This conformational disparity is the root cause of the observable differences in their properties and reactivity.

graph Conformational_Analysis { layout=neato; node [shape=plaintext]; edge [style=invis];

}

Fig 1. Conformational preferences of isomers.
Comparative Physicochemical Properties

The structural differences manifest in measurable physical properties. While comprehensive experimental data for these specific compounds is sparse in publicly available literature, trends can be predicted based on well-established principles of stereochemistry. Generally, the more stable and symmetrical trans isomer is expected to have a higher melting point due to more efficient crystal lattice packing.

Propertycis-1-Methylcyclohexane-1,4-dioltrans-1-Methylcyclohexane-1,4-diolRationale for Difference
Molecular Formula C₇H₁₄O₂[1]C₇H₁₄O₂[1]Identical
Molecular Weight 130.18 g/mol [1][3]130.18 g/mol [1][3]Identical
CAS Number 124899-25-8[1][4]124899-26-9[1][5]Unique Isomer Identifier
Melting Point Lower (predicted)Higher (predicted)The higher symmetry and stability of the trans isomer allow for more favorable packing in the crystal lattice.
Boiling Point 234.0 °C (for mixture)[3]234.0 °C (for mixture)[3]Isomers often have very similar boiling points, making separation by distillation difficult.
Thermodynamic Stability Less StableMore StableThe trans isomer can adopt a low-energy diequatorial conformation, avoiding steric strain.[2]
¹H & ¹³C NMR Spectra Distinct chemical shiftsDistinct chemical shiftsThe axial vs. equatorial positions of the -OH and -CH₃ groups result in different magnetic environments for the ring protons and carbons.
Synthesis and Stereocontrol: An Experimental Approach

Achieving stereocontrol in the synthesis of these diols is a key challenge. The most common precursor is 4-hydroxy-4-methylcyclohexanone or 1-methylcyclohexane-1,4-dione. The stereochemical outcome is determined by the choice of reducing agent and reaction conditions, which dictates the direction of hydride attack on the carbonyl group.

graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", color="#5F6368"];

}

Fig 2. General synthetic strategy for isomers.

Rationale behind Reagent Choice:

  • For the trans isomer (Equatorial alcohol): Small, unhindered reducing agents like sodium borohydride (NaBH₄) will preferentially attack the carbonyl from the less hindered axial direction. This leads to the formation of the more stable equatorial alcohol, yielding the trans product.

  • For the cis isomer (Axial alcohol): To force the formation of the less stable axial alcohol, a sterically bulky reducing agent is required. Reagents like L-Selectride® (lithium tri-sec-butylborohydride) are too large to approach from the axial face and are forced to deliver the hydride from the equatorial face, resulting in the cis product.

Experimental Protocols

Protocol 1: Synthesis of trans-1-Methylcyclohexane-1,4-diol

This protocol is based on the reduction of a suitable ketone precursor with a non-hindered reducing agent.

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-methylcyclohexane-1,4-dione (1.0 eq) in anhydrous methanol at 0 °C.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[6]

  • Quenching: Carefully quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the trans isomer.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of cis-1-Methylcyclohexane-1,4-diol

This protocol utilizes a sterically demanding reducing agent to favor the formation of the axial alcohol.

  • Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 1-methylcyclohexane-1,4-dione (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Add L-Selectride® (1.0 M solution in THF, 2.5 eq) dropwise via syringe to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 3-5 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by the slow, dropwise addition of 3 M sodium hydroxide (NaOH), followed by the careful addition of 30% hydrogen peroxide (H₂O₂).

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Remove the solvent in vacuo and purify the resulting oil or solid by flash chromatography to isolate the pure cis isomer.

  • Characterization: Verify the stereochemistry and purity of the final product by spectroscopic methods (NMR, MS).

Comparative Reactivity

The orientation of the hydroxyl groups (axial vs. equatorial) directly impacts their reactivity.

  • Esterification: The equatorial hydroxyl group in the trans isomer is sterically more accessible than the axial hydroxyl group in the cis isomer. Consequently, the trans isomer will typically undergo esterification at a faster rate when reacted with acyl chlorides or anhydrides.[7] This principle, known as conformational analysis, is a cornerstone of organic chemistry.[7]

  • Oxidation: Oxidation of the secondary hydroxyl group to a ketone is also sensitive to the steric environment. The equatorial hydroxyl group of the trans isomer is generally oxidized more readily than the more hindered axial hydroxyl group of the cis isomer.

  • Intramolecular Reactions: The fixed spatial relationship between the two hydroxyl groups in each isomer can be exploited. For example, the cis isomer, with its 1,4-axial-equatorial arrangement, might be a candidate for forming cyclic ethers or other structures through intramolecular reactions under specific conditions, a pathway less favorable for the trans isomer where the groups are further apart in the diequatorial conformation.

Applications in Drug Discovery and Materials Science

The rigid, well-defined conformations of these diols make them valuable scaffolds.

  • Drug Development: In medicinal chemistry, the cyclohexane ring serves as a non-aromatic bioisostere for a phenyl ring. The hydroxyl groups provide points for further functionalization, and the stereochemistry is crucial for achieving precise ligand-receptor interactions. The choice between a cis or trans scaffold allows for the fine-tuning of the orientation of pharmacophoric groups in three-dimensional space.

  • Polymer Chemistry: Diols are fundamental monomers for the synthesis of polyesters and polyurethanes. The stereochemistry of the diol monomer can influence the polymer's properties, such as its crystallinity, thermal stability, and mechanical strength. The more symmetrical trans isomer might lead to more ordered, semi-crystalline polymers, whereas the less symmetrical cis isomer could produce more amorphous materials.

Conclusion

The cis and trans isomers of this compound, while structurally similar, are distinct chemical entities governed by the principles of conformational analysis. The trans isomer is the thermodynamically more stable of the pair due to its preferred diequatorial conformation, which minimizes steric strain. This stability influences its physical properties and enhances the reactivity of its equatorial hydroxyl groups. The cis isomer, with its inherent axial substituent, is less stable and sterically more hindered.

For researchers, the choice between these isomers is a strategic one. The ability to selectively synthesize either the cis or trans form provides a powerful tool for controlling molecular geometry, which is essential for designing new drugs, catalysts, and advanced materials. The experimental protocols and comparative data presented in this guide serve as a foundational resource for making informed decisions in the laboratory.

References

A Guide to the Structural-Stereochemical Validation of 1-Methylcyclohexane-1,4-diol by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural and stereochemical assignment of molecules is a cornerstone of rigorous scientific practice. Substituted cyclohexanes, such as 1-methylcyclohexane-1,4-diol, present a particularly interesting challenge due to the existence of cis and trans stereoisomers, each with distinct three-dimensional arrangements that can significantly influence their physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the validation of this compound, with a primary focus on the power and nuances of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.

The Challenge: Differentiating Cis and Trans Isomers

This compound can exist as two diastereomers: cis-1-methylcyclohexane-1,4-diol and trans-1-methylcyclohexane-1,4-diol. In the cis isomer, the methyl and hydroxyl groups at positions 1 and 4 are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. These seemingly subtle differences in stereochemistry lead to distinct conformational preferences, which are readily probed by ¹H NMR.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain.[1][2][3] In this conformation, substituents can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions. Due to unfavorable 1,3-diaxial interactions, bulkier substituents preferentially occupy the more spacious equatorial positions.[2][3][4] This principle is fundamental to interpreting the ¹H NMR spectra of the two isomers of this compound.

cluster_cis cis-1-Methylcyclohexane-1,4-diol cluster_trans trans-1-Methylcyclohexane-1,4-diol cis_ae Axial-Equatorial Conformer cis_ea Equatorial-Axial Conformer cis_ae->cis_ea Ring Flip trans_ee Diequatorial Conformer (More Stable) trans_aa Diaxial Conformer (Less Stable) trans_ee->trans_aa Ring Flip cluster_workflow Structural Validation Workflow synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr_acq ¹H NMR Data Acquisition purification->nmr_acq data_proc Data Processing (Phasing, Referencing, Integration) nmr_acq->data_proc analysis Spectral Analysis (Chemical Shift, Multiplicity) data_proc->analysis structure_confirm Structure and Stereochemistry Confirmation analysis->structure_confirm alt_methods Complementary Analysis (¹³C NMR, MS, etc.) analysis->alt_methods alt_methods->structure_confirm

References

13C NMR chemical shifts of 1-Methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the ¹³C NMR Chemical Shifts of 1-Methylcyclohexane-1,4-diol: A Comparative Analysis for Stereochemical Assignment

In the landscape of drug discovery and organic synthesis, the unambiguous determination of molecular structure, particularly stereochemistry, is paramount. For cyclic systems like substituted cyclohexanes, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹³C NMR, stands as a powerful and accessible tool for elucidating the spatial arrangement of substituents. This guide provides an in-depth comparison of the expected ¹³C NMR chemical shifts for the diastereomers of this compound, offering researchers a framework for stereochemical assignment supported by fundamental principles and experimental data from analogous systems.

The Decisive Role of Stereochemistry

The orientation of the methyl and hydroxyl groups in this compound significantly influences its physical, chemical, and biological properties. The cis and trans isomers, arising from the relative positions of these substituents, can exhibit different pharmacological activities and metabolic profiles. Consequently, precise stereochemical characterization is not merely an academic exercise but a critical step in the development of safe and effective therapeutics.

¹³C NMR as a Stereochemical Probe

¹³C NMR spectroscopy is exquisitely sensitive to the local electronic environment of each carbon atom in a molecule. The chemical shift (δ) of a carbon nucleus is influenced by factors such as hybridization, inductive effects, and, crucially for stereochemical analysis, steric interactions. In cyclohexane derivatives, the rigid chair conformation imposes distinct spatial relationships between substituents, leading to predictable and interpretable differences in their ¹³C NMR spectra.

A key principle governing these differences is the γ-gauche effect . This effect describes the shielding (an upfield shift to a lower ppm value) of a carbon atom when it is in a gauche (a 60° dihedral angle) relationship with a substituent at the γ-position. In cyclohexane rings, this interaction is prominent between an axial substituent and the syn-axial carbons at the C-3 and C-5 positions.[1][2] An axial methyl group, for instance, will experience steric compression from the syn-axial hydrogens, leading to a characteristic upfield shift compared to its equatorial counterpart.[3]

Comparative Analysis of this compound Diastereomers

For our analysis, we will consider the most stable chair conformations for both the cis and trans isomers. In both cases, the substituent at the quaternary carbon C-1 (the methyl group) will have one group axial and one equatorial. For the purpose of this guide, we will assume the hydroxyl group at C-1 is equatorial and the methyl group is axial in the most stable conformation of both diols, to minimize 1,3-diaxial interactions. The key difference will be the orientation of the C-4 hydroxyl group.

Table 1: Predicted ¹³C NMR Chemical Shifts (in ppm) for the Diastereomers of this compound

Carbon Atomcis-1-Methylcyclohexane-1,4-diol (Predicted)trans-1-Methylcyclohexane-1,4-diol (Predicted)Rationale for Chemical Shift Differences
C-1 ~72-75~72-75The local environment of the quaternary carbon bearing a methyl and a hydroxyl group is similar in both isomers.
C-2, C-6 ~30-34~35-39In the cis isomer, the axial C-4 hydroxyl group will have a γ-gauche interaction with C-2 and C-6, causing a slight shielding effect (upfield shift) compared to the trans isomer where the C-4 hydroxyl is equatorial.
C-3, C-5 ~30-34~35-39Similar to C-2 and C-6, the axial C-4 hydroxyl in the cis isomer will shield C-3 and C-5 via the γ-gauche effect.
C-4 ~65-68~70-73The carbon bearing an axial hydroxyl group (in the cis isomer) is typically shielded relative to the carbon with an equatorial hydroxyl group (in the trans isomer).
-CH₃ ~25-28~25-28The environment of the methyl group at C-1 is largely unaffected by the stereochemistry at C-4.

Note: These are estimated chemical shifts based on data from related substituted cyclohexanols and the principles of substituent effects. Actual experimental values may vary depending on the solvent and other experimental conditions.

Visualizing the Stereochemical Influence

The following diagram illustrates the structural differences between the cis and trans isomers and the key through-space interactions that lead to the predicted differences in their ¹³C NMR spectra.

G cluster_cis cis-1-Methylcyclohexane-1,4-diol cluster_trans trans-1-Methylcyclohexane-1,4-diol cis_struct Chair Conformation - C1-OH (eq) - C1-CH3 (ax) - C4-OH (ax) cis_effect γ-gauche effect between axial C4-OH and C2, C6, C3, C5 cis_struct->cis_effect cis_result Upfield shift (shielding) of C2, C3, C5, C6 and C4 cis_effect->cis_result trans_result Downfield shift (deshielding) of C2, C3, C5, C6 and C4 relative to cis isomer cis_result->trans_result Distinct Chemical Shifts Enable Stereochemical Assignment trans_struct Chair Conformation - C1-OH (eq) - C1-CH3 (ax) - C4-OH (eq) trans_effect Absence of key γ-gauche interaction from C4-OH trans_struct->trans_effect trans_effect->trans_result

Caption: Logical workflow illustrating the stereochemical basis for differing ¹³C NMR shifts in cis- and trans-1-methylcyclohexane-1,4-diol.

Comparison with Alternative Compounds

To further ground our predictions, it is instructive to compare the expected spectra of this compound with those of simpler, related molecules.

Table 2: Experimental ¹³C NMR Chemical Shifts (in ppm) of Related Cyclohexane Derivatives

CompoundC-1C-2/C-6C-3/C-5C-4-CH₃
Cyclohexane [4]27.127.127.127.1-
trans-1,4-Dimethylcyclohexane [5]32.835.835.832.822.8
cis-1,4-Dimethylcyclohexane [6][7]30.630.630.630.620.3
trans-1,4-Cyclohexanediol [8]70.535.535.570.5-

The data in Table 2 clearly demonstrates the shielding effect of axial substituents. In cis-1,4-dimethylcyclohexane, where one methyl group is axial and the other is equatorial, the ring carbons are shielded relative to the all-equatorial arrangement in the trans isomer. This provides strong experimental support for the predictions made for this compound.

Experimental Protocol for ¹³C NMR Acquisition

To obtain high-quality, interpretable ¹³C NMR spectra for the stereochemical analysis of this compound, the following protocol is recommended.

Objective: To acquire quantitative ¹³C NMR spectra of the sample to allow for the clear identification of all carbon signals and their comparison between isomers.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample of this compound

  • Internal standard (optional, e.g., tetramethylsilane - TMS)

Procedure:

  • Sample Preparation:

    • Dissolve 10-20 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, but DMSO-d₆ may be preferred if solubility is an issue or to observe the exchange of the hydroxyl protons.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is crucial for resolving closely spaced peaks.

  • Acquisition Parameters:

    • Select a standard proton-decoupled ¹³C NMR experiment.

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbons (e.g., 0-220 ppm).

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a sufficient number of scans is required to achieve a good signal-to-noise ratio. Start with 128 or 256 scans and increase as needed.

    • Relaxation Delay (d1): For quantitative analysis, a longer relaxation delay is necessary to allow for the full relaxation of all carbon nuclei, especially quaternary carbons. A delay of 2-5 seconds is recommended.[9] For routine qualitative comparison, a shorter delay (e.g., 1 second) may be sufficient.

    • Pulse Angle: A 30-45° pulse angle is often a good compromise between signal intensity and relaxation time.

  • Data Processing:

    • After acquisition, perform a Fourier transform on the Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale. If TMS is not used as an internal standard, the solvent peak can be used as a reference (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks if quantitative information is desired.

  • Spectral Analysis:

    • Identify and assign the peaks based on their chemical shifts and comparison to the predicted values and data from related compounds.

    • Pay close attention to the chemical shifts of the ring carbons (C-2, C-3, C-4, C-5, C-6) to deduce the stereochemistry based on the principles outlined in this guide.

Conclusion

¹³C NMR spectroscopy provides a robust and reliable method for the stereochemical assignment of this compound diastereomers. By understanding and applying the principle of the γ-gauche effect, researchers can confidently distinguish between the cis and trans isomers based on the predictable shielding and deshielding patterns of the cyclohexane ring carbons. The comparative data from analogous compounds and the detailed experimental protocol provided herein serve as a comprehensive resource for scientists and drug development professionals engaged in the synthesis and characterization of complex cyclic molecules.

References

The Impact of Methyl Substitution on Cycloaliphatic Polyesters: A Comparative Analysis of 1-Methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced polymeric materials with tailored properties, the strategic selection of monomers is paramount. Cycloaliphatic diols, for instance, are a critical class of building blocks known to impart enhanced thermal stability, mechanical robustness, and chemical resistance to polyesters when incorporated into the polymer backbone.[1] While 1,4-cyclohexanedimethanol (CHDM) is a widely studied and commercially significant diol in this category, its substituted derivatives, such as 1-Methylcyclohexane-1,4-diol, present intriguing possibilities for further performance modifications. This guide provides a comprehensive comparison of the anticipated performance of this compound in polyesters versus established diols, grounded in fundamental principles of polymer chemistry and available data on related structures.

While direct, publicly available experimental data on the performance of polyesters synthesized exclusively from this compound is limited, we can construct a scientifically robust comparative analysis. This is achieved by examining the well-documented performance of polyesters derived from its parent structure, 1,4-cyclohexanedimethanol (CHDM), and then logically extending these findings to predict the influence of the methyl group.

The Unsubstituted Benchmark: Performance of 1,4-Cyclohexanedimethanol (CHDM) in Polyesters

Polyesters derived from CHDM, such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), are known for their superior properties compared to their linear aliphatic counterparts like polyethylene terephthalate (PET). The rigid and bulky cyclohexane ring disrupts chain packing to a degree that can be tailored by the cis/trans isomer ratio, leading to a unique combination of properties.[1]

Key performance attributes of CHDM-based polyesters include:

  • Elevated Thermal Stability : The rigidity of the cyclohexane ring restricts chain mobility, resulting in higher glass transition temperatures (Tg) and melting temperatures (Tm).[1]

  • Enhanced Mechanical Properties : The robust cycloaliphatic structure contributes to increased tensile strength and modulus.

  • Improved Chemical Resistance : The cyclohexane moiety offers protection against hydrolysis and chemical attack.

The Methyl Effect: Projecting the Performance of this compound

The introduction of a methyl group onto the cyclohexane ring at the 1-position, creating this compound, is anticipated to introduce distinct modifications to the resulting polyester's properties. The following table outlines a comparative projection of these properties against those of polyesters synthesized with common diols.

PropertyEthylene Glycol (in PET)1,4-Butanediol (in PBT)1,4-Cyclohexanedimethanol (in PCT)This compound (Projected)
Glass Transition Temp. (Tg) ~67-81 °C~22-43 °C~85-110 °CPotentially higher than CHDM
Melting Temperature (Tm) ~250-265 °C~224-230 °C~285-315 °CPotentially lower than CHDM
Crystallinity Semi-crystallineSemi-crystallineSemi-crystalline (tunable with isomer ratio)Likely reduced compared to CHDM
Mechanical Strength HighGoodVery HighPotentially high, with modified toughness
Chemical Resistance GoodGoodExcellentExcellent
Causality Behind the Projections:

The presence of the methyl group on the cyclohexane ring introduces steric hindrance. This is expected to have a dual effect on the polymer's microstructure:

  • Disruption of Chain Packing : The methyl group will likely interfere with the regular packing of the polymer chains. This would lead to a reduction in the degree of crystallinity and a potentially lower melting temperature compared to a polyester made with unsubstituted CHDM.

  • Increased Rigidity and Tg : While disrupting crystallinity, the methyl group also adds to the steric bulk of the repeating unit, further restricting segmental motion along the polymer backbone. This is anticipated to result in an increase in the glass transition temperature (Tg), leading to a material that is stiffer and retains its rigidity at higher temperatures.

Experimental Validation: A Protocol for Comparative Polyester Synthesis and Characterization

To empirically validate the projected performance of this compound, a controlled synthesis and characterization of a series of polyesters is necessary. The following protocol outlines a robust methodology for such a study.

Diagram of Experimental Workflow

G cluster_synthesis Polyester Synthesis cluster_characterization Characterization cluster_comparison Comparative Analysis Monomers Diol (e.g., this compound) + Dicarboxylic Acid (e.g., Terephthalic Acid) Catalyst Catalyst Addition (e.g., Antimony Trioxide) Monomers->Catalyst Esterification Esterification (Melt, N2 atmosphere, 190-230°C) Catalyst->Esterification Polycondensation Polycondensation (High Vacuum, 250-280°C) Esterification->Polycondensation Polymer Resulting Polyester Polycondensation->Polymer DSC Thermal Analysis (DSC) - Tg, Tm, Crystallinity Polymer->DSC TGA Thermogravimetric Analysis (TGA) - Decomposition Temperature Polymer->TGA GPC Molecular Weight (GPC) - Mn, Mw, PDI Polymer->GPC Tensile Mechanical Testing (UTM) - Tensile Strength, Modulus, Elongation Polymer->Tensile NMR Structural Analysis (NMR) - Composition, Structure Confirmation Polymer->NMR Data Data Compilation & Comparison Table DSC->Data TGA->Data GPC->Data Tensile->Data NMR->Data Analysis Structure-Property Relationship Analysis Data->Analysis

References

A Comparative Guide to the Antimicrobial Potential of 1-Methylcyclohexane-1,4-diol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds as potential antimicrobial agents is a cornerstone of modern drug discovery. Cyclohexane derivatives have emerged as a promising class of compounds, with various functionalized structures demonstrating significant bioactivity.[1][2][3] This guide provides a comparative analysis of the potential antimicrobial activity of 1-Methylcyclohexane-1,4-diol by examining the experimentally determined activities of its structural analogs. While direct antimicrobial data for this compound is not extensively available in the public domain, a review of related cyclohexane derivatives allows us to infer its potential efficacy and guide future research endeavors.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antimicrobial agents. We will delve into the structure-activity relationships of relevant analogs, detail the experimental protocols for assessing antimicrobial efficacy, and present a comparative analysis of the available data.

The Rationale for Investigating Cyclohexane Derivatives

The cyclohexane ring is a versatile scaffold in medicinal chemistry, offering a three-dimensional arrangement of substituents that can be tailored for specific biological targets. Its derivatives have been investigated for a range of biological activities, including anticancer, antioxidant, analgesic, and anti-inflammatory properties.[2] Notably, various cyclohexane derivatives have demonstrated considerable antimicrobial properties against a spectrum of pathogens, including clinically relevant bacteria and fungi.[2] The lipophilicity and conformational flexibility of the cyclohexane moiety can be modulated through substitution, influencing its interaction with microbial membranes and intracellular targets.

Comparative Analysis of Antimicrobial Activity

To contextualize the potential of this compound, we will examine the antimicrobial activities of structurally related cyclohexane derivatives reported in the literature. The key structural features for comparison include the cyclohexane backbone, the presence and position of hydroxyl groups, and the influence of other substituents.

Table 1: Comparative Antimicrobial Activity of Cyclohexane Derivatives
Compound/Derivative ClassTest Organism(s)MethodActivity Metric (e.g., MIC in µg/mL, Zone of Inhibition in mm)Reference(s)
N,N-dibenzyl-cyclohexane-1,2-diamine derivativesGram-positive and Gram-negative bacteria, Candida albicans, Candida glabrata, Geotrichum candidumBroth microdilutionMIC values ranging from 0.0005-0.032 µg/mL against some bacterial strains (more active than tetracycline)[4]
Adamantyl based cyclohexane diamine derivativesMethicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosisNot specifiedMIC values in the range of 8–64 µg/mL against 26 out of 29 MRSA strains[2]
Cyclohexane-1,3-dione metal complexesEscherichia coli, Enterococcus faecalis, Staphylococcus aureus, Salmonella typhimuriumDisc diffusionVariable zones of inhibition, with some complexes showing medium-level activity compared to ampicillin[5]
Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acidStaphylococcus aureus, Mycobacterium smegmatis, Escherichia coli, Yersinia enterocolitica, Klebsiella pneumoniae, Candida albicansBroth microdilutionMIC values ranging from 64 to >512 µg/mL[6]
2-{1'-Aryl-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride derivativesBacillus megaterium, Staphylococcus aureus, Escherichia coli, Serratia marcescens, Aspergillus niger, Anrobacter awamoriCup-plate methodModerate to significant zones of inhibition compared to standard antibiotics

Discussion of Structure-Activity Relationships (SAR):

The data presented in Table 1 highlights several key trends in the antimicrobial activity of cyclohexane derivatives:

  • Amine Functionalization: The potent activity of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives suggests that the presence of amino groups, particularly when appropriately substituted, is a critical determinant for strong antibacterial and antifungal action.[4]

  • Lipophilicity: The introduction of bulky, lipophilic groups like adamantyl can enhance activity against certain bacteria, such as MRSA.[2] This is consistent with the general principle that increased lipophilicity can facilitate membrane disruption or transport into the microbial cell.[1][7]

  • Metal Complexation: The chelation of cyclohexane-1,3-dione ligands with metal ions can impart or enhance antimicrobial activity, indicating that these derivatives could act as ionophores or interfere with essential metal-dependent enzymes in microbes.[5]

  • Substituent Position: While not explicitly detailed for all compounds, the relative stereochemistry and positions of functional groups on the cyclohexane ring are known to significantly influence biological activity.

For this compound, the presence of two hydroxyl groups suggests the potential for hydrogen bonding interactions with biological targets. The methyl group introduces a degree of lipophilicity. Based on the SAR of related compounds, its activity is likely to be modest compared to the more complex and functionalized derivatives but could be a valuable starting point for further chemical modification.

Standardized Methodologies for Antimicrobial Susceptibility Testing

To ensure the reliability and comparability of antimicrobial activity data, standardized experimental protocols are essential. The following sections detail the core methodologies frequently employed in the screening and evaluation of novel antimicrobial compounds.[8][9]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10][11] The broth microdilution method is a widely accepted and commonly used technique for determining MIC values.[12][13][14]

Protocol for Broth Microdilution MIC Assay:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent. A series of two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth (MHB).[10][12][15]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]

  • Inoculation and Incubation: Each well containing the serially diluted compound is inoculated with the standardized bacterial suspension.[10] A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.[13] The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[10][12]

  • Determination of MIC: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[16][17]

Workflow for MIC Determination:

MIC_Workflow A Prepare serial dilutions of This compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate (e.g., 37°C for 18-24h) C->D E Visually assess for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18][19] This assay is a crucial next step after determining the MIC to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[20]

Protocol for MBC Assay:

  • Perform MIC Assay: The MBC test is conducted following the completion of an MIC assay.[20]

  • Subculturing: Aliquots (e.g., 10 µL) are taken from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).[16]

  • Plating: These aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).[16]

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.

  • Determination of MBC: The number of colonies on each plate is counted. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[16][19]

Agar Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative or semi-quantitative technique used to assess the susceptibility of a microorganism to an antimicrobial agent.[21][22][23]

Protocol for Agar Disk Diffusion:

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton agar).[21][24]

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[22]

  • Incubation: The plate is incubated under suitable conditions.[21]

  • Measurement of Zone of Inhibition: If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear area around the disk known as the zone of inhibition.[21][24][25] The diameter of this zone is measured in millimeters.[21] A larger zone of inhibition generally indicates greater antimicrobial potency.[21]

Experimental Setup for Disk Diffusion:

Disk_Diffusion cluster_plate Petri Dish with Agar lawn Bacterial Lawn disk Disk with Compound zone Zone of Inhibition

References

A Senior Application Scientist's Guide to Conformational Energy in Substituted Cyclohexanediols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The three-dimensional structure of a molecule is paramount in determining its biological activity. For cyclic molecules like cyclohexane derivatives, which form the backbone of many pharmaceutical compounds, understanding their conformational preferences is critical. This guide provides an in-depth analysis of the conformational energy differences in substituted cyclohexanediols, moving beyond simple steric arguments to explore the nuanced interplay of intramolecular forces and solvent effects. We will delve into the experimental and computational methodologies used to elucidate these energetic landscapes, offering a robust framework for researchers in medicinal chemistry and materials science.

The Fundamentals of Cyclohexane Conformation

The cyclohexane ring is not a planar hexagon. To relieve the angle strain of a flat ring (120° bond angles) and achieve the ideal tetrahedral bond angle of approximately 109.5°, it adopts puckered, three-dimensional conformations.[1] The most stable of these is the chair conformation , which minimizes both angle strain and torsional strain by ensuring all C-H bonds are staggered.

In the chair conformation, the twelve substituents on the ring are divided into two distinct sets:

  • Axial: Six substituents point straight up or down, parallel to the principal axis of the ring.

  • Equatorial: Six substituents point out from the "equator" of the ring.

These two forms are in rapid equilibrium at room temperature via a process called ring flipping , where an axial substituent becomes equatorial and vice versa.[2] For a monosubstituted cyclohexane, the two chair conformations are not equal in energy. The conformer with the substituent in the more spacious equatorial position is generally more stable to avoid unfavorable steric interactions.[1][3]

cluster_0 Chair Conformation cluster_1 Ring Flip a Axial (Up/Down) b Equatorial (Outward) c Axial d Equatorial c->d becomes

Caption: Axial vs. Equatorial Positions and Ring Flip.

Quantifying Steric Preference: The A-Value

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value , which is the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers.[4] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[4]

Table 1: Selected A-Values (kcal/mol)

SubstituentA-Value (kcal/mol)Notes
-OH0.7 - 0.9Highly solvent-dependent.[4][5]
-CH₃1.75Standard reference.[4]
-Cl0.53
-Br0.43Less sterically demanding than methyl.[4]
-C(CH₃)₃~4.9Acts as a conformational lock.[4]

The A-value for a hydroxyl group is notably variable and depends on the solvent.[4] This is a critical first clue that factors beyond simple sterics are at play in hydroxyl-substituted cyclohexanes.

Key Interactions Governing Cyclohexanediol Conformations

In disubstituted cyclohexanes, particularly diols, the conformational equilibrium is a delicate balance of several competing energetic factors. The simple addition of A-values is often insufficient to predict the most stable conformer.

  • 1,3-Diaxial Interactions: This is the primary source of steric strain for axial substituents. An axial group experiences repulsive interactions with the other two axial hydrogens (or other substituents) on the same side of the ring.[2] Each H/CH₃ interaction, for example, costs about 3.8 kJ/mol (0.9 kcal/mol) of stability.[2]

  • Gauche Interactions: For 1,2-disubstituted cyclohexanes, a gauche butane-type interaction exists between the two substituents.[6][7][8] This adds approximately 3.8 kJ/mol (0.9 kcal/mol) of strain.[6][7][8]

  • Intramolecular Hydrogen Bonding: This is a powerful, stabilizing non-covalent interaction that can occur between a hydrogen bond donor (one -OH group) and a hydrogen bond acceptor (the oxygen of the other -OH group). This interaction is highly dependent on the distance and geometry between the two hydroxyl groups and can dramatically alter conformational preferences.[9][10]

  • Solvent Effects: The surrounding solvent plays a crucial role.[9] Polar, protic solvents (like water or alcohols) can form intermolecular hydrogen bonds with the hydroxyl groups, competing with and often disrupting intramolecular hydrogen bonds.[5][11] In contrast, non-polar solvents (like CCl₄) allow intramolecular hydrogen bonds to dominate the equilibrium.[5][11]

Comparative Analysis of Cyclohexanediol Isomers

The relative positioning of the two hydroxyl groups leads to vastly different conformational landscapes for each isomer.

cis-1,2-Cyclohexanediol

In any chair conformation, this isomer must have one axial and one equatorial hydroxyl group (ax/eq). Ring flipping results in an identical, isoenergetic conformation. The key interaction is a gauche relationship between the two hydroxyl groups. Intramolecular hydrogen bonding is possible between the axial and equatorial groups, which helps to stabilize the chair conformation.

trans-1,2-Cyclohexanediol

This isomer can exist in a diequatorial (eq/eq) or a diaxial (ax/ax) conformation.

  • Diequatorial (eq/eq): This conformer avoids 1,3-diaxial interactions but still experiences a gauche interaction between the two hydroxyl groups.[6]

  • Diaxial (ax/ax): This conformer suffers from significant 1,3-diaxial steric strain. However, in non-polar solvents, this unfavorable conformation can be stabilized by a strong intramolecular hydrogen bond between the two axial hydroxyl groups.

The diequatorial conformer is generally favored, but the energy difference is often smaller than expected due to the potential for hydrogen bonding in the diaxial form.

cis-1,3-Cyclohexanediol

This is perhaps the most classic example of intramolecular forces overriding steric considerations. This isomer can exist as a diequatorial (eq/eq) or diaxial (ax/ax) conformer.

  • Diequatorial (eq/eq): Sterically, this would be predicted to be the most stable form.

  • Diaxial (ax/ax): This conformer places both hydroxyl groups in the sterically hindered axial positions. However, this geometry is perfectly pre-organized for a strong intramolecular hydrogen bond.[9]

In non-polar solvents like carbon tetrachloride, the stabilization from the intramolecular hydrogen bond (estimated at ~1.6 kcal/mol) is so significant that the diaxial conformer is favored, despite its inherent steric strain.[5][11] In polar, hydrogen-bond-accepting solvents like DMSO or water, this intramolecular bond is disrupted, and the diequatorial form becomes overwhelmingly dominant.[5][11]

cluster_0 cis-1,3-Cyclohexanediol cluster_1 trans-1,4-Cyclohexanediol a Diequatorial (eq,eq) Favored in Polar Solvents b Diaxial (ax,ax) Favored in Non-Polar Solvents (Intramolecular H-Bond) a->b Ring Flip c Diequatorial (eq,eq) Strongly Favored d Diaxial (ax,ax) Highly Unfavorable c->d Ring Flip

Caption: Key Conformational Equilibria in Cyclohexanediols.

trans-1,4-Cyclohexanediol

This isomer can exist as a diequatorial (eq/eq) or diaxial (ax/ax) conformer. The two hydroxyl groups are too far apart for any intramolecular hydrogen bonding. Therefore, the equilibrium is dictated almost entirely by sterics. The diequatorial conformer is vastly more stable than the diaxial form, which suffers from severe 1,3-diaxial interactions with no compensating stabilization.[12]

Table 2: Summary of Conformational Energy Differences (ΔG°)

CompoundConformation 1Conformation 2Favored ConformationΔG° (kcal/mol)SolventReference
cis-1,3-CyclohexanediolDiequatorialDiaxialDiequatorial2.7Water[5]
cis-1,3-CyclohexanediolDiequatorialDiaxialDiaxial-0.1 (i.e., 0.1 in favor of diaxial)CCl₄[5]
trans-1,2-Dimethylcyclohexane*DiequatorialDiaxialDiequatorial2.7 (11.4 kJ/mol)-[6][8]
CyclohexanolEquatorial OHAxial OHEquatorial OH0.9Protic Solvents[5]

Note: Data for dimethylcyclohexane is used as a proxy to illustrate the purely steric component in a 1,2-trans system without H-bonding.

Experimental Protocol: Determining Conformational Equilibrium via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for quantifying conformational equilibria.[9] The key is to cool the sample to a temperature where the ring-flipping process is slow on the NMR timescale, allowing for the observation of distinct signals for each conformer.

Step-by-Step Methodology
  • Sample Preparation: Dissolve a precise concentration of the cyclohexanediol sample in a suitable deuterated solvent (e.g., CD₂Cl₂, Toluene-d₈, or CS₂). Choose a solvent with a low freezing point that dissolves the analyte at the target temperature.

  • Initial Spectrum Acquisition (Room Temperature): Acquire a standard ¹H NMR spectrum at room temperature. The observed signals will be a population-weighted average of the two rapidly interconverting chair conformers.

  • Low-Temperature Experiment: Place the sample in the NMR spectrometer and slowly lower the temperature. Monitor the spectrum at regular intervals (e.g., every 10 K).

  • Coalescence and "Freeze-Out": As the temperature decreases, the rate of ring flipping slows. The averaged signals will broaden, then merge (coalescence), and finally resolve into two distinct sets of signals at a sufficiently low temperature (the "freeze-out" temperature). Each set of signals corresponds to one of the chair conformers.

  • Signal Assignment: Assign the signals to the axial and equatorial protons of each conformer. This is often done using 2D NMR techniques (like COSY and HSQC) and by analyzing the coupling constants (J-values). Axial protons typically exhibit large (~10-13 Hz) couplings to adjacent axial protons.

  • Quantification: Carefully integrate the area of well-resolved, non-overlapping signals corresponding to each conformer. The ratio of the integrals directly reflects the population ratio of the two conformers.

  • Calculation of ΔG°: Use the following equation to calculate the Gibbs free energy difference between the conformers: ΔG° = -RT ln(K_eq) where:

    • R is the gas constant (1.987 cal/mol·K)

    • T is the temperature in Kelvin

    • K_eq is the equilibrium constant (ratio of the major conformer to the minor conformer from integration).

G prep 1. Sample Preparation (Analyte in low-freezing solvent) rt_nmr 2. Acquire Room Temp NMR (Observe averaged signals) prep->rt_nmr cool 3. Cool Sample in Spectrometer (Monitor spectral changes) rt_nmr->cool freeze 4. 'Freeze-Out' Conformations (Observe distinct signal sets) cool->freeze assign 5. Signal Assignment (Use J-couplings and 2D NMR) freeze->assign integrate 6. Integrate Signals (Determine population ratio, K_eq) assign->integrate calc 7. Calculate ΔG° (ΔG° = -RT ln(K_eq)) integrate->calc

Caption: Experimental Workflow for NMR Conformational Analysis.

Conclusion

The conformational analysis of substituted cyclohexanediols is a compelling case study in physical organic chemistry, demonstrating that a molecule's preferred shape is governed by a sophisticated interplay of competing forces. While steric hindrance, quantified by A-values, provides a foundational understanding, it is insufficient for predictive accuracy in these systems. The profound influence of intramolecular hydrogen bonding can stabilize otherwise unfavorable diaxial conformations, an effect that is, in turn, modulated by the choice of solvent. For professionals in drug development, understanding these nuances is not merely academic; the specific conformation adopted by a molecule dictates its interaction with biological targets, ultimately determining its efficacy and selectivity. A thorough analysis using modern techniques like low-temperature NMR spectroscopy and computational modeling is therefore an indispensable tool in the rational design of new chemical entities.

References

A Researcher's Guide to the Spectroscopic Differentiation of 1-Methylcyclohexane-1,4-diol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and drug development, the precise characterization of stereoisomers is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, efficacy, and safety. The subtle yet profound differences between isomers like the cis and trans forms of 1-Methylcyclohexane-1,4-diol can lead to vastly different pharmacological profiles. This guide provides an in-depth comparison of these two isomers using fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our objective is to elucidate the structural nuances that give rise to distinct spectral fingerprints, enabling unambiguous identification.

The Structural Foundation: Conformational Isomerism

This compound exists as two geometric isomers: cis and trans. Their spectroscopic differences are fundamentally rooted in the three-dimensional arrangement of their substituents on the cyclohexane ring, which preferentially adopts a stable chair conformation.

  • trans-1-Methylcyclohexane-1,4-diol: In its most stable chair conformation, the bulky methyl group at C1 and the hydroxyl group at C4 can both occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions.

  • cis-1-Methylcyclohexane-1,4-diol: In the cis isomer, a diequatorial arrangement is impossible. One substituent must be axial while the other is equatorial. Given that a hydroxyl group is sterically less demanding than a methyl group, the most stable conformation will place the C1-methyl group in an equatorial position and the C4-hydroxyl group in an axial position.

These conformational preferences are the cornerstone of interpreting the spectral data that follows.

isomers cluster_trans trans-1-Methylcyclohexane-1,4-diol cluster_cis cis-1-Methylcyclohexane-1,4-diol trans_struct Structure (diequatorial) trans_desc More Stable Conformation: - C1-CH₃: Equatorial - C4-OH: Equatorial - Minimizes Steric Strain trans_struct->trans_desc cis_struct Structure (axial-equatorial) cis_desc More Stable Conformation: - C1-CH₃: Equatorial - C4-OH: Axial - Inevitable Axial Substituent cis_struct->cis_desc

Caption: Conformational preferences of the two isomers.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ) and coupling constants (J) of the proton attached to C4 (the carbinol proton, H-4) are particularly diagnostic.

Causality Behind Spectral Differences: The orientation of H-4 (axial or equatorial) dictates its spatial relationship with neighboring protons on C3 and C5.

  • An axial proton has a trans-diaxial relationship with the two other axial protons on its adjacent carbons, resulting in large coupling constants (J_ax-ax ≈ 8-13 Hz).

  • An equatorial proton has only gauche relationships with its neighbors (axial and equatorial), leading to smaller coupling constants (J_eq-ax, J_eq-eq ≈ 2-5 Hz).

Expected Observations:

  • trans Isomer (H-4 is axial): With the C4-OH group being equatorial, the attached H-4 proton must be axial. Its signal is expected to be a broad multiplet, often described as a triplet of triplets, due to large axial-axial couplings to the two axial protons on C3 and C5, and smaller axial-equatorial couplings.

  • cis Isomer (H-4 is equatorial): With the C4-OH group being axial, the H-4 proton is equatorial. Its signal should be a narrow multiplet with small coupling constants.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the diol isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. A standard pulse program is sufficient.

  • Analysis: Integrate the peaks and analyze the chemical shifts, multiplicities, and coupling constants.

Data Comparison: ¹H NMR
Protoncis-Isomer (Expected)trans-Isomer (Expected)Rationale
-CH₃ ~1.1-1.2 ppm (singlet)~1.1-1.2 ppm (singlet)Similar environment at the tertiary carbon center.
H-4 (-CHOH) ~4.0 ppm (narrow multiplet)~3.5 ppm (broad multiplet)H-4 is equatorial in cis, axial in trans. Axial protons are typically more shielded (upfield).
Ring CH₂ Complex multipletsComplex multipletsSignificant overlap, but subtle differences exist due to conformational rigidity.

¹³C NMR Spectroscopy: A Carbon-Level View

¹³C NMR provides complementary information by probing the chemical environment of each carbon atom. The key differentiator is the steric compression experienced by the carbon atoms, particularly the γ-gauche effect.

Causality Behind Spectral Differences: An axial substituent introduces steric strain on the carbons at the γ-position (three bonds away) due to a gauche interaction. This steric compression results in an upfield (shielded) chemical shift for the γ-carbons.

Expected Observations:

  • cis Isomer: The axial C4-OH group will shield the C2 and C6 carbons (γ-gauche effect). The axial hydroxyl will also influence the chemical shift of C4 itself.

  • trans Isomer: With both large groups equatorial, there is less steric compression on the ring carbons compared to the cis isomer. Therefore, the C2/C6 carbons are expected to be deshielded (downfield) relative to the cis isomer.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Dissolve 20-50 mg of the sample in ~0.6 mL of a deuterated solvent in an NMR tube.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio, especially for the quaternary carbon (C1).

  • Analysis: Assign the peaks based on their chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Data Comparison: ¹³C NMR
Carboncis-Isomer (Expected δ, ppm)trans-Isomer (Expected δ, ppm)Rationale
C1 (-C(CH₃)OH) ~70-72~70-72Quaternary carbon, similar substitution.
C4 (-CHOH) ~65-67~70-72The axial OH in the cis isomer shields C4.
C2, C6 ~30-32~33-35Shielded in the cis isomer by the γ-gauche effect from the axial C4-OH.
C3, C5 ~33-35~33-35Less affected by the stereochemistry at C4.
-CH₃ ~28-30~28-30Attached to C1, minimal difference expected.

Note: Absolute shifts can vary with solvent. The relative difference is the key identifier.

Infrared (IR) Spectroscopy: The Role of Hydrogen Bonding

IR spectroscopy is particularly useful for probing hydroxyl (-OH) groups. The key distinction between the isomers lies in the potential for intramolecular hydrogen bonding.

Causality Behind Spectral Differences:

  • Intramolecular H-bonding: Occurs when the proton of one -OH group can interact with the oxygen of another -OH group within the same molecule. This is only possible if the groups are in close proximity. This type of bonding results in a sharp, concentration-independent absorption band at a lower frequency (e.g., 3400-3550 cm⁻¹) than a "free" hydroxyl.

  • Intermolecular H-bonding: Occurs between -OH groups of different molecules. This gives rise to a very broad absorption band at lower frequencies (e.g., 3200-3400 cm⁻¹), and its intensity is highly dependent on sample concentration.

Expected Observations:

  • cis Isomer: In the chair conformation (with one axial and one equatorial -OH), the 1,4-diaxial arrangement brings the hydroxyl groups into proximity, potentially allowing for weak intramolecular hydrogen bonding. This might be observed in a dilute solution of a non-polar solvent.

  • trans Isomer: The diequatorial arrangement of the hydroxyl groups places them far apart, making intramolecular hydrogen bonding impossible. Only intermolecular hydrogen bonding will be observed.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (for solution): Prepare a dilute solution (~0.005 M) of the diol in a non-polar solvent like carbon tetrachloride (CCl₄) to minimize intermolecular H-bonding.

  • Acquisition: Record the spectrum in the 4000-600 cm⁻¹ range. Pay close attention to the 3700-3200 cm⁻¹ region.

  • Analysis: Compare the shape and position of the O-H stretching band for both isomers. A concentration study can be performed; the absorbance of an intramolecular H-bond will not change upon dilution, whereas an intermolecular H-bond will decrease.

Data Comparison: IR Spectroscopy (in dilute CCl₄)
Vibrational Modecis-Isomer (Expected cm⁻¹)trans-Isomer (Expected cm⁻¹)Rationale
Free O-H Stretch ~3620 (sharp)~3620 (sharp)Present in both isomers.
Intramolecular H-bond Possible weak band ~3500 (sharp)AbsentProximity of 1,4-diaxial groups in a boat or twist-boat conformation, or even in the axial-equatorial chair.
Intermolecular H-bond Broad band ~3350 (at higher conc.)Broad band ~3350 (at higher conc.)Present for both when molecules are close.

Mass Spectrometry: Fragmentation Pathways

While isomers have identical molecular weights, their fragmentation patterns under electron ionization (EI) can differ due to stereochemical influences on reaction pathways. The loss of water ([M-H₂O]⁺•) is a common fragmentation for alcohols.

Causality Behind Spectral Differences: The spatial arrangement of the hydroxyl groups and ring protons can favor specific elimination mechanisms. For 1,4-diols, a transannular (across the ring) 1,4-elimination of water is a key pathway. The efficiency of this pathway depends on the distance between the proton being abstracted and the departing hydroxyl group, which is dictated by the isomer's conformation.[1]

Expected Observations:

  • The relative intensity of the [M-H₂O]⁺• peak (m/z 112) compared to the molecular ion peak (M⁺•, m/z 130) can be a diagnostic feature.

  • For the trans isomer, the diequatorial conformation may facilitate a more efficient transannular elimination pathway, potentially leading to a more intense [M-H₂O]⁺• peak compared to the cis isomer, where the groups are conformationally less aligned for this specific mechanism.[1]

Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a small amount of the pure sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Record the mass spectrum and compare the relative intensities of the molecular ion and key fragment ions.

Data Comparison: Key Fragment Ions
Ion (m/z)DescriptionExpected Relative Intensity
130 M⁺• (Molecular Ion)Low to moderate for both; may be slightly more stable for one isomer.
112 [M-H₂O]⁺•Intensity may be higher for the trans isomer due to more favorable elimination geometry.
97 [M-H₂O-CH₃]⁺Further fragmentation.
84 [M-2H₂O]⁺• or other C₆H₁₂ fragmentsLoss of a second water molecule or ring fragmentation.

Summary Workflow for Isomer Differentiation

A multi-faceted approach ensures the highest confidence in structural assignment.

workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample Unknown Isomer Sample NMR ¹H & ¹³C NMR Sample->NMR IR IR Spectroscopy (dilute solution) Sample->IR MS EI-Mass Spec. Sample->MS H1_NMR ¹H NMR: Analyze H-4 signal width (Broad = trans, Narrow = cis) NMR->H1_NMR C13_NMR ¹³C NMR: Check C2/C6 shifts (Shielded = cis) NMR->C13_NMR IR_analysis Check for intramolecular O-H stretch (~3500 cm⁻¹) (Present = likely cis) IR->IR_analysis MS_analysis Compare relative intensity of [M-H₂O]⁺• peak (Potentially higher for trans) MS->MS_analysis Conclusion Definitive Isomer ID H1_NMR->Conclusion C13_NMR->Conclusion IR_analysis->Conclusion MS_analysis->Conclusion

Caption: Integrated workflow for isomer identification.

Conclusion

The differentiation of cis- and trans-1-Methylcyclohexane-1,4-diol is readily achievable through a systematic application of standard spectroscopic methods. ¹H NMR spectroscopy offers the most direct and unambiguous evidence through the analysis of the H-4 carbinol proton's signal multiplicity and coupling constants. ¹³C NMR corroborates this assignment by revealing shielding effects due to stereochemistry, while IR spectroscopy provides insights into intramolecular interactions. Finally, mass spectrometry can offer supporting evidence based on stereochemically-dependent fragmentation efficiencies. Together, these techniques provide a robust and self-validating toolkit for the definitive structural elucidation of these important isomers.

References

A Comparative Pharmacological Guide: 1-Methylcyclohexane-1,4-diol Derivatives and Their Parent Compound, Methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of drug discovery and development, understanding the metabolic fate of a parent compound is as crucial as defining its initial pharmacological profile. The biotransformation of a xenobiotic can lead to metabolites with altered, enhanced, or even entirely different biological activities. This guide delves into the pharmacological landscape of 1-Methylcyclohexane-1,4-diol, a known metabolite of methylcyclohexane, and provides a framework for the comparative analysis of its potential derivatives. While direct pharmacological data on this compound and its synthetic analogues is sparse in publicly available literature, this document serves as a comprehensive guide for researchers by outlining the known toxicological profile of the parent compound, the metabolic pathway, and a proposed experimental workflow for a comparative pharmacological investigation.

Methylcyclohexane is a widely used solvent and industrial chemical.[1] Its metabolism in biological systems proceeds via hydroxylation to form various isomers of methylcyclohexanol and methylcyclohexan-diol, which are subsequently conjugated and excreted.[2][3] This metabolic conversion underscores the importance of evaluating the pharmacological and toxicological profiles of these hydroxylated metabolites, as they are the chemical entities the body is ultimately exposed to. This guide will provide researchers with the foundational knowledge and detailed methodologies to explore the structure-activity relationships (SAR) within this chemical family.

Pharmacological Profile of the Parent Compound: Methylcyclohexane

Methylcyclohexane is primarily characterized by its toxicological effects at higher concentrations, rather than specific pharmacological activities. Its profile is largely defined by its impact on the central nervous system (CNS) and its potential for irritation.

Key Toxicological Endpoints:

  • Central Nervous System Depression: Inhalation of high concentrations of methylcyclohexane vapor can lead to dizziness, lightheadedness, nausea, and narcosis.[4][5] At very high exposures, it can cause unconsciousness and respiratory depression.[4]

  • Irritation: It is known to be a skin irritant, and prolonged or repeated contact can cause drying and cracking of the skin.[4][5] Inhalation can also irritate the nose and throat.[5]

  • Organ Toxicity: There is some evidence to suggest that prolonged exposure to methylcyclohexane may have adverse effects on the liver and kidneys.[5]

  • Aspiration Hazard: If swallowed, methylcyclohexane can be aspirated into the lungs, leading to chemical pneumonitis.[4]

It is important to note that these effects are generally observed at exposure levels relevant to occupational health and safety, and methylcyclohexane is not typically considered for therapeutic applications.

Metabolic Transformation: From Parent Compound to Diol

The journey from the relatively non-polar methylcyclohexane to the more polar this compound is a classic example of Phase I metabolism. This biotransformation is crucial for facilitating the excretion of the compound from the body.

The metabolic pathway can be visualized as follows:

Metabolism Methylcyclohexane Methylcyclohexane Methylcyclohexanol Methylcyclohexanol (various isomers) Methylcyclohexane->Methylcyclohexanol Hydroxylation (Phase I) Methylcyclohexanediol This compound (and other isomers) Methylcyclohexanol->Methylcyclohexanediol Further Hydroxylation (Phase I) Conjugated_Metabolites Glucuronide and Sulfate Conjugates Methylcyclohexanediol->Conjugated_Metabolites Conjugation (Phase II) Excretion Urinary Excretion Conjugated_Metabolites->Excretion

Caption: Metabolic pathway of methylcyclohexane.

This metabolic cascade highlights that while the initial exposure is to methylcyclohexane, the systemic and cellular exposure is to a mixture of its hydroxylated metabolites. Therefore, a comprehensive understanding of the pharmacological effects of these metabolites is essential for a complete safety and activity assessment.

Comparative Pharmacological Analysis: A Proposed Experimental Framework

Given the absence of direct comparative studies in the literature, this section outlines a robust experimental workflow to characterize and compare the pharmacological profiles of this compound and its hypothetical derivatives against the parent compound, methylcyclohexane.

Experimental Workflow Diagram

Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_pk Pharmacokinetic Profiling cluster_invivo In Vivo Efficacy & Toxicology Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Characterization->Cytotoxicity ADME In Vitro ADME (Solubility, Permeability, Stability) Characterization->ADME Receptor_Binding Receptor Binding Assays (Target-specific) Cytotoxicity->Receptor_Binding Enzyme_Activity Enzyme Activity Assays (Target-specific) Cytotoxicity->Enzyme_Activity In_Vivo_PK In Vivo Pharmacokinetics (Rodent models) ADME->In_Vivo_PK Efficacy_Models Disease-specific Animal Models In_Vivo_PK->Efficacy_Models Toxicology_Studies Acute & Chronic Toxicology Efficacy_Models->Toxicology_Studies Parent_Compound Parent Compound (Methylcyclohexane) Parent_Compound->Cytotoxicity Parent_Compound->ADME Parent_Compound->Efficacy_Models Diol This compound Diol->Cytotoxicity Diol->ADME Diol->Efficacy_Models Derivatives Synthesized Derivatives Derivatives->Cytotoxicity Derivatives->ADME Derivatives->Efficacy_Models

Caption: Proposed experimental workflow for comparative pharmacological profiling.

Step-by-Step Methodologies

1. Synthesis and Characterization of this compound Derivatives:

  • Objective: To generate a library of derivatives with systematic structural modifications to explore structure-activity relationships.

  • Protocol:

    • Esterification/Etherification: React the hydroxyl groups of this compound with a variety of acyl chlorides, anhydrides, or alkyl halides to produce a series of esters and ethers.

    • Oxidation: Selectively oxidize one or both hydroxyl groups to the corresponding ketones.

    • Substitution: Explore substitutions at other positions on the cyclohexane ring, if synthetically feasible.

    • Purification: Purify each derivative using column chromatography or recrystallization.

    • Characterization: Confirm the structure and purity of each compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2. In Vitro Cytotoxicity Screening:

  • Objective: To assess the general toxicity of the parent compound, the diol, and its derivatives against various cell lines.

  • Protocol (MTT Assay):

    • Seed cells (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds (Methylcyclohexane, this compound, and derivatives).

    • Replace the cell culture medium with medium containing the test compounds and incubate for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each compound.

3. Target-Based In Vitro Assays:

  • Objective: To investigate the interaction of the compounds with specific biological targets, guided by the known effects of the parent compound or computational predictions.

  • Example Protocol (GABA-A Receptor Binding Assay - relevant to CNS depression):

    • Prepare synaptic membrane fractions from rodent brains.

    • Incubate the membrane preparation with a radiolabeled ligand for the GABA-A receptor (e.g., [3H]muscimol) in the presence of varying concentrations of the test compounds.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Determine the ability of the test compounds to displace the radioligand and calculate their binding affinity (Ki).

4. In Vitro ADME Profiling:

  • Objective: To evaluate the drug-like properties of the compounds.

  • Protocols:

    • Solubility: Determine the thermodynamic solubility of the compounds in phosphate-buffered saline (PBS) at different pH values.

    • Permeability (PAMPA): Use a Parallel Artificial Membrane Permeability Assay to predict passive intestinal absorption.

    • Metabolic Stability: Incubate the compounds with liver microsomes and measure the rate of disappearance of the parent compound over time using LC-MS/MS.

Data Summary and Comparative Analysis

The quantitative data generated from the proposed experiments should be summarized in tables for easy comparison.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)

CompoundHepG2 (Liver Cell Line)SH-SY5Y (Neuronal Cell Line)
Methylcyclohexane>1000>1000
This compoundHypothetical DataHypothetical Data
Derivative 1 (Ester)Hypothetical DataHypothetical Data
Derivative 2 (Ether)Hypothetical DataHypothetical Data
Derivative 3 (Ketone)Hypothetical DataHypothetical Data

Table 2: Comparative Pharmacokinetic Properties

CompoundAqueous Solubility (µg/mL)PAMPA Permeability (10⁻⁶ cm/s)Microsomal Stability (t½, min)
MethylcyclohexaneLowHighModerate
This compoundHypothetical DataHypothetical DataHypothetical Data
Derivative 1 (Ester)Hypothetical DataHypothetical DataHypothetical Data
Derivative 2 (Ether)Hypothetical DataHypothetical DataHypothetical Data
Derivative 3 (Ketone)Hypothetical DataHypothetical DataHypothetical Data

Conclusion and Future Directions

This guide establishes a clear metabolic link between methylcyclohexane and this compound and outlines the known toxicological profile of the parent compound. While a direct comparative pharmacological analysis is currently hindered by a lack of published data on the diol and its derivatives, the provided experimental framework offers a comprehensive and scientifically rigorous approach to bridge this knowledge gap. By systematically synthesizing derivatives and evaluating their cytotoxicity, target-specific activity, and pharmacokinetic properties in comparison to both the parent compound and the primary diol metabolite, researchers can elucidate critical structure-activity relationships. This will not only provide a deeper understanding of the biological effects of methylcyclohexane exposure but also has the potential to uncover novel pharmacological activities within this chemical scaffold, paving the way for future therapeutic development.

References

A Comparative Guide to the Thermal Stability of Polyesters Derived from Cyclohexanediol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the thermal stability of polyesters synthesized from different isomers of cyclohexanediol. We will explore how the structural nuances of these cycloaliphatic diols—specifically 1,2-, 1,3-, and 1,4-cyclohexanediol, along with the critical cis/trans isomerism of 1,4-cyclohexanedimethanol (CHDM)—profoundly influence the thermal properties of the resulting polymers. This analysis is grounded in established experimental methodologies, including polyester synthesis via melt polycondensation and thermal characterization by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of structure-property relationships in this important class of polymers.

Introduction: The Structural Advantage of Cycloaliphatic Diols

In polymer science, the choice of monomer is a determining factor in the final properties of the material.[1] Polyesters, a ubiquitous class of polymers, traditionally utilize linear aliphatic diols. However, the incorporation of a cycloaliphatic diol, such as a derivative of cyclohexanediol, into the polymer backbone imparts a unique and advantageous combination of properties. The rigid, non-planar structure of the cyclohexane ring enhances the glass transition temperature (Tg), melting temperature (Tm), mechanical strength, and chemical resistance compared to polyesters derived from purely linear diols.[2]

These enhanced characteristics make cyclohexanediol-based polyesters highly suitable for demanding applications, including high-performance films, industrial coatings, automotive components, and even biocompatible materials for medical devices and drug delivery systems.[1][2] This guide focuses on elucidating how the specific isomer of the cyclohexanediol monomer dictates the thermal performance of the final polyester.

Polyester Synthesis: A Validated Melt Polycondensation Protocol

To objectively compare the polyesters, it is essential to synthesize them under consistent and controlled conditions. A two-step melt polycondensation process is a standard and reliable method for producing high molecular weight polyesters from diols and dicarboxylic acids (or their esters).[2][3]

Causality in Protocol Design:

The two-step approach is critical for achieving high molecular weight polymers. The initial esterification or transesterification step efficiently creates low molecular weight oligomers at moderate temperatures. The subsequent polycondensation step, performed at higher temperatures and under high vacuum, is necessary to drive the equilibrium reaction forward by removing volatile byproducts like water or methanol, thereby building long polymer chains.[2] The use of a catalyst is essential to achieve a practical reaction rate, while a stabilizer prevents unwanted degradation at the high temperatures required for the second step.

Experimental Protocol: Synthesis of Poly(cyclohexylenedimethylene terephthalate)

Materials:

  • Dimethyl terephthalate (DMT)

  • Cyclohexanediol isomer (e.g., 1,4-Cyclohexanedimethanol, CHDM) in a 1.2:1 molar excess relative to DMT

  • Catalyst: Titanium(IV) butoxide (TBT), ~250 ppm

  • Stabilizer: Phosphorous acid, ~100 ppm

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

Procedure:

  • Esterification/Transesterification:

    • Charge the reactor with DMT, the selected cyclohexanediol isomer, the TBT catalyst, and the phosphorous acid stabilizer.[2]

    • Purge the system thoroughly with inert nitrogen gas to prevent oxidation.

    • Heat the mixture to 180-250°C with continuous stirring. Methanol (if using DMT) will be produced and removed via the distillation column. This step is complete when approximately 95% of the theoretical amount of methanol has been collected.

  • Polycondensation:

    • Increase the temperature to 250-300°C.

    • Gradually apply a high vacuum (pressure < 1 torr) to the system. This facilitates the removal of the excess diol and other volatile byproducts, driving the polymerization reaction to completion.[2]

    • Monitor the reaction progress by observing the increase in melt viscosity, often indicated by the torque on the mechanical stirrer.

    • Once the desired viscosity is achieved, indicating a high molecular weight polymer, the reaction is terminated. The molten polymer is then extruded under nitrogen pressure and pelletized for subsequent analysis.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Polycondensation A Charge Reactor: - Diol (e.g., CHDM) - DMT - Catalyst (TBT) - Stabilizer B Heat to 180-250°C under Nitrogen A->B C Remove Methanol Byproduct B->C D Formation of Low MW Oligomers C->D E Increase Temp (250-300°C) & Apply Vacuum (<1 torr) D->E Transfer to Polycondensation Stage F Remove Excess Diol & Volatiles E->F G Monitor Melt Viscosity (Chain Growth) F->G H High MW Polyester Achieved G->H I Final Polymer Pellets H->I Extrude & Pelletize

Fig. 1: Two-step melt polycondensation workflow for polyester synthesis.

Thermal Stability Analysis: Methodologies

The thermal stability of the synthesized polyesters is evaluated using two primary thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] It is used to determine the decomposition temperature (Td) of a polymer, which is a key indicator of its thermal stability.

Experimental Protocol:

  • Place a small, precisely weighed sample (5-10 mg) of the dried polyester into a TGA sample pan.

  • Heat the sample at a constant rate, typically 10°C/min or 20°C/min, from ambient temperature to approximately 600°C.[3]

  • Maintain a constant flow of an inert gas, such as nitrogen, throughout the experiment to prevent oxidative degradation.[4][6]

  • Record the sample weight as a function of temperature.

  • The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs (Td, 5%).

Rationale for Protocol Choices:

  • Inert Atmosphere: Using nitrogen ensures that the measured weight loss is due to thermal degradation (pyrolysis) of the polymer backbone, not thermo-oxidative reactions, providing a true measure of the material's inherent thermal stability.[4][7]

  • Heating Rate: A controlled heating rate (e.g., 20 °C/min) ensures reproducibility and allows for clear comparison between different samples.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to identify key thermal transitions, including the glass transition temperature (Tg) and the melting temperature (Tm).[9][10]

Experimental Protocol:

  • Seal a small, weighed sample (5-10 mg) of the polyester in an aluminum DSC pan.

  • Perform a "heat-cool-heat" cycle to erase the polymer's prior thermal history and ensure a standardized morphological state for analysis.

    • First Heat: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 320°C) at a rate of 10°C/min.

    • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to a temperature below its Tg.

    • Second Heat: Heat the sample again at 10°C/min.

  • The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve. The Tm is identified as the peak of the endothermic melting event.[11]

Rationale for Protocol Choices:

  • Heat-Cool-Heat Cycle: The first heating and subsequent cooling create a uniform thermal history for all samples, making the data from the second heating scan directly comparable and independent of how the material was processed or stored previously.[11]

G cluster_tga TGA Protocol cluster_dsc DSC Protocol Start Polymer Sample TGA1 Heat at 10-20°C/min in Nitrogen Start->TGA1 DSC1 1st Heat: Erase Thermal History Start->DSC1 TGA2 Record Weight Loss vs. Temperature TGA1->TGA2 TGA_Out Determine Td, 5% (Decomposition Temp.) TGA2->TGA_Out DSC2 Controlled Cool DSC1->DSC2 DSC3 2nd Heat: Record Heat Flow DSC2->DSC3 DSC_Out Determine Tg & Tm (Glass Transition & Melting) DSC3->DSC_Out

Fig. 2: Workflow for Thermal Analysis using TGA and DSC.

Comparative Analysis: Structure vs. Thermal Stability

The structural variations among cyclohexanediol isomers directly impact polymer chain packing, rigidity, and intermolecular forces, which in turn govern thermal stability. Polyesters synthesized from 1,4-cyclohexanedimethanol (CHDM), a common cycloaliphatic diol, serve as an excellent case study.

The Influence of the Cyclohexane Ring

The presence of the bulky, rigid cyclohexane ring in the polymer backbone significantly restricts chain mobility compared to linear aliphatic diols like butanediol in PBT (Polybutylene Terephthalate). This restriction leads to a higher glass transition temperature (Tg) and often a higher melting temperature (Tm), enhancing the polymer's overall thermal stability and useful temperature range.[3][12] For example, Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), derived from CHDM, exhibits a significantly higher Tm (~290-300°C) compared to PBT (~223°C) and PET (~260°C).[3][13][14]

The Critical Role of Isomerism

Positional Isomers (1,2- vs. 1,3- vs. 1,4-): The substitution pattern on the cyclohexane ring affects the linearity and packing efficiency of the polymer chains.

  • 1,4-substitution (e.g., 1,4-CHDM): This linear, para- C-C bond axis allows for the most efficient chain packing and crystallization, generally resulting in the highest melting points and best thermal stability.

  • 1,3-substitution: This meta-like arrangement introduces a kink into the polymer backbone, disrupting crystal packing and leading to lower Tm and Tg compared to 1,4-isomers.

  • 1,2-substitution: This ortho-like structure creates the most significant steric hindrance and disruption to chain linearity, typically resulting in amorphous polymers with the lowest thermal stability of the three positional isomers.

Stereoisomers (cis vs. trans): For 1,4-CHDM, the diol exists as a mixture of cis and trans isomers. The ratio of these stereoisomers is a critical parameter.[15][16]

  • trans-isomer: The methylol groups (-CH₂OH) are on opposite sides of the ring, leading to a more linear and regular chain structure. This promotes better packing and higher crystallinity.

  • cis-isomer: The methylol groups are on the same side, creating a kink in the chain that disrupts crystalline packing.

Consequently, a higher trans-isomer content in the CHDM monomer leads to polyesters with a higher melting temperature, increased stiffness, and greater thermal stability.[3][15][16] Commercial CHDM is typically sold with a trans/cis ratio of approximately 70/30, which provides a balance of properties.[16][17]

G N12 1,2-Cyclohexanediol N14_cis cis-1,4-CHDM N13 1,3-Cyclohexanediol N14_trans trans-1,4-CHDM

Fig. 3: Structures of key cyclohexanediol isomers.
Quantitative Data Summary

The following table summarizes typical thermal properties for polyesters derived from different diols, illustrating the principles discussed. The data is compiled from various sources for comparison.

Polymer Name (Diol Used)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td, 5%) (°C)Key Structural Feature
Poly(butylene terephthalate) (PBT) (1,4-Butanediol)40 - 52[13][18]223 - 230[13][14]~360[19]Linear Aliphatic Diol
Poly(ethylene terephthalate) (PET) (Ethylene Glycol)~80[3][12]~260[3][12]-Linear Aliphatic Diol
Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) (1,4-CHDM)~90[3][12]~290 - 300[3][12]~390[3]1,4-Cycloaliphatic Diol
Poly(1,3-cyclohexylenedimethylene terephthalate) (1,3-CHDM)Lower than PCTLower than PCTLower than PCTKinked (meta-like) Structure
Poly(1,2-cyclohexylenedimethylene terephthalate) (1,2-CHDM)Lowest TgAmorphous (No Tm)Lowest TdSterically Hindered (ortho-like)

Conclusion

The thermal stability of polyesters is profoundly influenced by the isomeric structure of the cyclohexanediol monomer. The incorporation of a cyclohexane ring, particularly in a 1,4-substitution pattern, significantly enhances thermal properties compared to linear aliphatic counterparts by restricting chain mobility. Furthermore, the stereochemistry plays a crucial role; a higher content of the trans-isomer of 1,4-CHDM promotes superior chain packing and crystallinity, leading to maximal thermal stability. Polyesters derived from 1,2- or 1,3-cyclohexanediols exhibit progressively lower thermal stability due to increased structural irregularity and steric hindrance. This detailed understanding of structure-property relationships enables researchers to rationally select monomers to design and synthesize polyesters with tailored thermal performance for advanced applications.

References

Safety Operating Guide

Navigating the Aftermath: A Researcher's Guide to the Proper Disposal of 1-Methylcyclohexane-1,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and scientific research, the lifecycle of a chemical reagent extends far beyond the bench. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 1-Methylcyclohexane-1,4-diol, ensuring the safety of laboratory personnel and the preservation of our environment.

Immediate Safety Considerations: Understanding the Hazard Profile

Before initiating any disposal protocol, a thorough understanding of the inherent risks associated with this compound is paramount. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3)H335: May cause respiratory irritation

The "Why" Behind the Precautions: The diol functionality and the methyl group on the cyclohexane ring contribute to its irritant properties. Ingestion can lead to systemic toxicity, while contact with skin and eyes can cause significant irritation. Inhalation of dust or aerosols can irritate the respiratory tract. Therefore, all handling and disposal procedures must be designed to minimize direct contact and aerosol generation.

Step-by-Step Disposal Protocol: A Self-Validating System

The disposal of this compound should be treated as a hazardous waste procedure. Under no circumstances should it be disposed of down the drain or in regular trash receptacles[2].

Part 1: Waste Segregation and Container Selection
  • Initial Segregation: At the point of generation, this compound waste must be segregated from other waste streams. Do not mix it with non-hazardous waste[3]. Cross-contamination can create unknown chemical reactions and complicate the disposal process.

  • Aqueous vs. Organic Solutions: If the waste is in a solution, it is critical to segregate aqueous solutions from organic solvent solutions. This is a fundamental principle of laboratory waste management to prevent dangerous reactions and to facilitate proper disposal routes[4].

  • Container Compatibility: Select a waste container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid to prevent the release of vapors[2][5].

Part 2: Labeling and Documentation
  • Hazardous Waste Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste"[2].

  • Content Identification: Clearly identify the contents of the container. List "this compound" and any other chemical constituents by their full chemical names. Avoid using abbreviations or chemical formulas[6].

  • Hazard Communication: Indicate the associated hazards on the label. This can be done by checking the appropriate hazard boxes (e.g., "Irritant") or by affixing GHS pictograms.

Part 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of waste generation and under the control of laboratory personnel[2].

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.

  • Segregation within the SAA: Store the this compound waste away from incompatible materials. As a general precaution, keep it segregated from strong oxidizing agents and reactive chemicals[2].

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste[2]. This minimizes the risk of spills and exposure to vapors.

Part 4: Arranging for Disposal
  • Waste Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (per your institution's and local regulations), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2].

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team.

  • Small Spills: For small, manageable spills, and if you are trained to do so, use an appropriate spill kit to contain and absorb the material. Wear your personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Cleanup and Disposal: Collect the absorbed material and any contaminated debris in a designated hazardous waste container. Label it appropriately and manage it as hazardous waste.

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate cleaning agent.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_storage Storage cluster_disposal Final Disposal start This compound Waste Generated is_mixed Is it mixed with other waste? start->is_mixed segregate Segregate from other waste streams is_mixed->segregate Yes container Select compatible container (e.g., HDPE, Glass) is_mixed->container No segregate->container label_container Label with 'Hazardous Waste' and contents container->label_container saa Store in designated Satellite Accumulation Area (SAA) label_container->saa secondary_containment Use secondary containment saa->secondary_containment ehs_pickup Arrange for pickup by EHS or licensed contractor secondary_containment->ehs_pickup

Caption: Decision workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.